5-Fluoro-2-nitroaniline
Description
Properties
IUPAC Name |
5-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDMFCHWOVJDNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178352 | |
| Record name | 5-Fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2369-11-1 | |
| Record name | 5-Fluoro-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2369-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002369111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2369-11-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 5-Fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUORO-2-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QHM7S3T84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Fluoro-2-nitroaniline, a key intermediate in the pharmaceutical and fine chemical industries. The document details reaction mechanisms, experimental protocols, and quantitative data to facilitate the selection and implementation of the most suitable synthetic route.
Nucleophilic Aromatic Substitution (SNAr) of 2,4-Difluoronitrobenzene (B147775)
This is a widely employed and efficient method for the synthesis of this compound, proceeding via a nucleophilic aromatic substitution mechanism. The reaction involves the treatment of 2,4-difluoronitrobenzene with ammonia (B1221849). The fluorine atom para to the strongly electron-withdrawing nitro group is selectively displaced by the amine nucleophile.
Reaction Mechanism
The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The electron-withdrawing nitro group delocalizes the negative charge, facilitating the nucleophilic attack and subsequent departure of the fluoride (B91410) leaving group.
Experimental Protocol
Materials:
-
2,4-Difluoronitrobenzene
-
Concentrated aqueous ammonia or ammonia gas
-
Water
-
Reaction vessel (e.g., 500 mL three-necked flask)
Procedure:
-
Charge the reaction vessel with 180g of water and 159g (1 mol) of 2,4-difluoronitrobenzene at room temperature.
-
With stirring, introduce 42.5 g of ammonia gas at a temperature of 35-40°C. Alternatively, 127.5 g of concentrated ammonia water can be used.
-
Maintain the reaction mixture at 40°C for 3 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) until the starting material is consumed.
-
Upon completion, cool the mixture to 5-10°C with continuous stirring to induce crystallization.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product to obtain this compound.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 98-98.5% | [1] |
| Purity | High (recrystallization may be performed if needed) | |
| Reaction Time | 3 hours | [1] |
| Temperature | 35-40°C | [1] |
Selective Reduction of 2,4-Dinitrofluorobenzene
This pathway involves the selective reduction of one nitro group in 2,4-dinitrofluorobenzene. The nitro group at the 2-position is preferentially reduced due to steric hindrance and the electronic environment. Iron powder in the presence of an acid, such as acetic acid, is a common and effective reducing agent for this transformation.
Reaction Mechanism
The precise mechanism for the selective reduction with iron in acidic medium involves a series of single-electron transfers from the iron surface to the nitro group. The acid facilitates the generation of the active reducing species and protonates the nitro group, making it more susceptible to reduction. The nitro group at the 2-position is more sterically hindered, which is believed to play a role in the selectivity of the reduction.
Experimental Protocol
Materials:
-
2,4-Dinitrofluorobenzene
-
Iron powder (electrolytic)
-
Acetic acid
-
Ethyl acetate (B1210297) (for extraction)
Procedure:
-
To a suspension of 108 g of iron powder in 1000 g of acetic acid, add a solution of 130 g of 2,4-dinitrofluorobenzene in 200 g of acetic acid dropwise.
-
Maintain the reaction temperature between 60 and 110°C during the addition.
-
After the addition is complete, stir the reaction mixture at 110 to 138°C for 1.5 hours.
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from ethanol (B145695) to obtain orange crystals of this compound.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 79% | [2] |
| Purity | Recrystallization yields a pure product. | |
| Reaction Time | 1.5 hours | [2] |
| Temperature | 110-138°C | [2] |
Multi-step Synthesis from 4-Fluoroaniline (B128567)
This synthetic route involves a three-step process starting from 4-fluoroaniline: protection of the amino group, nitration, and subsequent deprotection. This method allows for controlled nitration and can be advantageous when direct nitration is problematic.
Overall Workflow
Experimental Protocol
Step 1: Acetylation of 4-Fluoroaniline
-
In a suitable reaction vessel, dissolve 4-fluoroaniline in acetic anhydride.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice water to precipitate the N-(4-fluorophenyl)acetamide.
-
Filter, wash with cold water, and dry the product.
Step 2: Nitration of N-(4-fluorophenyl)acetamide
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5°C.
-
Slowly add the N-(4-fluorophenyl)acetamide to the cooled nitrating mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter, wash with cold water until the filtrate is neutral, and dry the N-(5-fluoro-2-nitrophenyl)acetamide.
Step 3: Hydrolysis of N-(5-fluoro-2-nitrophenyl)acetamide
-
Reflux the N-(5-fluoro-2-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it to precipitate the this compound.
-
Filter the product, wash with water, and dry.
Quantitative Data
| Parameter | Value | Reference |
| Overall Yield | Varies depending on the efficiency of each step. | |
| Purity | High, with purification at each step. | |
| Reaction Time | Multi-day synthesis. |
Safety Considerations
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
An emergency eyewash and safety shower should be readily accessible.
Specific Hazards:
-
2,4-Difluoronitrobenzene: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.[3][4]
-
Nitration Reactions: Nitrating mixtures (e.g., nitric acid and sulfuric acid) are highly corrosive and strong oxidizing agents.[5][6][7] Reactions can be highly exothermic and may lead to runaway reactions if not properly controlled.[8] Temperature control is critical.[5][6][7]
-
Ammonia: Concentrated ammonia solutions and ammonia gas are corrosive and can cause severe respiratory and skin irritation. Handle with care in a well-ventilated area.
This guide provides a foundation for the synthesis of this compound. Researchers should consult the primary literature and perform a thorough risk assessment before undertaking any experimental work.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 5-Fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-nitroaniline is a versatile aromatic compound that serves as a crucial building block in various fields of chemical synthesis.[1] Characterized by the presence of a fluorine atom, a nitro group, and an amino group on a benzene (B151609) ring, its unique electronic and structural properties make it a valuable intermediate in the production of pharmaceuticals, dyes, and agrochemicals.[1] The strategic placement of these functional groups allows for a wide range of chemical modifications, making it a molecule of significant interest in medicinal chemistry and material science.[1][2]
This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols, data summaries, and visualizations to support researchers and developers in their work.
Core Physicochemical Properties
The physicochemical properties of this compound are fundamental to understanding its behavior in chemical reactions and biological systems. These properties dictate its solubility, reactivity, and potential applications. At room temperature, it typically appears as a yellow to light brown crystalline solid.[3][4]
Quantitative Data Summary
The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅FN₂O₂ | [1][3][4] |
| Molecular Weight | 156.11 g/mol | [4][5][6][7] |
| Melting Point | 96.0 to 100.0 °C | [1][3][4][8] |
| Boiling Point | 295.5 °C at 760 mmHg (Predicted) | [3][4][8] |
| Density | 1.448 g/cm³ (Predicted) | [3][4][8] |
| Water Solubility | Slightly soluble | [4][8] |
| pKa | -1.36 ± 0.25 (Predicted) | [4][8] |
| LogP (Octanol-Water Partition Coefficient) | 2.42 | [3] |
| Vapor Pressure | 0.00152 mmHg at 25°C | [3] |
| Flash Point | 132.5 °C | [3] |
| Refractive Index | 1.603 | [3] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. Below are generalized experimental protocols relevant for a solid aromatic compound like this compound.
Melting Point Determination (Capillary Method)
-
Sample Preparation : A small, dry sample of this compound is finely powdered.
-
Capillary Loading : The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup : The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument).
-
Heating : The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation : The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded. The range between these two temperatures is the melting range.
Solubility Determination (Shake-Flask Method)
-
System Preparation : An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
Equilibration : The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification : A known volume of the clear, saturated solution is carefully removed. The concentration of the dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), by comparing the measurement to a calibration curve.
Synthesis and Reactivity
This compound is a synthetic compound and does not occur naturally.[3] It is typically synthesized through multi-step chemical reactions. One common approach involves the selective reduction of a dinitro precursor.
Caption: A generalized workflow for the synthesis of this compound via selective reduction.
The reactivity of this compound is governed by its three functional groups:
-
The amino group is a nucleophile and can undergo reactions such as diazotization, acylation, and alkylation.
-
The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution. It can also be reduced to an amino group.
-
The fluorine atom is a halogen substituent that can be displaced in nucleophilic aromatic substitution reactions, a key feature in the synthesis of more complex molecules.
Applications in Research and Drug Development
The unique combination of functional groups makes this compound a highly valuable intermediate in several industrial and research applications.
Caption: Relationship between properties and applications of this compound.
-
Pharmaceutical Development : This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Its structure is particularly useful in creating anti-cancer agents and other therapeutic compounds by allowing for the development of complex molecules that can interact with biological pathways.[1][2] The fluorine atom is often incorporated into drug candidates to improve metabolic stability, binding affinity, and bioavailability.[9] It is also used in synthesizing fluorine-containing benzimidazoles with anti-lipase activity.[6]
-
Agrochemicals : this compound is used in the formulation of herbicides and pesticides, contributing to crop protection and improved agricultural yields.[1]
-
Dye Manufacturing : The chromophoric nitro group and the auxochromic amino group make this molecule a useful precursor in the production of vibrant dyes and pigments for the textile and printing industries.[1]
-
Material Science : It contributes to the development of advanced materials, including specialized polymers and composites used in various high-performance applications.[1]
Conclusion
This compound is a compound of significant industrial and academic interest. Its well-defined physicochemical properties, coupled with its versatile reactivity, establish it as a foundational element in the synthesis of a wide array of valuable products. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and innovative application in drug discovery, material science, and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. Page loading... [guidechem.com]
- 4. This compound CAS#: 2369-11-1 [m.chemicalbook.com]
- 5. This compound | C6H5FN2O2 | CID 75399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. scbt.com [scbt.com]
- 8. 2369-11-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
5-Fluoro-2-nitroaniline CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Fluoro-2-nitroaniline (CAS Number: 2369-11-1), a key chemical intermediate. The document details its chemical and physical properties, molecular structure, synthesis protocols, applications, and safety information, tailored for professionals in research and development.
Core Chemical Identity
This compound is an organic compound featuring a benzene (B151609) ring substituted with a fluorine atom, a nitro group, and an amino group.[1] Its unique structure makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2]
-
IUPAC Name: this compound[6]
-
Alternate Names: 2-Amino-4-fluoronitrobenzene, 5-fluoro-2-nitrophenylamine[1][3]
Physicochemical and Spectroscopic Data
The properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 156.11 g/mol | [3][6] |
| Appearance | Light yellow to brown powder or crystals | [1][2][5][7] |
| Melting Point | 96.0 to 100.0 °C | [2][7][8] |
| Boiling Point | 295.5 ± 20.0 °C (Predicted) | [8] |
| Solubility | Slightly soluble in water. Soluble in methanol. | [7][8] |
| Purity | Typically >98.0% (GC) | [7] |
| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) | [7][9] |
Spectroscopic Information: Spectral data for this compound is available across various databases, which is crucial for structural confirmation and purity analysis. Available data includes:
Molecular Structure
The molecular structure of this compound consists of a benzene ring with three substituents. The amino (-NH₂) and nitro (-NO₂) groups are positioned ortho to each other, while the fluorine (-F) atom is in the meta position relative to the nitro group and para to the amino group. This arrangement of electron-withdrawing (nitro and fluoro) and electron-donating (amino) groups influences the molecule's reactivity and properties.
Synthesis and Experimental Protocols
This compound is synthesized via several methods. Below are detailed protocols for two common approaches.
Method 1: Amination of 2,4-Difluoronitrobenzene (B147775)
This method involves the reaction of 2,4-difluoronitrobenzene with ammonia (B1221849), where the fluorine atom at the 4-position is selectively substituted by an amino group.
-
Experimental Protocol:
-
In a 500mL reaction flask, add 180g of water and 159g (1 mol) of 2,4-difluoronitrobenzene at room temperature.[14]
-
Initiate stirring and introduce 42.5g of ammonia gas while maintaining the temperature between 35-40°C.[14]
-
Hold the reaction mixture at this temperature for 3 hours.[14]
-
Monitor the reaction for the disappearance of the starting material.[14]
-
Once the reaction is complete, cool the mixture to 5-10°C with continued stirring to induce crystallization.[14]
-
Filter the resulting solid to obtain this compound. The reported yield is approximately 98.5%.[14]
-
Method 2: Selective Reduction of 2,4-Dinitrofluorobenzene
This process involves the selective reduction of the nitro group at the 2-position of 2,4-dinitrofluorobenzene using iron powder in the presence of an acid.[15]
-
Experimental Protocol:
-
Prepare a suspension of 8.1g of electrolytic iron powder in 100 ml of acetic acid and heat it to reflux.[15]
-
Separately, dissolve 9g of 2,4-dinitrofluorobenzene in 30 ml of acetic acid.[15]
-
Add the 2,4-dinitrofluorobenzene solution to the refluxing iron suspension.[15]
-
Continue refluxing the mixture for 10 minutes.[15]
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.[15]
-
Wash the organic extracts sequentially with a saturated sodium bicarbonate solution, water, and a saturated sodium chloride solution.[15]
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate to yield crude crystals.[15]
-
Recrystallize the crude product from ethanol (B145695) to obtain pure this compound. The reported yield is 70%.[15]
-
Caption: Synthesis workflows for this compound.
Applications in Research and Drug Development
This compound is a crucial intermediate in various fields due to its versatile chemical reactivity.
-
Pharmaceutical Development: It is a key building block in the synthesis of pharmaceuticals, particularly fluorine-containing benzimidazoles with anti-lipase activity and various anti-cancer agents.[2][4] Its structure allows for modifications that can influence biological pathways.[2]
-
Agrochemicals: The compound is used to formulate herbicides and pesticides, contributing to crop protection.[2]
-
Dye Manufacturing: It serves as an intermediate in the production of dyes and pigments.[2][5]
-
Radiopharmaceutical Synthesis: In nuclear medicine, it can be used as an intermediate for synthesizing radiolabeled compounds for diagnostic and therapeutic purposes, such as in tumor imaging with Positron Emission Tomography (PET).[5]
-
Material Science: It contributes to the development of advanced materials like polymers and composites.[2]
Caption: Key application areas of this compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.[3] The following table summarizes its GHS hazard statements and precautionary measures.
| Hazard Category | GHS Statement | Precautionary Measures |
| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[7] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P270: Do not eat, drink or smoke when using this product.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] |
| Skin Irritation | H315: Causes skin irritation.[7] | P264: Wash skin thoroughly after handling.[7] P302+P352: IF ON SKIN: Wash with plenty of water.[7] |
| Eye Irritation | H319: Causes serious eye irritation.[7] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16] |
| Respiratory Irritation | May cause respiratory irritation.[16] | P271: Use only outdoors or in a well-ventilated area.[7] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[7] |
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[17][18]
-
Skin Contact: Take off contaminated clothing immediately and wash the skin with plenty of water.[16][17]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[16][17]
-
Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[7][17]
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. usbio.net [usbio.net]
- 5. bloomtechz.com [bloomtechz.com]
- 6. This compound | C6H5FN2O2 | CID 75399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 2369-11-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. This compound CAS#: 2369-11-1 [m.chemicalbook.com]
- 9. 2369-11-1|this compound|BLD Pharm [bldpharm.com]
- 10. 2-Fluoro-5-nitroaniline(369-36-8) 1H NMR [m.chemicalbook.com]
- 11. This compound(2369-11-1) 1H NMR spectrum [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. 2-Fluoro-5-nitroaniline [webbook.nist.gov]
- 14. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 15. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 16. fishersci.com [fishersci.com]
- 17. echemi.com [echemi.com]
- 18. 5.imimg.com [5.imimg.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-Fluoro-2-nitroaniline. The information presented herein is intended to support research and development activities by providing detailed spectral data, experimental methodologies, and a clear visualization of the analytical workflow.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from verified sources to ensure accuracy and reliability for research and drug development applications.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.07 | dd | J = 6.0, 3.3 Hz | H-3 |
| 6.77 | dd | J = 9.0, 2.1 Hz | H-6 |
| 6.44-6.61 | m | H-4 | |
| 7.62 | s (br) | -NH₂ |
Solvent: DMSO-d₆, Instrument Frequency: 300 MHz
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 165.5 (d, ¹JCF = 248.5 Hz) | C-5 |
| 149.2 | C-1 |
| 131.8 | C-2 |
| 126.9 (d, ³JCF = 10.5 Hz) | C-6 |
| 108.5 (d, ²JCF = 24.5 Hz) | C-4 |
| 103.6 (d, ²JCF = 28.5 Hz) | C-3 |
Solvent: DMSO-d₆, Instrument Frequency: 75 MHz
Experimental Protocols
The acquisition of high-quality NMR data is fundamental to accurate spectral interpretation. The following section details a representative experimental protocol for obtaining the ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.
-
Concentration: Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of DMSO-d₆.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
NMR Spectrometer Parameters
The following are typical acquisition parameters for a 300 MHz NMR spectrometer:
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Acquisition Time: Approximately 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Peak Picking and Integration: Identify and list all significant peaks. For ¹H NMR, integrate the peak areas to determine the relative ratios of protons.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound, from initial sample preparation to the final structural elucidation.
An In-depth Technical Guide to Interpreting the FTIR Spectrum of 5-Fluoro-2-nitroaniline
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that provides a molecular fingerprint of a compound. This guide offers a detailed interpretation of the FTIR spectrum of 5-Fluoro-2-nitroaniline, a key intermediate in the synthesis of various pharmacologically active molecules.
Core Molecular Structure
This compound (C₆H₅FN₂O₂) is an aromatic compound featuring a benzene (B151609) ring substituted with three functional groups: an amino group (-NH₂), a nitro group (-NO₂), and a fluorine atom (-F). The positions of these groups on the aromatic ring dictate the vibrational modes observed in the FTIR spectrum, providing a unique spectral signature.
Experimental Protocol for FTIR Analysis
The acquisition of a high-quality FTIR spectrum is fundamental for accurate interpretation. The following outlines a standard experimental protocol for analyzing a solid sample like this compound.
Objective: To obtain the infrared spectrum of this compound.
Materials:
-
This compound sample
-
Spectroscopic grade Potassium Bromide (KBr)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.
-
In a dry agate mortar, grind a small amount of this compound (approximately 1-2 mg) to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.
-
Transfer the powdered mixture to the pellet-forming die.
-
Place the die in a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the KBr pellet from the die.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background subtraction using the previously recorded background spectrum.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Interpreting the FTIR Spectrum of this compound
The FTIR spectrum of this compound can be divided into several key regions, each corresponding to the vibrational frequencies of its specific functional groups. An experimental Attenuated Total Reflectance (ATR) IR spectrum of the isomeric 2-Fluoro-5-nitroaniline, which is the same molecule, is available and serves as a reference for the interpretation.
Data Presentation: Key Vibrational Frequencies
The following table summarizes the expected and observed vibrational frequencies for the key functional groups in this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3500 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) | Medium to Strong |
| 3100 - 3000 | Aromatic C-H Stretching | Aromatic Ring | Medium to Weak |
| 1630 - 1590 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |
| 1550 - 1475 | Asymmetric NO₂ Stretching | Nitro Group (-NO₂) | Strong |
| 1360 - 1290 | Symmetric NO₂ Stretching | Nitro Group (-NO₂) | Strong |
| 1400 - 1000 | C-N Stretching | Aromatic Amine | Medium |
| 1250 - 1000 | C-F Stretching | Aryl Fluoride | Strong |
| 900 - 675 | C-H Out-of-Plane Bending | Aromatic Ring | Strong |
Detailed Peak Assignments
-
N-H Stretching (3500 - 3300 cm⁻¹): Primary amines typically exhibit two distinct peaks in this region. The higher frequency band corresponds to the asymmetric stretching of the N-H bonds, while the lower frequency band is due to symmetric stretching. The presence of these two bands is a clear indicator of the primary amine group.
-
Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The sharp, medium to weak intensity bands in this region are characteristic of the stretching vibrations of the carbon-hydrogen bonds on the benzene ring.
-
N-H Bending (1630 - 1590 cm⁻¹): The scissoring vibration of the -NH₂ group gives rise to a medium to strong absorption band in this region. This peak can sometimes overlap with the aromatic C=C stretching vibrations.
-
Nitro Group Stretching (1550 - 1475 cm⁻¹ and 1360 - 1290 cm⁻¹): The nitro group is characterized by two very strong and distinct absorption bands.[1] The band at higher wavenumber is due to the asymmetric stretching of the N=O bonds, while the band at lower wavenumber corresponds to the symmetric stretch.[1] These are often the most intense peaks in the spectrum of a nitro compound.
-
C-N Stretching (1400 - 1000 cm⁻¹): The stretching vibration of the carbon-nitrogen bond of the aromatic amine typically appears in this region as a medium intensity band.
-
C-F Stretching (1250 - 1000 cm⁻¹): The carbon-fluorine bond gives rise to a strong absorption in the fingerprint region of the spectrum. The exact position can vary depending on the substitution pattern of the aromatic ring.
-
Aromatic C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The substitution pattern on the benzene ring can often be determined from the strong bands in this region. For a 1,2,4-trisubstituted benzene ring, characteristic absorption bands are expected.
Logical Workflow for Spectral Interpretation
The process of interpreting an FTIR spectrum follows a logical progression from identifying key functional groups to a detailed analysis of the fingerprint region.
Caption: Logical workflow for the interpretation of the FTIR spectrum.
Conclusion
The FTIR spectrum of this compound presents a clear and interpretable set of absorption bands that are consistent with its molecular structure. By systematically analyzing the characteristic vibrational frequencies of the primary amine, nitro group, aryl fluoride, and the substituted benzene ring, a confident identification and structural confirmation can be achieved. This in-depth guide provides the necessary framework for researchers and scientists to effectively utilize FTIR spectroscopy in the characterization of this important chemical compound.
References
Mass Spectrometry Analysis of 5-Fluoro-2-nitroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Fluoro-2-nitroaniline, a key intermediate in pharmaceutical and agrochemical synthesis. It details methodologies for qualitative and quantitative analysis, including a proposed fragmentation pathway based on established principles of mass spectrometry and data from isomeric compounds. This document is intended to serve as a practical resource for researchers and professionals in drug development and analytical chemistry, offering detailed experimental protocols and data interpretation guidelines.
Introduction
This compound (C₆H₅FN₂O₂) is an aromatic amine with a molecular weight of approximately 156.12 g/mol . Its chemical structure, featuring a benzene (B151609) ring substituted with a fluorine atom, a nitro group, and an amino group, makes it a valuable building block in organic synthesis. Accurate and reliable analytical methods are crucial for its identification, characterization, and quantification in various matrices. Mass spectrometry, coupled with chromatographic separation techniques, offers the requisite sensitivity and specificity for these analytical challenges. This guide outlines the expected mass spectrometric behavior of this compound and provides a robust experimental protocol for its analysis.
Predicted Fragmentation Pattern
Upon electron ionization, the molecule is expected to form a molecular ion (M⁺) at m/z 156. Subsequent fragmentation is likely to proceed through several key pathways:
-
Loss of the nitro group (-NO₂): A common fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a nitro group (mass = 46 Da). This would yield a fragment ion at m/z 110.
-
Loss of nitric oxide (-NO): Another characteristic fragmentation is the loss of a nitric oxide radical (mass = 30 Da), which would produce a fragment ion at m/z 126.
-
Formation of a benzyne-type fragment: Subsequent fragmentation of the m/z 110 ion could involve the loss of hydrogen cyanide (HCN), a common fragmentation for anilines, or other neutral losses, leading to smaller fragments. A prominent fragment at m/z 83 is observed in the spectrum of the isomer 2-Fluoro-5-nitroaniline, which could arise from the loss of HCN from the m/z 110 ion, followed by rearrangement.
The predicted fragmentation pathway is visualized in the following diagram:
Experimental Protocols
A robust and sensitive method for the analysis of this compound can be achieved using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS). The following protocol is a recommended starting point and may require optimization based on the specific instrumentation and sample matrix.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition.
-
Sample Extraction (from a solid matrix): a. Weigh a known amount of the homogenized sample. b. Add a suitable extraction solvent (e.g., methanol, acetonitrile). c. Vortex or sonicate for a specified time to ensure complete extraction. d. Centrifuge the sample to pellet any solid material. e. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
UPLC-HRMS Method
The following diagram illustrates the general experimental workflow:
Table 1: UPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase, e.g., Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
Table 2: HRMS Parameters (example for an Orbitrap-based instrument)
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Sheath Gas Flow Rate | 35 (arbitrary units) |
| Auxiliary Gas Flow Rate | 10 (arbitrary units) |
| Capillary Temperature | 320 °C |
| Scan Type | Full Scan |
| Mass Range | m/z 50-500 |
| Resolution | 70,000 |
| Data Acquisition Mode | Profile |
Data Presentation and Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed using the prepared working standard solutions. The peak area of the molecular ion (or a prominent fragment ion) is plotted against the concentration. The following table provides an example of typical quantitative data that could be obtained from a validated UPLC-HRMS method.
Table 3: Illustrative Quantitative Data for this compound
| Parameter | Typical Value |
| Retention Time | ~3.5 min (dependent on exact conditions) |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The predicted fragmentation pattern, based on established chemical principles, offers a reliable basis for the identification of this compound. The detailed UPLC-HRMS protocol serves as a robust starting point for method development and validation. The presented data structure and illustrative quantitative results offer a template for reporting and interpreting analytical findings. This guide is intended to empower researchers, scientists, and drug development professionals in their analytical endeavors involving this important chemical intermediate.
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure and Bond Angles of 5-Fluoro-2-nitroaniline
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure and key molecular geometry of 5-Fluoro-2-nitroaniline (also known as 2-Fluoro-5-nitroaniline), a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail the crystallographic parameters, intramolecular bond angles, and the experimental methodology employed for this determination, presenting a comprehensive resource for understanding the solid-state conformation of this molecule.
Core Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₆H₅FN₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.1967 (9) |
| b (Å) | 3.7559 (3) |
| c (Å) | 14.4539 (10) |
| α (°) | 90 |
| β (°) | 102.143 (3) |
| γ (°) | 90 |
| Volume (ų) | 646.33 (8) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation Type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| CCDC Deposition Number | 1829279 |
Molecular Geometry: Bond Angles
A precise understanding of the molecular geometry is critical for computational modeling and structure-activity relationship (SAR) studies. The bond angles of this compound reveal the spatial arrangement of its constituent atoms. Key bond angles are presented in the table below.[1]
| Atoms | Angle (°) |
| F1—C2—C3 | 119.0 (2) |
| F1—C2—C1 | 116.9 (2) |
| C2—C3—C4 | 119.0 (2) |
| C5—C4—C3 | 117.85 (19) |
| C5—C6—C1 | 119.77 (19) |
| O1—N1—O2 | 122.5 (2) |
| O1—N1—C5 | 118.28 (19) |
| O2—N1—C5 | 119.22 (19) |
| N2—C1—C6 | 122.51 (19) |
| N2—C1—C2 | 118.2 (2) |
| C6—C1—C2 | 119.28 (19) |
| C1—N2—H2A | 117 (2) |
| C1—N2—H2B | 111.9 (18) |
| H2A—N2—H2B | 128 (3) |
The dihedral angle between the nitro group and the benzene (B151609) ring is a noteworthy feature, measured at 3.68 (2)°. An intramolecular N—H⋯F hydrogen bond is also observed.[2][3][4]
Experimental Protocol
The determination of the crystal structure of this compound involved the following key steps:
Synthesis and Crystallization
-
Dissolution: 4 grams of 2-Fluoro-5-nitroaniline were dissolved in a minimal amount of ethanol.
-
Sonication and Microwave Irradiation: The solution was sonicated for one hour, followed by microwave irradiation for approximately ten minutes, resulting in a paste-like material.
-
Recrystallization: The resulting paste was dissolved in 10 ml of ethanol.
-
Crystal Growth: Brown, block-shaped single crystals suitable for X-ray diffraction were recovered after 48 hours as the solvent evaporated.
X-ray Diffraction Data Collection and Refinement
-
Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at 296 K using Mo Kα radiation (λ = 0.71073 Å). The data collection was performed using ω and φ scans.
-
Cell Refinement: The unit cell parameters were refined using the collected diffraction data.
-
Data Reduction: The raw diffraction data were processed and corrected for various factors to yield a set of unique structure factors.
-
Structure Solution and Refinement: The crystal structure was solved using direct methods and subsequently refined on F². The positions of the non-hydrogen atoms were refined anisotropically. The nitrogen-bound hydrogen atoms were located in a difference Fourier map and refined with distance restraints, while the carbon-bound hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualization of Molecular Structure
To provide a clear representation of the molecular structure of this compound, the following diagram was generated using the Graphviz DOT language.
Molecular structure of this compound.
References
The Rising Potential of 5-Fluoro-2-nitroaniline Derivatives in Biological Applications: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-nitroaniline, a versatile chemical intermediate, is progressively gaining recognition as a valuable scaffold in the synthesis of novel compounds with significant biological activities.[1][2] Its unique molecular architecture, featuring a fluorine atom and a nitro group on an aniline (B41778) ring, provides a reactive platform for the development of a diverse array of derivatives.[1] These derivatives have shown promise in various therapeutic areas, particularly in the development of anticancer and antimicrobial agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the resulting molecules, while the nitro group can be a key pharmacophore for certain biological activities and a handle for further chemical modifications.[3][4] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives, supported by quantitative data and detailed experimental protocols.
Synthesis of Biologically Active Derivatives
This compound serves as a key starting material for the synthesis of a variety of heterocyclic compounds and other derivatives.[1][5] A common synthetic route involves the reaction of the amino group with various electrophiles or participation in cyclization reactions to form heterocyclic systems like benzimidazoles.[6][7]
General Synthetic Workflow for Benzimidazole (B57391) Derivatives from this compound
A prevalent application of this compound is in the synthesis of fluorinated benzimidazoles, a class of compounds known for their broad spectrum of biological activities.[2][6] The general workflow involves a reductive cyclization process.
Biological Activities of this compound Derivatives
Derivatives of this compound and its isomers have demonstrated a range of biological activities, with anticancer and antimicrobial properties being the most prominent.
Anticancer Activity
Fluorinated benzimidazoles derived from precursors like this compound have shown significant antiproliferative activity against various cancer cell lines.[6] The introduction of different substituents on the benzimidazole core allows for the fine-tuning of their cytotoxic potency and selectivity.
Table 1: Anticancer Activity of Fluoro-Substituted Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| ORT14 | A549 (Lung) | 0.377 | [2][6] |
| ORT14 | A498 (Kidney) | 0.377 | [2][6] |
| ORT14 | A375 (Melanoma) | 0.377 | [2][6] |
| ORT14 | HeLa (Cervical) | 0.188 | [2][6] |
| ORT14 | HepG2 (Liver) | 0.188 | [2][6] |
| ORT15 | A549 (Lung) | 0.354 | [6] |
| ORT15 | A498 (Kidney) | 0.354 | [6] |
| ORT15 | HeLa (Cervical) | 0.354 | [6] |
| ORT15 | A375 (Melanoma) | 0.177 | [6] |
| ORT15 | HepG2 (Liver) | 0.177 | [6] |
Note: The presented data is for fluoro-substituted benzimidazoles, which can be synthesized from this compound precursors.
Antimicrobial Activity
Derivatives of the isomeric 2-fluoro-5-nitroaniline (B1294389) have been synthesized and evaluated for their antibacterial properties. Organotellurium and organomercury compounds derived from 2-fluoro-5-nitroaniline have shown high activity against a panel of pathogenic bacteria.[8]
Table 2: Antibacterial Activity of 2-Fluoro-5-nitroaniline Derivatives
| Compound | E. coli (mm) | Pseudomonas spp. (mm) | Klebsiella pneumonia (mm) | Staphylococcus aureus (mm) | Proteus spp. (mm) | Reference |
| 3 | 25 | 20 | 22 | 20 | 17 | [8] |
| 6 | 22 | 18 | 20 | 18 | 15 | [8] |
| 9 | 20 | 16 | 18 | 17 | 14 | [8] |
| 10 | 25 | 20 | 22 | 20 | 17 | [8] |
| Ampicillin | 30 | 32 | 38 | 42 | 19 | [8] |
Note: The data represents the diameter of the inhibition zone in mm.
Schiff bases are another class of derivatives that can be synthesized from this compound. While specific data for this compound-derived Schiff bases is limited, Schiff bases in general are known for their antimicrobial properties.[9][10]
Potential Signaling Pathways and Mechanisms of Action
While the precise molecular targets for many this compound derivatives are still under investigation, the biological activities of related compounds suggest potential mechanisms of action. For instance, many anticancer agents derived from aniline precursors are known to function as kinase inhibitors, interfering with signaling pathways crucial for cancer cell growth and survival.[11]
The PI3K/Akt/mTOR pathway is a key signaling cascade that is often dysregulated in cancer, making it a prime target for therapeutic intervention.[11][12] It is plausible that certain derivatives of this compound could exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) or other kinases within this pathway, thereby blocking downstream signaling and inhibiting cell proliferation.
Experimental Protocols
Synthesis of 2-(p-tolyl)-6-fluoro-1H-benzo[d]imidazol-5-amine (A Benzimidazole Derivative)
This protocol describes a one-pot reductive cyclization to synthesize a fluorinated benzimidazole derivative.[7]
Materials:
-
This compound
-
p-Tolualdehyde
-
Sodium Dithionite (B78146) (Na₂S₂O₄)
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
In a 250 mL round-bottom flask, combine this compound (1.0 eq.) and p-tolualdehyde (1.1 eq.).
-
Add ethanol and deionized water (e.g., in a 2:1 ratio) to the flask to form a suspension.
-
Heat the mixture to reflux (approximately 80°C) with stirring.
-
Once refluxing, add sodium dithionite (4.0 eq.) portion-wise over 30 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by adding cold deionized water.
-
Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.
Procedure:
-
Cell Plating: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Conclusion and Future Directions
This compound and its derivatives represent a promising area of research in medicinal chemistry. The existing data, primarily from related fluoro-substituted benzimidazoles and isomers, highlights their potential as potent anticancer and antimicrobial agents. Future research should focus on the synthesis and biological evaluation of a wider variety of derivatives directly from this compound to establish a more comprehensive structure-activity relationship. Elucidating the specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective therapeutic agents. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile chemical scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. usbio.net [usbio.net]
- 6. acgpubs.org [acgpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. ajol.info [ajol.info]
- 11. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
5-Fluoro-2-nitroaniline: A Technical Guide to Toxicological Data and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known toxicological data and essential handling precautions for 5-Fluoro-2-nitroaniline (CAS No. 2369-11-1). The information is intended to ensure the safe use of this compound in research and development settings.
Toxicological Profile
The toxicological properties of this compound have not been fully investigated.[1][2] However, based on available data, it is classified as hazardous. The primary hazards are associated with acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin, eyes, and respiratory system.[1]
Quantitative Toxicological Data
Specific quantitative toxicity values such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) for this compound are not available in the reviewed literature. However, its hazard classifications provide an indication of its toxic potential.
Table 1: Summary of Hazard Classifications for this compound
| Toxicity Endpoint | Hazard Classification | Key Findings |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1] | Ingestion may cause harmful effects. |
| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin)[1] | Skin contact may be harmful. |
| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled)[1] | Inhalation of dusts or mists may be harmful. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1][3] | Direct contact can cause skin irritation, redness, and pain.[4] |
| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation)[1][3] | Contact with eyes can cause serious irritation.[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[1][3] | Inhalation may lead to irritation of the respiratory tract.[4] |
| Genotoxicity/Carcinogenicity | Not Classified | Data is not available to determine mutagenic or carcinogenic properties.[1] |
| Sensitization | Not Classified | No data is available regarding its potential as a skin sensitizer.[5] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessments of this compound are not publicly available in the cited safety data sheets. Toxicological evaluations for chemical substances are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
For context, a general methodology for an acute oral toxicity study (often following OECD Guideline 423) would involve:
-
Animal Selection: Typically using a single sex of rodent (e.g., female rats).
-
Dose Administration: Administering the substance by gavage at one of a series of defined dose levels.
-
Observation: Observing the animals for a defined period (e.g., 14 days) for signs of toxicity and mortality.
-
Necropsy: Performing a gross necropsy on all animals at the end of the observation period.
-
Data Analysis: Using the results to determine the toxicity classification based on the number of mortalities at specific dose levels.
Handling and Safety Precautions
Given its hazardous properties, strict safety protocols must be followed when handling this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]
-
Ensure that eyewash stations and emergency safety showers are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][7]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: If ventilation is inadequate or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator.[1][2]
Safe Handling Workflow
The following diagram illustrates a standard workflow for the safe handling of hazardous chemical compounds like this compound.
Storage and Disposal
-
Storage: Keep containers tightly sealed and store in a dry, cool, and well-ventilated location.[1][7]
-
Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1][7]
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove all contaminated clothing and shoes. Wash the affected area immediately with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[1][2][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.
-
Spills: Evacuate the area. Wear appropriate PPE. Avoid generating dust. Sweep up the spilled material and place it into a suitable, labeled container for disposal.[1][3] Prevent the spillage from entering drains or water courses.[6]
References
5-Fluoro-2-nitroaniline: A Comprehensive Review of its Synthesis, Properties, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-nitroaniline is a versatile fluorinated aromatic compound that has garnered significant attention in various fields of chemical research and development. Its unique molecular structure, featuring a fluorine atom and a nitro group on an aniline (B41778) scaffold, imparts distinct chemical reactivity and biological activity, making it a valuable building block in the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive literature review of the research on this compound, covering its synthesis, chemical and physical properties, and its diverse applications in medicinal chemistry, dye manufacturing, polymer science, and agrochemicals. The information is presented to be a practical resource for researchers and professionals working in these areas.
Synthesis of this compound
Several synthetic routes for the preparation of this compound have been reported in the literature, each with its own advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired purity, and scalability of the reaction.
One common approach involves the nitration of p-fluoroaniline derivatives. For instance, the nitration of 4-fluoroacetanilide (B1213217) followed by hydrolysis of the acetyl group can yield this compound. Another route starts from 2,4-dinitrofluorobenzene, where the nitro group at the 2-position is selectively reduced.[1] A detailed protocol for this selective reduction is provided below.
Experimental Protocol: Selective Reduction of 2,4-dinitrofluorobenzene
Materials:
-
2,4-dinitrofluorobenzene
-
Iron powder (electrolytic or reduced)
-
Acetic acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
Procedure:
-
A suspension of iron powder (8.1 g) in acetic acid (100 ml) is heated to reflux.
-
A solution of 2,4-dinitrofluorobenzene (9 g) in acetic acid (30 ml) is added dropwise to the refluxing suspension.
-
The reaction mixture is refluxed for an additional 10 minutes after the addition is complete.
-
The mixture is then poured into ice-water and extracted with ethyl acetate.
-
The organic extracts are washed sequentially with a saturated sodium bicarbonate solution, water, and a saturated sodium chloride solution.
-
The organic layer is dried over anhydrous magnesium sulfate and then concentrated under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to yield this compound as orange crystals.[2]
Yield: 70%[2] Melting Point: 97 - 98°C[2]
Chemical and Physical Properties
This compound is a yellow to orange crystalline solid with the chemical formula C₆H₅FN₂O₂ and a molecular weight of 156.11 g/mol .[3] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2369-11-1 | |
| Molecular Formula | C₆H₅FN₂O₂ | |
| Molecular Weight | 156.11 g/mol | |
| Appearance | Yellow to orange crystalline solid | |
| Melting Point | 97-98 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents |
Spectroscopic Data
The structure of this compound has been confirmed by various spectroscopic techniques.
-
¹H NMR and ¹³C NMR: The nuclear magnetic resonance spectra provide detailed information about the hydrogen and carbon environments in the molecule.
-
IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the N-H stretching of the amine group, the N-O stretching of the nitro group, and the C-F stretching.
-
Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.
-
Crystal Structure: The crystal structure of the related isomer, 2-Fluoro-5-nitroaniline (B1294389), has been determined by X-ray crystallography, revealing a monoclinic crystal system with the space group P2/n. The dihedral angle between the nitro group and the benzene (B151609) ring is 3.68 (2)°.[4]
Applications of this compound
This compound serves as a key intermediate in the synthesis of a variety of commercially important molecules.
Anticancer Agents
A significant area of research on this compound focuses on its use as a precursor for the synthesis of heterocyclic compounds with potential anticancer activity. Benzimidazole (B57391) and quinoxaline (B1680401) derivatives synthesized from this starting material have shown promising results in preclinical studies.
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer effects. The synthesis of these derivatives often involves the condensation of this compound or its derivatives with carboxylic acids or their equivalents. Some of these compounds have been shown to induce apoptosis in cancer cells through various signaling pathways. For example, a novel benzimidazole acridine (B1665455) derivative was found to induce apoptosis in human colon cancer cells via the ROS-JNK signaling pathway.[5][6]
Quinoxaline derivatives are another class of heterocyclic compounds that have been extensively studied for their anticancer properties. They are typically synthesized by the condensation of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound. Quinoxalines derived from this compound have been investigated as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and angiogenesis.[7][8][9]
The following table summarizes the in vitro anticancer activity of some representative quinoxaline derivatives.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 4b | A549 (Lung) | 11.98 ± 2.59 | [10] |
| Compound 4m | A549 (Lung) | 9.32 ± 1.56 | [10] |
| Compound 11g | HepG-2 (Liver) | 4.50 | [11] |
| Compound 11g | MCF-7 (Breast) | 2.40 | [11] |
| Compound 11g | HCT-116 (Colon) | 5.90 | [11] |
| Compound 17b | MCF-7 (Breast) | 2.3 | [12] |
| Compound 17b | HepG-2 (Liver) | 2.8 | [12] |
Several studies have elucidated the mechanisms by which these derivatives exert their anticancer effects. For instance, some benzimidazole and quinoxaline compounds have been shown to induce apoptosis by activating caspase cascades and modulating the expression of Bcl-2 family proteins.[6][13][14][15] Molecular docking studies have also been employed to understand the binding interactions of these compounds with their target proteins, such as EGFR and VEGFR-2.[8][15]
Experimental workflow for anticancer drug discovery.
Proposed apoptosis signaling pathway.
Dyes and Pigments
This compound is a valuable diazo component in the synthesis of azo dyes. The presence of the electron-withdrawing nitro group and the fluorine atom can influence the color and fastness properties of the resulting dyes. The synthesis of azo dyes from this compound follows the classical diazotization-coupling reaction sequence.[16][17][18]
Materials:
-
This compound
-
Sodium nitrite (B80452)
-
Hydrochloric acid
-
A coupling component (e.g., β-naphthol)
-
Sodium hydroxide
Procedure:
-
Diazotization: this compound is dissolved in hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature to form the diazonium salt.
-
Coupling: The coupling component (e.g., β-naphthol) is dissolved in an aqueous solution of sodium hydroxide. The cold diazonium salt solution is then slowly added to the coupling component solution with vigorous stirring.
-
Isolation: The precipitated azo dye is collected by filtration, washed with water, and dried.
The photophysical properties of these dyes, such as their absorption and emission spectra, are of great interest for various applications. For instance, dis-azo dyes derived from a related compound, 2-methoxy-5-nitroaniline, have been synthesized and their absorption maxima (λmax) and molar extinction coefficients (log ε) have been reported.[19]
| Dye | λmax (nm) | log ε |
| 5a | 467 | 4.30 |
| 5b | 620 | 4.90 |
| 5c | 510 | 4.58 |
| 5d | 525 | 4.60 |
| 5e | 501 | 4.52 |
| 5f | 530 | 4.65 |
Polymer Science
This compound can be incorporated into polymer backbones to modify their properties. For example, it can be used as a monomer in the synthesis of polyamides. The presence of the fluorine atom can enhance the thermal stability, solubility, and flame retardancy of the resulting polymers. The synthesis of polyamides from this compound typically involves a polycondensation reaction with a diacid chloride.[20][21]
Workflow for polymer synthesis and characterization.
Agrochemicals
This compound and its derivatives have been explored for their potential use in agrochemicals, particularly as herbicides.[2] For example, certain triazole derivatives of nitroanilines have shown herbicidal activity. The development of new herbicides is crucial for modern agriculture, and fluorinated compounds often exhibit enhanced biological activity. Quantitative structure-activity relationship (QSAR) studies can be employed to optimize the herbicidal efficacy of these compounds.[22]
Conclusion
This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its applications span across multiple disciplines, from the development of life-saving anticancer drugs to the creation of novel materials and agrochemicals. The research highlighted in this review demonstrates the significant potential of this compound and its derivatives. Further exploration of the structure-activity relationships of this compound derivatives is likely to lead to the discovery of new molecules with enhanced properties and functionalities, contributing to advancements in medicine, materials science, and agriculture. This comprehensive guide serves as a foundational resource for researchers and professionals, providing detailed insights into the current state of this compound research and paving the way for future innovations.
References
- 1. researchwith.njit.edu [researchwith.njit.edu]
- 2. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 3. usbio.net [usbio.net]
- 4. researchgate.net [researchgate.net]
- 5. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization | Al-Nahrain Journal of Science [anjs.edu.iq]
- 19. orientjchem.org [orientjchem.org]
- 20. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 5-Fluoro-2-nitroaniline in the Synthesis of Bioactive Heterocyclic Compounds
Application Note
Introduction: 5-Fluoro-2-nitroaniline is a pivotal starting material in medicinal chemistry and drug development, primarily serving as a versatile precursor for the synthesis of a wide array of fluorine-containing heterocyclic compounds. The presence of three key functional groups—a primary amine, a nitro group, and a fluorine atom—on the benzene (B151609) ring provides a rich chemical handle for diverse synthetic transformations. The fluorine substituent is of particular importance as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and membrane permeability. This document outlines the application of this compound in the synthesis of medicinally relevant heterocyclic scaffolds, including benzimidazoles, quinoxalines, and phenazines, and provides detailed protocols for their preparation.
Core Applications: The primary synthetic utility of this compound lies in its conversion to 4-fluoro-1,2-phenylenediamine through the reduction of the ortho-nitro group. This in-situ generated or isolated diamine is a key intermediate that readily undergoes cyclocondensation reactions with a variety of electrophilic reagents to form fused heterocyclic systems.
-
Benzimidazole (B57391) Synthesis: The reaction of 4-fluoro-1,2-phenylenediamine with aldehydes or carboxylic acids (or their derivatives) is a cornerstone for the synthesis of 6-fluorobenzimidazoles. These structures are prevalent in numerous pharmacologically active molecules, exhibiting antimicrobial, antiviral, and anticancer properties.[1]
-
Quinoxaline (B1680401) Synthesis: Condensation of 4-fluoro-1,2-phenylenediamine with 1,2-dicarbonyl compounds provides a direct route to 6-fluoroquinoxalines. The quinoxaline scaffold is a privileged structure in drug discovery, with derivatives showing a broad spectrum of biological activities.
-
Phenazine (B1670421) Synthesis: Although less common, fluorinated phenazines can be synthesized from fluorinated o-phenylenediamines through oxidative cyclization or condensation with catechols or other suitable precursors. Phenazine derivatives are known for their redox properties and have been investigated as antimicrobial and anticancer agents.
The strategic placement of the fluorine atom at the 5-position of the parent aniline (B41778) ensures its incorporation at the 6-position of the resulting benzimidazole and quinoxaline ring systems, and at the 7-position of the phenazine core, influencing the electronic properties and biological activity of the final molecule.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Aryl-6-fluorobenzimidazoles
This protocol describes the reductive cyclization of this compound with an aromatic aldehyde in a one-pot reaction. The nitro group is first reduced to an amine in situ, followed by condensation with the aldehyde and subsequent cyclization to form the benzimidazole ring.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., p-tolualdehyde)
-
Sodium Dithionite (B78146) (Na₂S₂O₄)
-
Deionized Water
-
Celite®
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.56 g, 10.0 mmol, 1.0 eq.).
-
Addition of Reagents: Add the aromatic aldehyde (e.g., p-tolualdehyde, 1.32 g, 11.0 mmol, 1.1 eq.) to the flask.
-
Solvent Addition: Add ethanol (60 mL) and deionized water (30 mL) to the flask. Stir the mixture at room temperature to form a suspension.
-
Reduction and Cyclization: Heat the mixture to 80 °C. Once refluxing, add sodium dithionite (6.96 g, 40.0 mmol, 4.0 eq.) portion-wise over 30 minutes. The reaction mixture will typically change color.
-
Reaction Monitoring: After the addition is complete, maintain the reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (1:1). The reaction is typically complete within 4-6 hours.[1]
-
Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the hot reaction mixture through a pad of Celite® to remove inorganic salts and cool the filtrate.[1]
-
Work-up - Precipitation: Transfer the filtrate to a beaker and slowly add 100 mL of cold deionized water while stirring. A solid product should precipitate out.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold ethanol (15 mL).[1]
-
Purification: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from an ethanol/water mixture.
Protocol 2: Synthesis of 6-Fluoroquinoxalines
This two-step protocol involves the initial reduction of this compound to 4-fluoro-1,2-phenylenediamine, followed by its condensation with a 1,2-dicarbonyl compound.
Step 1: Synthesis of 4-Fluoro-1,2-phenylenediamine
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂) supply
Procedure:
-
A solution of this compound (2.0 g, 0.013 mol) in ethanol (80 mL) is hydrogenated in the presence of 10% Pd/C (800 mg) under 1 atm of H₂ at room temperature.
-
The reaction is monitored by TLC until the starting material is completely consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite®.
-
The filtrate is concentrated under reduced pressure to yield 4-fluoro-1,2-phenylenediamine, which can be used in the next step without further purification.
Step 2: Synthesis of 2,3-Dimethyl-6-fluoroquinoxaline
Materials:
-
4-Fluoro-1,2-phenylenediamine (from Step 1)
-
Diacetyl (Biacetyl)
-
Ethanol
Procedure:
-
To a solution of 4-fluoro-1,2-phenylenediamine (1.64 g, 0.013 mol) in ethanol (50 mL), add diacetyl (1.12 g, 0.013 mol).
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 2,3-dimethyl-6-fluoroquinoxaline.
Protocol 3: Synthesis of Fluorinated Phenazines (Adapted)
This protocol is an adaptation for the synthesis of fluorinated phenazines, starting with the in-situ generated 4-fluoro-1,2-phenylenediamine and its condensation with a suitable 1,2-dicarbonyl compound, such as a substituted phenanthrenequinone.
Materials:
-
4-Fluoro-1,2-phenylenediamine (prepared as in Protocol 2, Step 1)
-
1,2-Dicarbonyl compound (e.g., phenanthrene-9,10-dione)
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve 4-fluoro-1,2-phenylenediamine (1.26 g, 10.0 mmol) in ethanol or acetic acid (30 mL) in a round-bottom flask.
-
Add an equimolar amount of the 1,2-dicarbonyl compound (e.g., phenanthrene-9,10-dione, 2.08 g, 10.0 mmol).
-
The mixture is heated to reflux for 2-6 hours, with reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to yield the crude fluorinated phenazine derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.
Quantitative Data Summary
| Heterocycle | Reactants | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Aryl-6-fluorobenzimidazole | This compound, Aromatic Aldehyde | Na₂S₂O₄ | Ethanol/Water | 80 | 4-6 | Good to Excellent | Adapted from[1] |
| 2,3-Dimethyl-6-fluoroquinoxaline | 4-Fluoro-1,2-phenylenediamine, Diacetyl | - | Ethanol | RT | 2-4 | 57 | Adapted from[1] |
| Fluorinated Phenazine | 4-Fluoro-1,2-phenylenediamine, 1,2-Dicarbonyl | - | Ethanol/Acetic Acid | Reflux | 2-6 | Moderate to Good | General Method |
Visualizations
References
Application Notes and Protocols for the Diazotization of 5-Fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the diazotization of 5-fluoro-2-nitroaniline, a critical transformation in the synthesis of various specialty chemicals, pharmaceutical intermediates, and dyestuffs. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.
Introduction
The diazotization of primary aromatic amines is a fundamental process in organic synthesis. For this compound, this reaction involves the treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a 5-fluoro-2-nitrophenyldiazonium salt.[1][2][3] The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring influences the reactivity and stability of the resulting diazonium salt.[1] Careful control of the reaction temperature, typically between 0 and 5°C, is crucial to prevent the premature decomposition of the diazonium salt.[4][5] The resulting diazonium salt can be used immediately in subsequent reactions or, in some cases, isolated as a more stable salt, such as a tetrafluoroborate (B81430).[1][6]
Quantitative Data Summary
While specific yields can vary based on the exact conditions and subsequent reactions, the following table provides representative data for the diazotization and subsequent conversion of this compound.
| Parameter | Value/Range | Remarks | Reference |
| Starting Material Purity | >98% | High purity of the starting aniline (B41778) is recommended for optimal results. | |
| Reaction Temperature | 0 - 10°C | Strict temperature control is critical for the stability of the diazonium salt.[4][5][7] | [4][7] |
| Reaction Time | 30 - 60 minutes | Typical time required for complete formation of the diazonium salt.[4][7] | [4][7] |
| Molar Ratio (Aniline:NaNO₂) | 1 : 1 to 1 : 1.2 | A slight excess of sodium nitrite is often used to ensure complete diazotization. | |
| Typical Yield | High | The formation of the diazonium salt is generally a high-yielding reaction.[6] Specific yields depend on the subsequent trapping reaction. | [6] |
Experimental Protocols
Two primary protocols are presented below: the in situ generation of the diazonium salt for immediate use, and the isolation of the more stable diazonium tetrafluoroborate salt.
Protocol 1: In Situ Generation and Use of 5-Fluoro-2-nitrophenyldiazonium Chloride
This protocol is suitable for reactions where the diazonium salt is generated and immediately reacted in the same pot, such as in the synthesis of azo dyes or for hydrolysis to a phenol.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Coupling agent (for subsequent reaction)
-
Standard laboratory glassware (beakers, flasks, stirring plate, etc.)
-
Thermometer
Procedure:
-
Preparation of the Aniline Salt Solution: In a beaker or flask, suspend the desired molar amount of this compound in a dilute solution of hydrochloric or sulfuric acid.[4][7] Ensure there is enough acid to fully protonate the aniline and to react with the sodium nitrite.
-
Cooling: Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.[4][5] It is crucial to maintain this low temperature throughout the addition of sodium nitrite.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve an equimolar amount of sodium nitrite in cold distilled water.[4] Pre-cool this solution to 0-5°C.
-
Diazotization: Slowly add the cold sodium nitrite solution dropwise to the cold aniline salt suspension while maintaining the temperature below 5°C.[4] The reaction is exothermic, so slow addition is critical.
-
Completion of Reaction: After the addition is complete, continue to stir the mixture for an additional 30 minutes at 0-5°C to ensure the diazotization is complete.[4] The resulting solution contains the 5-fluoro-2-nitrophenyldiazonium salt.
-
Subsequent Reaction: The cold diazonium salt solution is then slowly added to a pre-cooled solution of the desired coupling component or is heated for hydrolysis to the corresponding phenol.[4][7]
Safety Precautions:
-
Diazonium salts can be explosive when dry and should be handled with extreme care.[1] It is recommended to use them in solution whenever possible.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2: Isolation of 5-Fluoro-2-nitrophenyldiazonium Tetrafluoroborate
This protocol allows for the isolation of a more stable, solid diazonium salt, which can be stored and used in subsequent reactions, particularly those requiring anhydrous conditions.[6] This procedure is based on the Balz-Schiemann reaction.[1]
Materials:
-
This compound
-
Fluoroboric Acid (HBF₄, typically 48-50% in water)
-
Sodium Nitrite (NaNO₂)
-
Diethyl Ether or Diisopropyl Ether (for washing)
-
Ice
-
Standard laboratory glassware
-
Vacuum filtration apparatus
Procedure:
-
Dissolution in Fluoroboric Acid: In a suitable flask, dissolve this compound in fluoroboric acid. The reaction is exothermic, so initial cooling may be necessary.
-
Cooling: Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Diazotization: Prepare a concentrated aqueous solution of sodium nitrite and cool it to 0-5°C. Add this solution dropwise to the aniline-fluoroboric acid mixture, ensuring the temperature does not rise above 10°C.
-
Precipitation: The 5-fluoro-2-nitrophenyldiazonium tetrafluoroborate will precipitate as a solid. Continue stirring in the ice bath for 30 minutes after the addition is complete.
-
Isolation: Isolate the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold water, followed by a cold, non-polar solvent like diethyl ether or diisopropyl ether to remove residual acid and water.[6]
-
Drying: Dry the isolated diazonium salt under vacuum at room temperature. The resulting 2-fluoro-5-nitrophenyldiazonium tetrafluoroborate is reported to be stable and can be stored in a desiccator at room temperature for extended periods.[6]
Safety Precautions:
-
While more stable than other diazonium salts, diazonium tetrafluoroborates are still energetic compounds and should be handled with care. Avoid heat, friction, and shock.
-
Fluoroboric acid is highly corrosive. Handle with appropriate care and PPE.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the diazotization of this compound.
References
- 1. lkouniv.ac.in [lkouniv.ac.in]
- 2. DIAZONIUM SALTS AND SYNTHETIC APPLICATIONS: – My chemistry blog [mychemblog.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
5-Fluoro-2-nitroaniline: A Key Precursor in the Synthesis of Bioactive Pharmaceutical Scaffolds
Application Note AN2369-11-1
Introduction
5-Fluoro-2-nitroaniline is a versatile aromatic building block of significant interest in pharmaceutical synthesis. Its unique substitution pattern, featuring a nucleophilically activatable fluorine atom, a reducible nitro group, and a reactive amino group, provides a scaffold for the construction of a diverse range of heterocyclic compounds with pronounced biological activity. This document outlines the application of this compound as a precursor in the synthesis of quinoxalines and benzimidazoles, classes of compounds extensively investigated for their potential as anti-cancer, anti-viral, and anti-bacterial agents. Detailed experimental protocols and relevant biological signaling pathways are provided to guide researchers and drug development professionals in leveraging this valuable synthetic intermediate.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2369-11-1 |
| Molecular Formula | C₆H₅FN₂O₂ |
| Molecular Weight | 156.11 g/mol |
| Appearance | Light yellow to brown crystalline powder |
| Melting Point | 96-100 °C |
| Purity | ≥98% (GC) |
Application 1: Synthesis of 6-Fluoroquinoxaline (B159336) Derivatives
Quinoxaline (B1680401) derivatives are a prominent class of nitrogen-containing heterocycles that form the core of numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anti-cancer and anti-viral properties. The synthesis of 6-fluoroquinoxalines from this compound proceeds via a two-step sequence involving the reduction of the nitro group to form 4-fluoro-1,2-phenylenediamine, followed by condensation with a 1,2-dicarbonyl compound.
Experimental Protocol 1: Synthesis of 4-Fluoro-1,2-phenylenediamine
This protocol outlines the reduction of the nitro group of a fluoronitroaniline precursor to an amine, a key step in forming the diamine necessary for quinoxaline synthesis.
Reaction Scheme: Step 1: Reduction of 4-fluoro-2-nitroaniline (B1293508) to 4-fluoro-1,2-phenylenediamine
(An analogous reaction for the reduction of 4-fluoro-2-nitroaniline is presented here, which is a common method for the synthesis of the corresponding phenylenediamine.)
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluoro-2-nitroaniline | 156.11 | 135 g | 0.86 |
| Anhydrous Ethanol (B145695) | 46.07 | 1000 mL | - |
| Raney Nickel | - | 27 g | - |
| Hydrogen Gas | 2.02 | - | - |
Procedure:
-
To a 2000 mL reaction vessel, add 135 g (0.86 mol) of 4-fluoro-2-nitroaniline, 1000 mL of anhydrous ethanol, and 27 g of Raney nickel.
-
Pressurize the vessel with hydrogen gas to 1.0 MPa.
-
Stir the reaction mixture at room temperature for 8 hours.
-
After cooling, carefully filter the reaction mixture to remove the Raney nickel catalyst. The catalyst can be recycled.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product is a gray-white solid.[1]
Expected Yield: 91.3%[1]
Experimental Protocol 2: Synthesis of 6-Fluoro-2,3-diphenylquinoxaline
This protocol details the condensation of the synthesized 4-fluoro-1,2-phenylenediamine with benzil (B1666583) to form a 6-fluoroquinoxaline derivative.
Reaction Scheme: Step 2: Condensation of 4-fluoro-1,2-phenylenediamine with Benzil
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (mg) |
| 4-Fluoro-1,2-phenylenediamine | 126.12 | 1 | 126.1 |
| Benzil | 210.23 | 1 | 210.2 |
| Toluene | - | - | 8 mL |
| Alumina-supported Molybdophosphovanadate (AlCuMoVP) | - | - | 100 mg |
Procedure:
-
In a reaction vessel, combine 1 mmol of 4-fluoro-1,2-phenylenediamine and 1 mmol of benzil in 8 mL of toluene.
-
Add 100 mg of the AlCuMoVP catalyst to the mixture.
-
Stir the reaction mixture at room temperature for 120 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.[2]
Expected Yield: ~92%[2]
Biological Significance and Signaling Pathway
Fluorinated quinoxalines have demonstrated significant potential as anticancer agents.[3] Many quinoxaline derivatives function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 pathway.
Diagram: VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of quinoxaline derivatives.
Application 2: Synthesis of 6-Fluorobenzimidazole Derivatives
Benzimidazoles are another class of heterocyclic compounds with a broad range of biological activities, including antimicrobial, antiviral, and anticancer effects.[4][5] The synthesis of 6-fluorobenzimidazoles from 4-fluoro-1,2-phenylenediamine (synthesized as described in Protocol 1) involves a condensation reaction with an appropriate aldehyde.
Experimental Protocol 3: Synthesis of 2-Aryl-6-fluorobenzimidazoles
This protocol describes the synthesis of 2-aryl-6-fluorobenzimidazoles from 4-fluoro-1,2-phenylenediamine and an aromatic aldehyde.
Reaction Scheme: Condensation of 4-fluoro-1,2-phenylenediamine with an Aromatic Aldehyde
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) |
| 4-Fluoro-1,2-phenylenediamine | 126.12 | 10.0 | 1.26 |
| p-Tolualdehyde | 120.15 | 11.0 | 1.32 |
| Sodium Dithionite (B78146) | 174.11 | 40.0 | 6.96 |
| Ethanol | 46.07 | - | 60 mL |
| Deionized Water | 18.02 | - | 30 mL |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10.0 mmol of 4-fluoro-1,2-phenylenediamine.
-
Add 11.0 mmol of p-tolualdehyde to the flask.
-
Add 60 mL of ethanol and 30 mL of deionized water to the flask and stir at room temperature to form a suspension.
-
Heat the mixture to 80 °C.
-
Once refluxing, add 40.0 mmol of sodium dithionite portion-wise over 30 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a beaker and slowly add 100 mL of cold deionized water while stirring to precipitate the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Expected Yield: High (specific yield not reported, but generally good for this type of reaction)
Biological Significance and Signaling Pathway
Fluorinated benzimidazole (B57391) derivatives have shown promising activity as anticancer agents and kinase inhibitors.[6] For instance, they can target the PI3K-Akt and CDK4/6 signaling pathways, which are frequently dysregulated in cancer.
Diagram: PI3K-Akt and CDK4/6 Signaling Pathways
Caption: Overview of the PI3K-Akt and CDK4/6 signaling pathways and potential inhibition by benzimidazole derivatives.
Application 3: Synthesis of Kinase Inhibitors
This compound derivatives are valuable precursors for the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. For example, the core structure of the FDA-approved drug Erdafitinib, a pan-FGFR (Fibroblast Growth Factor Receptor) kinase inhibitor, contains a quinoxaline moiety. While the direct synthesis from this compound is not the commercial route, the underlying chemistry highlights the importance of fluorinated aniline (B41778) precursors in accessing such complex molecules. A key transformation in these syntheses is the nucleophilic aromatic substitution (SNAr) of the fluorine atom.
Experimental Protocol 4: Nucleophilic Aromatic Substitution (SNAr) on a this compound Derivative
This protocol describes the acylation of this compound followed by a nucleophilic aromatic substitution reaction, demonstrating a key transformation in the synthesis of more complex pharmaceutical intermediates.
Reaction Scheme: Step 1: Acylation of this compound Step 2: SNAr reaction of N-(5-fluoro-2-nitrophenyl)acetamide with an amine
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Use |
| This compound | 156.11 | Starting Material |
| Acetic Anhydride (B1165640) | 102.09 | Acylating Agent |
| Amine (e.g., Aniline) | 93.13 | Nucleophile |
| Base (e.g., K₂CO₃) | 138.21 | Catalyst |
| Solvent (e.g., DMSO) | 78.13 | Reaction Medium |
Procedure:
-
Acylation: Dissolve this compound in a suitable solvent and react with acetic anhydride to yield N-(5-fluoro-2-nitrophenyl)acetamide.
-
SNAr Reaction: To a solution of N-(5-fluoro-2-nitrophenyl)acetamide (1 equivalent) and the desired amine (1.1 equivalents) in DMSO, add a catalytic amount of a base such as K₂CO₃.
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, cool the reaction and pour into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Quantitative Data for SNAr Reaction:
| Nucleophile | Product | Yield (%) |
| Aniline | N-(2-nitro-5-(phenylamino)phenyl)acetamide | High |
| Ethanolamine | N-(5-(2-hydroxyethylamino)-2-nitrophenyl)acetamide | High |
Biological Significance and Signaling Pathway
Kinase inhibitors, such as those derived from fluorinated aniline precursors, often target pathways like the CDK4/6 pathway, which is crucial for cell cycle regulation. By inhibiting CDK4/6, these drugs can arrest the cell cycle in the G1 phase, preventing cancer cell proliferation.
Diagram: Experimental Workflow for SNAr and Kinase Inhibitor Synthesis
Caption: General workflow for the synthesis of kinase inhibitors from this compound.
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutically relevant heterocyclic compounds. The protocols and pathways detailed in this application note provide a solid foundation for researchers to explore the synthesis of novel quinoxaline, benzimidazole, and kinase inhibitor derivatives. The strategic incorporation of the fluorinated aniline moiety can lead to the development of potent and selective therapeutic agents targeting key biological pathways implicated in various diseases.
References
- 1. Page loading... [guidechem.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Some Novel Fluorobenzimidazoles Substituted with Structural Motifs Present in Physiologically Active Natural Products for Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
Application of 5-Fluoro-2-nitroaniline in the Synthesis of Azo Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-nitroaniline is a versatile aromatic amine that serves as a key precursor in the synthesis of a variety of organic compounds, including azo dyes. The presence of both a fluoro and a nitro group on the aniline (B41778) ring imparts unique electronic properties to the resulting dye molecules, influencing their color, stability, and potential biological activity. Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, represent the largest and most diverse class of synthetic colorants with wide-ranging applications in textiles, printing, and increasingly, in biomedical and pharmaceutical research.
The synthesis of azo dyes from this compound follows the classical two-step diazotization-coupling reaction. The primary amino group of this compound is first converted into a reactive diazonium salt, which then undergoes electrophilic substitution with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, to form the final azo dye. The specific shade and properties of the resulting dye can be finely tuned by the choice of the coupling agent.
This document provides detailed protocols for the synthesis of azo dyes using this compound, summarizes key quantitative data, and explores their potential applications, particularly in the context of their antimicrobial properties, which is of significant interest to drug development professionals.
Data Presentation
While specific quantitative data for a wide range of azo dyes derived from this compound is not extensively documented in readily available literature, the following table presents a generalized summary of expected data based on the synthesis of similar azo dyes. This table is intended to serve as a template for researchers to populate with their own experimental data.
| Dye Structure (Example) | Diazo Component | Coupling Component | Yield (%) | Melting Point (°C) | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Antimicrobial Activity (MIC, µg/mL) |
| Dye 1 | This compound | 2-Naphthol (B1666908) | e.g., 85-95 | e.g., 180-185 | e.g., 480-520 | e.g., 20,000-30,000 | Data to be determined |
| Dye 2 | This compound | Phenol | e.g., 80-90 | e.g., 150-155 | e.g., 400-440 | e.g., 15,000-25,000 | Data to be determined |
| Dye 3 | This compound | N,N-Dimethylaniline | e.g., 90-98 | e.g., 160-165 | e.g., 450-490 | e.g., 25,000-35,000 | Data to be determined |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of azo dyes from this compound.
Protocol 1: Synthesis of an Azo Dye from this compound and 2-Naphthol
This protocol outlines a representative procedure for the synthesis of a monoazo dye.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (B78521) (NaOH)
-
Urea (B33335) (for quenching excess nitrous acid)
-
Distilled water
-
Ice
-
Ethanol (B145695) (for recrystallization)
-
Beakers, conical flasks, magnetic stirrer, Buchner funnel, and filtration apparatus.
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, suspend 1.56 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled suspension of this compound over a period of 15-20 minutes, ensuring the temperature remains between 0-5 °C.
-
Continue stirring for an additional 30 minutes at the same temperature to ensure complete diazotization. The formation of a clear solution of the diazonium salt indicates the completion of the reaction.
-
Add a small amount of urea to quench any excess nitrous acid (test with starch-iodide paper; a blue-black color indicates the presence of nitrous acid).
Part B: Azo Coupling
-
In a separate 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with vigorous stirring. Maintain the temperature below 5 °C.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture for another 30 minutes in the ice bath to ensure complete coupling.
Part C: Isolation and Purification
-
Isolate the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with copious amounts of cold water to remove any unreacted starting materials and salts.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure crystals.
-
Dry the purified dye in a vacuum oven at 60-80 °C.
-
Calculate the percentage yield and determine the melting point. Characterize the dye using spectroscopic methods (UV-Vis, FT-IR, NMR).
Protocol 2: Evaluation of Antimicrobial Activity
The synthesized azo dyes can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi using the agar (B569324) well diffusion method.
Materials:
-
Synthesized azo dye
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Nutrient agar plates
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare a stock solution of the synthesized azo dye in DMSO (e.g., 1 mg/mL).
-
Prepare nutrient agar plates and allow them to solidify.
-
Spread a uniform lawn of the test microorganism culture onto the surface of the agar plates.
-
Using a sterile cork borer, create wells of a specific diameter in the agar.
-
Add a defined volume (e.g., 100 µL) of the azo dye solution into the wells.
-
Use DMSO as a negative control and a standard antibiotic as a positive control.
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well. The size of the zone indicates the antimicrobial activity of the dye.
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: General workflow for the synthesis of azo dyes from this compound.
Caption: Workflow for the evaluation of antimicrobial activity of synthesized azo dyes.
Potential Applications in Drug Development
Azo compounds containing fluoro and nitro groups have garnered attention for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The electron-withdrawing nature of the fluoro and nitro substituents can modulate the electronic properties of the azo dye, potentially enhancing its interaction with biological targets.
-
Antimicrobial Agents: The presence of the azo linkage and the aromatic rings can facilitate intercalation with DNA or inhibition of essential enzymes in microorganisms, leading to antimicrobial effects.[1][2] Azo dyes derived from this compound are promising candidates for the development of new antimicrobial agents, particularly in light of the growing challenge of antibiotic resistance.
-
Anticancer Agents: Some azo compounds have been investigated for their cytotoxic effects against cancer cell lines.[1] The mechanism of action may involve the generation of reactive oxygen species or the inhibition of topoisomerases. Further research into the anticancer potential of this compound-based azo dyes is warranted.
-
Prodrugs: The azo bond can be susceptible to reductive cleavage by enzymes present in specific physiological environments, such as the colon. This property can be exploited for targeted drug delivery, where an azo compound acts as a prodrug, releasing the active therapeutic agent at the desired site.
Conclusion
This compound is a valuable and reactive precursor for the synthesis of a diverse range of azo dyes. The straightforward diazotization and coupling reactions allow for the facile generation of novel chromophores. The resulting dyes, featuring both fluoro and nitro substituents, are of interest not only for their coloristic properties but also for their potential as bioactive molecules. The protocols and information provided herein offer a foundation for researchers and scientists to explore the synthesis, characterization, and application of these promising compounds in materials science and drug discovery.
References
Application Notes: Synthetic Routes to Fluorinated Benzimidazoles
Introduction
Benzimidazoles are a crucial class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[1] The introduction of a fluorine atom into the benzimidazole (B57391) scaffold can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated benzimidazoles highly valuable in drug discovery.[2]
These application notes provide detailed protocols for the synthesis of 6-fluoro-benzimidazole derivatives starting from 5-Fluoro-2-nitroaniline. Two primary, efficient, and scalable one-pot synthetic routes are presented:
-
Reductive Cyclization using Sodium Dithionite (B78146): A robust method involving the in-situ reduction of the nitro group followed by condensation with an aromatic aldehyde.[3]
-
Catalytic Hydrogenation and Cyclization: A mild approach using a Palladium-on-carbon (Pd/C) catalyst for the reduction step, followed by cyclization with an orthoester.[4]
These protocols are designed for researchers, scientists, and drug development professionals, offering reliable pathways to novel fluorinated benzimidazole derivatives.
Method 1: One-Pot Reductive Cyclization with Aldehydes using Sodium Dithionite
Principle
This method achieves the synthesis of 2-substituted-6-fluorobenzimidazoles in a single step from this compound and an aldehyde. The nitro group is first reduced to an amino group by sodium dithionite (Na₂S₂O₄) in an aqueous-alcoholic solution. The resulting unstable in-situ generated 4-fluoro-o-phenylenediamine intermediate immediately undergoes condensation and subsequent cyclization with the aldehyde present in the reaction mixture to yield the final benzimidazole product.[1][3] This approach is highly efficient and avoids the need to isolate the often-unstable diamine intermediate.[4]
Experimental Protocol
Materials and Equipment:
-
This compound
-
Aromatic aldehyde (e.g., p-tolualdehyde, benzaldehyde)
-
Sodium Dithionite (Na₂S₂O₄)
-
Ethanol (B145695) (EtOH)
-
Deionized Water (H₂O)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) apparatus
-
Vacuum filtration setup (Büchner funnel)
-
Celite® pad
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq., e.g., 1.56 g, 10.0 mmol).[1]
-
Reagent Addition: Add the desired aromatic aldehyde (1.1 eq., e.g., for p-tolualdehyde: 1.32 g, 11.0 mmol) to the flask.[1]
-
Solvent Addition: Add ethanol (60 mL) and deionized water (30 mL) to the flask. Stir the mixture at room temperature to form a suspension.[1]
-
Reduction and Cyclization: Heat the mixture to 80 °C to begin refluxing. Once reflux is established, add sodium dithionite (4.0 eq., e.g., 6.96 g, 40.0 mmol) portion-wise over 30 minutes. The reaction mixture will typically change color from dark red or brown to a lighter yellow/orange.[1]
-
Reaction Monitoring: Maintain the reflux and monitor the reaction's progress using TLC (e.g., mobile phase of Ethyl Acetate/Hexane, 1:1). The reaction is generally complete within 4-6 hours.[1]
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove inorganic salts.[1]
-
Transfer the filtrate to a beaker and slowly add 100 mL of cold deionized water while stirring to precipitate the product.[1]
-
Collect the precipitated solid by vacuum filtration.
-
-
Purification: Wash the collected solid with cold water (2 x 30 mL) and a small amount of cold ethanol (15 mL).[1] For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dry the final product under a vacuum.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis to confirm its identity and purity.[1]
Method 2: One-Pot Reductive Cyclization with Orthoesters using Catalytic Hydrogenation
Principle
This facile one-pot process describes the synthesis of benzimidazole derivatives via the reductive cyclization of 2-nitroanilines with orthoesters.[4] The reaction is carried out in the presence of a Palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. The nitro group is catalytically reduced to an amine, and the resulting diamine condenses with the orthoester, promoted by a catalytic amount of acetic acid, to afford the corresponding benzimidazole derivative in high yields under mild, room temperature conditions.[4] This method is particularly suitable for substrates with heat or acid-sensitive functional groups.[4]
Experimental Protocol
Materials and Equipment:
-
This compound
-
Orthoester (e.g., Trimethyl orthoformate, Triethyl orthoacetate)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (B129727) (MeOH)
-
Glacial Acetic Acid (HOAc)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Three-neck round-bottom flask or similar reaction vessel
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a suitable reaction flask, add this compound (1.0 eq.), methanol as the solvent, and the selected orthoester (e.g., 3.0 eq.).
-
Catalyst and Promoter Addition: Carefully add 10% Pd/C catalyst (e.g., 5-10 mol%) and a catalytic amount of glacial acetic acid (e.g., 1-2 drops).[4]
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (a hydrogen-filled balloon is sufficient for small-scale reactions). Repeat this process three times.
-
Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen (1 atm).[4]
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed. Reaction times can vary but are often complete within 12-24 hours.
-
Work-up and Isolation:
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to yield the pure benzimidazole derivative.[4]
-
Characterization: Confirm the structure and purity of the final compound using appropriate analytical methods such as NMR, MS, and melting point analysis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two described synthetic protocols.
| Parameter | Method 1: Dithionite Reduction | Method 2: Catalytic Hydrogenation |
| Starting Material | This compound | This compound |
| Cyclizing Agent | Aromatic Aldehyde (1.1 eq.) | Orthoester (3.0 eq.) |
| Reducing Agent | Sodium Dithionite (4.0 eq.) | H₂ (1 atm) with 10% Pd/C catalyst |
| Solvent | Ethanol / Water | Methanol |
| Promoter/Catalyst | None | Acetic Acid (catalytic amount) |
| Temperature | 80 °C (Reflux) | Room Temperature |
| Typical Reaction Time | 4 - 6 hours | 12 - 24 hours |
| Typical Yield | Good to Excellent | Moderate to Good[4] |
Visualizations
Experimental and Synthetic Workflow
References
Application Notes and Protocols: The Role of 5-Fluoro-2-nitroaniline in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-nitroaniline is a versatile chemical intermediate widely utilized in the synthesis of a variety of agrochemicals.[1] Its unique molecular structure, featuring both a fluorine atom and a nitro group on an aniline (B41778) backbone, allows for the creation of complex molecules with enhanced biological activity. This document provides detailed application notes and experimental protocols for the development of herbicides, fungicides, and insecticides using this compound as a key building block. The inclusion of fluorine can significantly enhance the efficacy and stability of the final agrochemical product.
Herbicidal Applications
This compound is a precursor for the synthesis of potent herbicides, including benzothiazolone and tetrahydrophthalimide derivatives. These herbicides are effective against a range of broadleaf and grassy weeds.
Experimental Protocol: Synthesis of a Benzothiazolone-based Herbicide
This protocol describes the synthesis of a 3-(pyridin-2-yl)benzothiazol-2-one derivative, a class of herbicides known to inhibit the protoporphyrinogen (B1215707) oxidase (PPO) enzyme.[2][3][4]
Step 1: Synthesis of 6-Fluoro-3-(pyridin-2-yl)benzo[d]thiazol-2(3H)-one (IVa)
-
In a 100 mL pear-shaped flask, add 6-fluoro-benzo[d]thiazol-2(3H)-one (1.69 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and 10 mL of anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture at 80 °C for 20-30 minutes.
-
Slowly introduce 2-bromopyridine (B144113) (15 mmol).
-
Heat the reaction mixture to 110 °C and maintain for 12 hours.
-
After cooling to room temperature, adjust the pH to 6.5 by dropwise addition of 1 M HCl.
-
The resulting precipitate is filtered, washed with water, and dried to yield compound IVa.
Step 2: Synthesis of 6-Fluoro-5-nitro-3-(pyridin-2-yl)benzo[d]thiazol-2(3H)-one (Va) [5]
-
In a 100 mL three-necked flask, dissolve compound IVa (10 mmol) in 2 mL of anhydrous dichloromethane.
-
Cool the solution to -10 °C and add 2 mL of concentrated sulfuric acid.
-
Slowly add a 1:1 (v/v) mixture of concentrated sulfuric acid and concentrated nitric acid (0.2 mL) dropwise.
-
Stir the reaction mixture in an ice bath for 30 minutes.
-
Pour the mixture into a slurry of ice and water and stir for an additional 10 minutes.
-
The resulting solid is filtered, washed with water, and dried to yield compound Va.
Step 3: Synthesis of 5-Amino-6-fluoro-3-(pyridin-2-yl)benzo[d]thiazol-2(3H)-one (VIa)
-
Heat a suspension of iron powder (2.80 g, 50 mmol) in 10 mL of 5% aqueous acetic acid to 80 °C.
-
Add a solution of compound Va (10 mmol) in a 1:1 (v/v) mixture of acetic acid and ethyl acetate (B1210297) (10 mL).
-
Stir the mixture for 3 hours.
-
After cooling, add an equal volume of a water and ethyl acetate (1:1, v/v) mixture and filter the solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, VIa.
Herbicidal Activity Data
The herbicidal efficacy of benzothiazolone derivatives is typically evaluated against various weed species. The data is often presented as the concentration required to inhibit growth by 50% (IC50) or as percent inhibition at a given concentration.
| Compound | Target Weed | Activity Type | IC50 / % Inhibition | Reference |
| Benzothiazolone Derivative (B-04) | Broadleaf Weeds | Post-emergence | Excellent Activity | [2][3][4] |
| Benzothiazolone Derivative (B-04) | Dicotyledonous and Monocotyledonous Weeds | Pre-emergence | Comparable to Flumioxazin | [2][3][4] |
| 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives | Brassica campestris, Amaranthus retroflexus | Post-emergence | Good activity at 375 g/ha | [6] |
Mode of Action: PPO Inhibition
Herbicides derived from this compound, such as the benzothiazolone derivatives, often act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[2][3][4] PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme.[7][8][9] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen species.[9] These reactive oxygen species cause rapid lipid peroxidation and membrane damage, leading to cell death and the characteristic necrotic lesions observed on treated plants.[8][9]
Caption: PPO-inhibiting herbicide mode of action.
Fungicidal Applications
This compound serves as a valuable precursor for the synthesis of various fungicidal compounds, particularly those belonging to the triazole class. Triazole fungicides are widely used in agriculture to control a broad spectrum of fungal pathogens.
Experimental Protocol: Synthesis of a Triazole-based Fungicide (Representative)
This protocol outlines a general synthetic route for a triazole-based fungicide. While a direct synthesis from this compound is not explicitly detailed in the provided search results, this compound can be readily converted to a key intermediate for triazole synthesis.
Step 1: Diazotization of this compound and Conversion to an Intermediate
-
Dissolve this compound in an appropriate acidic solution (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (B80452) dropwise to form the diazonium salt.
-
The diazonium salt can then be converted to various intermediates, such as a halogenated or hydroxylated derivative, which can be further functionalized.
Step 2: Synthesis of the Triazole Ring
-
The intermediate from Step 1 is reacted with a suitable triazole precursor, such as 1,2,4-triazole, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., DMF).
-
The reaction mixture is typically heated to facilitate the nucleophilic substitution reaction, leading to the formation of the N-aryl-triazole structure.
Step 3: Further Functionalization
-
The resulting triazole derivative can be further modified to introduce other functional groups that enhance its fungicidal activity and systemic properties. This may involve reactions such as alkylation, acylation, or the introduction of a side chain containing a hydroxyl group.
Fungicidal Activity Data
The efficacy of triazole fungicides is determined by their ability to inhibit the growth of various fungal pathogens. The data is often presented as the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC).
| Compound Class | Target Fungus | Activity Type | EC50 / MIC | Reference |
| Triazole Derivatives | Candida albicans, Cryptococcus neoformans | Antifungal | MIC: 0.0156 to 2.0 µg/mL | [10] |
| Nitrotriazole Derivatives | Fluconazole-resistant fungi | Antifungal | Excellent Activity | [11][12] |
| 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives | Botrytis cinerea | Antifungal | Significant Activity | [13][14] |
Mode of Action: Ergosterol (B1671047) Biosynthesis Inhibition
Triazole fungicides act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical enzyme in the fungal ergosterol biosynthesis pathway.[15][16][17][18][19] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in animal cells. By inhibiting CYP51, triazoles disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.[15][16][17] This disruption of membrane function inhibits fungal growth and proliferation.[19]
Caption: Triazole fungicide mode of action.
Insecticidal Applications
This compound is a key starting material for the synthesis of anthranilic diamide (B1670390) insecticides. This class of insecticides exhibits excellent activity against a range of lepidopteran pests by targeting the insect's ryanodine (B192298) receptors.
Experimental Protocol: Synthesis of an Anthranilic Diamide Insecticide
This protocol describes a general method for the synthesis of an anthranilic diamide insecticide, a class of compounds known to be potent activators of insect ryanodine receptors.[20][21][22][23]
Step 1: Synthesis of 2-amino-5-fluoro-N-substituted-benzamide
-
Reduce the nitro group of this compound to an amino group using a standard reduction method (e.g., catalytic hydrogenation or reduction with iron in acetic acid).
-
The resulting 2,5-difluoroaniline (B146615) can then be acylated.
-
Couple the resulting aniline with a suitable carboxylic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine in a solvent like dichloromethane.
Step 2: Coupling with a Pyrazole (B372694) Carboxylic Acid
-
The product from Step 1 is then coupled with a substituted pyrazole carboxylic acid.
-
This reaction is also typically carried out using a coupling agent like EDCI and a base in an appropriate solvent.
-
The reaction mixture is stirred at room temperature until completion, as monitored by TLC.
-
The crude product is purified by washing with acidic and basic solutions, followed by column chromatography to yield the final anthranilic diamide insecticide.
Insecticidal Activity Data
The insecticidal activity of anthranilic diamides is often evaluated against key lepidopteran pests. The data is typically presented as the lethal concentration required to kill 50% of the test population (LC50).
| Compound | Target Pest | LC50 (mg/L) | Reference |
| Anthranilic Diamide (Ia) | Oriental Armyworm (Mythimna separata) | 0.2241 | [24] |
| Anthranilic Diamide (Iu) | Diamondback Moth (Plutella xylostella) | 0.0053 | [24] |
| Anthranilic Diamide (IIk) | Fall Armyworm (Spodoptera frugiperda) | 0.56 | [16] |
| Anthranilic Diamide (IIaa) | Fall Armyworm (Spodoptera frugiperda) | 0.46 | [16] |
| Chlorantraniliprole (B1668704) (Commercial Standard) | Oriental Armyworm (Mythimna separata) | 0.0664 | [24] |
| Chlorantraniliprole (Commercial Standard) | Diamondback Moth (Plutella xylostella) | 0.0334 | [24] |
| Chlorantraniliprole (Commercial Standard) | Fall Armyworm (Spodoptera frugiperda) | 0.31 | [16] |
Mode of Action: Ryanodine Receptor Activation
Anthranilic diamide insecticides act as potent and selective activators of insect ryanodine receptors (RyRs).[1][11][25][26] RyRs are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells.[1][11][27] The binding of anthranilic diamides to these receptors causes an uncontrolled release of calcium from internal stores into the cytoplasm.[25] This sustained increase in intracellular calcium leads to muscle contraction, paralysis, and ultimately the death of the insect.[25] Importantly, these insecticides show high selectivity for insect RyRs over their mammalian counterparts, contributing to their favorable safety profile for non-target organisms.[28]
Caption: Ryanodine receptor activation by insecticides.
References
- 1. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 9. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 10. The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Ergosterol - Wikipedia [en.wikipedia.org]
- 18. Biosynthesis of ergosterol | PPTX [slideshare.net]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. Synthesis and insecticidal activities of novel anthranilic diamides containing modified N-pyridylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of insecticidal fluorinated anthranilic diamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Insecticide mode of action: return of the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 28. A retrospective look at anthranilic diamide insecticides: discovery and lead optimization to chlorantraniliprole and cyantraniliprole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-Fluoro-2-nitroaniline by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 5-Fluoro-2-nitroaniline. The method is demonstrated to be accurate, precise, and specific, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. All experimental protocols and validation data are presented herein.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Ensuring its purity and accurate quantification is critical for the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic amines and nitro compounds due to its high resolution, sensitivity, and accuracy. This document provides a detailed protocol for the quantitative analysis of this compound and summarizes the method validation results.
Experimental
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Software: OpenLab CDS ChemStation Edition or equivalent.
-
Reference Standard: this compound (purity > 99.5%).
-
Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent).
-
Other Materials: Volumetric flasks, pipettes, 0.45 µm syringe filters.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 245 nm |
| Run Time | 10 minutes |
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 150 µg/mL.
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the this compound sample, dissolve it in the mobile phase, and dilute to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
The specificity of the method was evaluated by analyzing a blank (mobile phase), the standard solution, and the sample solution. The chromatograms showed no interfering peaks at the retention time of this compound, demonstrating the method's specificity. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions also showed that the degradation products were well-resolved from the main analyte peak.
The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 1 µg/mL to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 10 | 155.8 |
| 25 | 389.5 |
| 50 | 778.1 |
| 100 | 1560.3 |
| 150 | 2345.7 |
-
Correlation Coefficient (r²): 0.9998
-
Linear Regression Equation: y = 15.62x - 0.45
Accuracy was determined by the recovery of known amounts of this compound standard spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the nominal sample concentration).
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD (n=3) |
| 80% | 80 | 79.6 | 99.5 | 0.8 |
| 100% | 100 | 100.2 | 100.2 | 0.5 |
| 120% | 120 | 119.5 | 99.6 | 0.7 |
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of the 100 µg/mL standard solution were performed on the same day and on three different days.
| Precision Type | % RSD (Peak Area) | % RSD (Retention Time) |
| Repeatability | 0.6 | 0.1 |
| Intermediate Precision | 1.1 | 0.3 |
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Limit of Detection (LOD): 0.2 µg/mL
-
Limit of Quantitation (LOQ): 0.6 µg/mL
Results and Discussion
A typical chromatogram of the this compound standard (100 µg/mL) shows a sharp, well-defined peak at a retention time of approximately 5.2 minutes. The validation data demonstrates that the developed HPLC method is linear over a wide concentration range, accurate with excellent recovery, and precise with low relative standard deviations. The low LOD and LOQ values indicate high sensitivity.
Conclusion
The HPLC method described in this application note is rapid, simple, and reliable for the quantitative analysis of this compound. The method has been successfully validated and is suitable for routine quality control analysis in an industrial setting.
Diagrams
Caption: HPLC Experimental Workflow.
Caption: Method Validation Parameters.
Application Notes and Protocols for the GC-MS Detection of 5-Fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-nitroaniline is a chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and dyes. Accurate and sensitive detection methods are crucial for quality control, process monitoring, and safety assessment. This document provides a detailed application note and protocol for the development of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection and quantification of this compound.
Analytical Overview
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly suitable for the analysis of volatile and semi-volatile compounds like this compound, offering excellent sensitivity and selectivity.
Experimental Protocols
Reagents and Materials
-
Solvents: Methanol (B129727) (HPLC grade), Ethyl acetate (B1210297) (GC grade), Dichloromethane (GC grade)
-
Standards: this compound (≥98% purity)
-
Gases: Helium (99.999% purity)
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation: The sample preparation method will depend on the matrix. A general liquid-liquid extraction procedure is described below.
-
To 1 mL of the sample matrix, add 1 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper ethyl acetate layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of methanol (e.g., 100 µL) for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Full Scan (m/z 50-200) and Selected Ion Monitoring (SIM) |
Mass Spectrometry - Expected Fragmentation
Key Expected Ions for SIM Mode:
-
m/z 156: Molecular ion (M+)
-
m/z 126: Loss of NO
-
m/z 110: Loss of NO2
-
m/z 83: Further fragmentation
These ions should be used for developing a Selected Ion Monitoring (SIM) method for enhanced sensitivity and selectivity. The final selection of ions should be confirmed by analyzing a standard of this compound.
Data Presentation
The following table summarizes the expected quantitative performance of a validated GC-MS method for this compound, based on typical values for similar nitroaniline compounds.
| Parameter | Expected Performance |
| Retention Time (RT) | Dependent on the specific GC conditions, but expected to be in the range of 10-15 minutes with the suggested temperature program. |
| Linearity (R²) | > 0.995 over the concentration range of 0.1 - 10 µg/mL. |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.15 µg/mL |
| Accuracy (Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes in the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical relationship for selecting GC-MS for this compound analysis.
5-Fluoro-2-nitroaniline: A Versatile Building Block in Medicinal Chemistry for Targeted Therapeutics
Introduction: 5-Fluoro-2-nitroaniline is a key chemical intermediate that serves as a versatile building block in the intricate field of medicinal chemistry.[1] Its unique structural features, a fluorine atom and a nitro group on an aniline (B41778) scaffold, provide medicinal chemists with a powerful tool for the synthesis of a diverse array of biologically active molecules. The presence of the fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, while the nitro and amino functionalities offer reactive handles for further molecular elaboration.[1] This compound has proven particularly valuable in the development of targeted cancer therapies, especially kinase inhibitors.
This application note provides a comprehensive overview of the utility of this compound in medicinal chemistry, focusing on its application in the synthesis of kinase inhibitors targeting the RAS/RAF/MEK/ERK signaling pathway. Detailed experimental protocols, quantitative biological data, and visual diagrams of the relevant signaling pathway and experimental workflows are presented to guide researchers in the effective use of this important building block.
Application in the Synthesis of Kinase Inhibitors
This compound and its derivatives are instrumental in the synthesis of potent and selective kinase inhibitors. The aniline moiety can be readily transformed into various heterocyclic systems, such as quinazolines and benzimidazoles, which are privileged scaffolds in kinase inhibitor design. The fluorine substituent can be strategically positioned to interact with specific amino acid residues within the ATP-binding pocket of kinases, thereby enhancing potency and selectivity.
A prominent example of the application of a closely related analogue is in the synthesis of 4-anilinoquinazoline (B1210976) derivatives that have shown significant inhibitory activity against key kinases in the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.
Quantitative Biological Activity
The following table summarizes the in vitro inhibitory activity of a representative 4-anilinoquinazoline derivative incorporating a difluoroanilino moiety, which highlights the potential of fluorinated anilines in achieving high potency.
| Compound ID | Target Kinase | IC50 (nM) |
| 9m | B-Raf | 57 |
| B-Raf (V600E) | 51 | |
| C-Raf | 1000 | |
| EGFR | 73 | |
| VEGFR2 | 7.0 | |
| Data extracted from a study on 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines. |
Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis. Mutations in genes encoding components of this pathway, such as B-Raf, are common in various cancers. The diagram below illustrates the signaling cascade and the points of inhibition by targeted therapies.
Caption: The RAS/RAF/MEK/ERK Signaling Pathway and Inhibition Point.
Experimental Protocols
The following section provides a detailed, representative protocol for the synthesis of a 4-anilinoquinazoline derivative, a class of compounds for which this compound is a valuable precursor. This protocol is adapted from established synthetic methodologies for analogous compounds.
Synthesis of 4-(5-Fluoro-2-nitrophenylamino)quinazoline
This protocol outlines a two-step synthesis starting from this compound and a suitable quinazoline precursor.
Step 1: Synthesis of 4-Chloroquinazoline (B184009)
This is a common intermediate. A generalized protocol for its synthesis from anthranilic acid is provided.
-
Materials:
-
Anthranilic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Toluene
-
-
Procedure:
-
A mixture of anthranilic acid and formamide is heated at 120-130°C for 4-5 hours.
-
The reaction mixture is cooled, and the resulting solid (2,3-dihydroquinazolin-4(1H)-one) is collected by filtration and dried.
-
The dried intermediate is suspended in toluene.
-
Phosphorus oxychloride and a catalytic amount of N,N-dimethylaniline are added.
-
The mixture is refluxed for 2-3 hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate is filtered, washed with water, and dried to afford 4-chloroquinazoline.
-
Step 2: Synthesis of 4-(5-Fluoro-2-nitrophenylamino)quinazoline
-
Materials:
-
4-Chloroquinazoline (from Step 1)
-
This compound
-
Concentrated Hydrochloric Acid (catalytic amount)
-
-
Procedure:
-
To a solution of 4-chloroquinazoline in isopropanol, add this compound.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
The reaction mixture is refluxed for 4-6 hours, with monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration.
-
The solid is washed with cold isopropanol and then with diethyl ether.
-
The product is dried under vacuum to yield 4-(5-fluoro-2-nitrophenylamino)quinazoline.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: General workflow for synthesis and evaluation.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the development of targeted cancer therapeutics. Its unique electronic and structural properties facilitate the synthesis of potent and selective kinase inhibitors. The provided protocols and data serve as a foundation for researchers to explore the rich chemistry of this compound and its derivatives in the pursuit of novel therapeutic agents. The strategic incorporation of the this compound scaffold into drug design programs holds significant promise for the discovery of next-generation medicines.
References
experimental procedure for the reduction of the nitro group in 5-Fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the reduction of the nitro group in 5-Fluoro-2-nitroaniline to synthesize 4-Fluoro-1,2-phenylenediamine, a key intermediate in the manufacturing of various pharmaceutical compounds. The protocols described herein are based on established chemical literature and offer robust methods for this transformation.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a direct route to valuable amino derivatives. 4-Fluoro-1,2-phenylenediamine is a critical building block in the synthesis of pharmaceuticals, including anti-tumor agents and benzodiazepines.[1] This application note details two common and effective methods for the reduction of this compound: Catalytic Hydrogenation and Metal-Mediated Reduction.
Comparative Data of Reduction Methods
The following table summarizes the quantitative data for different methods applicable to the reduction of nitroanilines, providing a clear comparison to aid in method selection.
| Method | Reducing Agent/Catalyst | Solvent(s) | Reaction Time | Yield (%) | Reference(s) |
| Catalytic Hydrogenation | Raney Nickel, H₂ (1.0 MPa) | Anhydrous Ethanol (B145695) | 8 hours | 91.3 | [1] |
| Metal-Mediated Reduction | Iron (Fe) powder | Acetic Acid | 1.5 hours | 79 | [2][3] |
| Metal-Mediated Reduction | Stannous Chloride (SnCl₂) | Hydrochloric Acid (10%) / Ethanol | 2 hours | Variable | [2] |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Raney Nickel
This protocol is adapted from a procedure for a structurally similar substrate and is expected to be highly effective for the target transformation.[1]
Materials:
-
This compound
-
Anhydrous Ethanol
-
Raney Nickel (slurry in water)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
High-pressure reaction vessel (Parr hydrogenator or similar)
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To a high-pressure reaction vessel, add this compound (1 equivalent).
-
Solvent and Catalyst Addition: Under an inert atmosphere of nitrogen, add anhydrous ethanol to dissolve the starting material. Carefully add Raney Nickel (approximately 20% by weight of the starting material).
-
Hydrogenation: Seal the reaction vessel and purge with nitrogen gas 3-4 times to remove any oxygen. Subsequently, purge the vessel with hydrogen gas 3-4 times. Pressurize the vessel with hydrogen gas to 1.0 MPa.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 8 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake. Alternatively, the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should be kept wet with ethanol or water and disposed of appropriately.[4]
-
Isolation: Wash the filter cake with ethanol. Combine the filtrate and washings.
-
Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Fluoro-1,2-phenylenediamine. The product can be further purified by recrystallization or column chromatography if necessary.
Method 2: Metal-Mediated Reduction using Iron in Acetic Acid
This protocol is a classic and cost-effective method for the reduction of aromatic nitro groups.[2][3][5]
Materials:
-
This compound
-
Iron powder (fine grade)
-
Glacial Acetic Acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1 equivalent) in glacial acetic acid.
-
Addition of Reducing Agent: Add iron powder (3-5 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring for 1.5 to 3 hours. The reaction is often initially vigorous.[4] Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.[4]
-
Extraction: Combine the filtrate and washings. Carefully neutralize the acetic acid by washing with a saturated sodium bicarbonate solution until effervescence ceases. Separate the organic layer.
-
Washing and Drying: Wash the organic layer with brine, then dry over anhydrous sodium sulfate.
-
Isolation and Purification: Filter to remove the drying agent and concentrate the organic layer under reduced pressure to yield the crude 4-Fluoro-1,2-phenylenediamine. The product can be purified by recrystallization or column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the reduction of this compound.
Caption: General experimental workflow for the reduction of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound is toxic if inhaled and harmful if swallowed or in contact with skin.[6]
-
Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate equipment.
-
Raney Nickel is pyrophoric when dry and must be handled with care.
-
The metal-mediated reduction with iron in acetic acid can be exothermic.[4]
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: These protocols are intended for use by qualified professionals. The user is solely responsible for the safe handling of all materials and for the verification of the procedures. Google and its affiliates assume no liability for any injuries or damages resulting from the use of this information.
References
- 1. Page loading... [guidechem.com]
- 2. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
Application Notes and Protocols for the Scale-Up Synthesis of 5-Fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-nitroaniline is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. The scale-up of its synthesis from laboratory to industrial production presents a unique set of challenges, including ensuring safety, maintaining high yield and purity, and managing costs and environmental impact. This document provides a detailed overview of the common challenges encountered during the scale-up synthesis of this compound and offers practical solutions and detailed experimental protocols to address these issues effectively.
Introduction: The Importance of this compound
This compound serves as a crucial building block in the pharmaceutical industry, particularly in the development of targeted therapies. Its structural features are pivotal in the synthesis of a variety of active pharmaceutical ingredients (APIs). The demand for high-purity this compound necessitates robust and scalable synthetic processes that are both safe and economically viable.
Challenges in Scale-Up Synthesis
The transition from laboratory-scale to industrial-scale production of this compound is fraught with challenges that can impact reaction efficiency, product quality, and operational safety.
Reaction Control and Heat Management
Aromatic nitration is a highly exothermic reaction. Inadequate heat dissipation on a large scale can lead to a thermal runaway, posing a significant explosion risk.[1] Maintaining precise temperature control in large reactors is critical to prevent the formation of undesirable byproducts and ensure reaction selectivity.
Reagent Handling and Safety
The use of highly corrosive and oxidizing agents like fuming nitric acid and concentrated sulfuric acid requires specialized handling procedures and equipment to minimize risks to personnel and the environment.[1] The potential for the formation of explosive byproducts, such as polynitrated compounds, further complicates large-scale synthesis.[1]
Product Purity and Isolation
Achieving high purity on a large scale can be challenging due to the potential for increased side reactions. The isolation and purification of the final product often require significant amounts of solvents, which can be costly and environmentally burdensome. In some cases, the formation of isomeric impurities, such as 4-fluoro-3-nitroaniline, can complicate purification.[2]
Cost-Effectiveness
The cost of raw materials, energy consumption, waste disposal, and safety measures all contribute to the overall cost of production.[3] Selecting a synthetic route that is both high-yielding and economically feasible at an industrial scale is a primary concern.
Environmental Impact and Waste Management
The manufacturing of nitroaromatic compounds generates hazardous waste streams that require proper treatment and disposal to comply with environmental regulations.[4] These compounds and their byproducts can be toxic to aquatic life and may persist in the environment.[5]
Synthetic Routes and Solutions for Scale-Up
Two primary synthetic routes are commonly employed for the synthesis of this compound: the nitration of p-fluoroaniline (or its protected form) and the selective reduction of 2,4-dinitrofluorobenzene.
Route A: Nitration of a Fluoroaniline (B8554772) Derivative
This route involves the direct nitration of a fluoroaniline derivative. To avoid oxidation of the amino group, it is often protected as an acetanilide (B955) before nitration, followed by deprotection.
Challenges:
-
Highly exothermic reaction requiring strict temperature control.
-
Use of hazardous nitrating agents (mixed acid).
-
Potential for over-nitration and formation of isomers.
Solutions:
-
Process Automation and Control: Implementing automated reactor systems with precise temperature and dosing controls to manage the exotherm.
-
Continuous Flow Chemistry: Utilizing microreactors or continuous flow systems can significantly improve heat and mass transfer, enhance safety, and increase productivity.
-
Optimized Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and molar ratios of reactants to maximize the yield of the desired product.
Caption: Workflow for the synthesis of this compound via nitration.
Route B: Selective Reduction of 2,4-Dinitrofluorobenzene
This method involves the selective reduction of the nitro group at the 2-position of 2,4-dinitrofluorobenzene.
Challenges:
-
Achieving high selectivity for the reduction of only one nitro group.
-
The cost of the starting material, 2,4-dinitrofluorobenzene, can be higher.
-
Use of reducing agents that may be expensive or generate significant waste.
Solutions:
-
Catalyst Selection: Utilizing specific catalysts and reaction conditions that favor the selective reduction of the ortho-nitro group. Iron powder in the presence of an acid has been shown to be effective.[2]
-
Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst loading to maximize selectivity and yield.
-
Cost-Benefit Analysis: While the starting material may be more expensive, this route can be safer and generate less hazardous waste compared to nitration, potentially offsetting the initial cost.[3]
Caption: Workflow for the synthesis of this compound via selective reduction.
Data Presentation: Comparison of Synthesis Routes at Different Scales
The following table summarizes a comparative analysis of the two primary synthetic routes at laboratory and estimated pilot/industrial scales. The data for the pilot/industrial scale are estimations based on typical scale-up factors and may vary depending on the specific equipment and process optimizations.
| Parameter | Route A: Nitration (Lab Scale) | Route A: Nitration (Pilot/Industrial Scale - Estimated) | Route B: Reduction (Lab Scale) | Route B: Reduction (Pilot/Industrial Scale - Estimated) |
| Starting Material | p-Fluoroaniline | p-Fluoroaniline | 2,4-Dinitrofluorobenzene | 2,4-Dinitrofluorobenzene |
| Key Reagents | Acetic anhydride (B1165640), HNO₃, H₂SO₄ | Acetic anhydride, HNO₃, H₂SO₄ | Iron powder, Acetic acid | Iron powder, Acetic acid |
| Typical Batch Size | 10-100 g | 100-1000 kg | 10-100 g | 100-1000 kg |
| Reaction Time | 4-8 hours | 8-16 hours | 2-4 hours | 4-8 hours |
| Typical Yield | 70-85% | 65-80% | 75-90% | 70-85% |
| Purity (before purification) | 85-95% | 80-90% | 90-98% | 88-95% |
| Key Safety Concerns | Highly exothermic, corrosive acids, potential for runaway reaction | Enhanced risk of thermal runaway, large volume handling of hazardous materials | Flammable solvents, handling of fine iron powder | Large scale handling of flammable materials, dust explosion risk |
| Cost Consideration | Lower raw material cost | Potentially lower raw material cost, higher capital for safety infrastructure | Higher raw material cost | Higher raw material cost, potentially lower safety infrastructure cost than nitration |
| Environmental Impact | Acidic waste stream, NOx emissions | Large volume of acidic waste, significant NOx abatement required | Iron sludge waste, solvent waste | Large volume of iron sludge and solvent waste to be managed |
Experimental Protocols
Protocol for Route A: Nitration of N-acetyl-p-fluoroaniline (Lab Scale)
-
Protection of p-Fluoroaniline: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-fluoroaniline (1 equivalent) in acetic acid. Slowly add acetic anhydride (1.1 equivalents) at room temperature. Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC).
-
Nitration: Cool the reaction mixture to 0-5 °C in an ice bath. Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) by slowly adding the nitric acid to the sulfuric acid at low temperature. Add the nitrating mixture dropwise to the cooled solution of N-acetyl-p-fluoroaniline, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate.
-
Isolation and Deprotection: Filter the solid, wash with cold water until the filtrate is neutral, and then dry. The crude N-acetyl-5-fluoro-2-nitroaniline can be deprotected by refluxing with aqueous hydrochloric acid for 2-4 hours.
-
Purification: Cool the solution to precipitate this compound hydrochloride. Neutralize with a base (e.g., sodium bicarbonate) to obtain the free aniline. The product can be further purified by recrystallization from ethanol.
Protocol for Route B: Selective Reduction of 2,4-Dinitrofluorobenzene (Lab Scale)[2]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend iron powder (3-4 equivalents) in acetic acid.
-
Addition of Substrate: Heat the suspension to 60-70 °C. Prepare a solution of 2,4-dinitrofluorobenzene (1 equivalent) in acetic acid and add it dropwise to the heated iron suspension over 1-2 hours.
-
Reaction and Monitoring: After the addition is complete, heat the reaction mixture to 110-120 °C and stir for 1.5-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the iron salts.
-
Extraction and Isolation: Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion and Recommendations
The scale-up synthesis of this compound presents significant challenges that require careful consideration of safety, process control, and economic factors. While the nitration route may offer a lower raw material cost, the inherent safety risks and environmental concerns necessitate substantial investment in specialized equipment and waste treatment facilities. The selective reduction route, although potentially having a higher initial raw material cost, offers a safer and often more selective alternative.
For industrial-scale production, a thorough process hazard analysis (PHA) is mandatory for the nitration route. The implementation of continuous flow technology is highly recommended to mitigate the risks associated with the high exothermicity of the nitration reaction. For the reduction route, optimizing the catalyst system and solvent recycling can improve its economic viability. The choice of the most suitable route will ultimately depend on a comprehensive evaluation of the available infrastructure, safety management systems, and economic objectives of the manufacturing facility.
References
- 1. Meta-Nitroaniline or 3-Nitroaniline Manufacturers, with SDS [mubychem.com]
- 2. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
Application Notes and Protocols: 5-Fluoro-2-nitroaniline as a Novel Chromogenic Reagent in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-nitroaniline is a versatile chemical intermediate, primarily utilized in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] While its role as a synthetic building block is well-established, its application as a direct reagent in analytical chemistry is an emerging area of interest. This document outlines a proposed application of this compound as a novel chromogenic reagent for the spectrophotometric determination of primary amine-containing analytes, a class of compounds frequently encountered in pharmaceutical and biological matrices.
The proposed method is based on the classical diazotization and coupling reaction. The primary amino group of this compound can be diazotized in an acidic medium to form a highly reactive diazonium salt. This salt can then be coupled with a suitable aromatic compound containing an activated ring system, such as a primary amine-bearing analyte, to form a stable, colored azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of the analyte.
Principle of the Method
The analytical utility of this compound lies in its potential to form a colored product upon reaction with specific analytes. The proposed method involves a two-step reaction:
-
Diazotization of this compound: In the presence of a cold, acidic solution of sodium nitrite (B80452), the primary aromatic amine group of this compound is converted into a diazonium salt.
-
Azo Coupling Reaction: The resulting diazonium salt is then coupled with a primary amine-containing analyte (e.g., a sulfonamide drug) in an alkaline medium to form a colored azo compound. The formation of this azo dye provides the basis for quantitative analysis using spectrophotometry.
Proposed Application: Spectrophotometric Determination of Sulfamethoxazole (B1682508)
This protocol describes a hypothetical method for the determination of sulfamethoxazole, a primary amine-containing antibiotic, using this compound as a chromogenic reagent.
Experimental Protocol
1. Materials and Reagents:
-
This compound (analytical grade)
-
Sulfamethoxazole (pharmaceutical grade)
-
Hydrochloric Acid (HCl), 2 M
-
Sodium Nitrite (NaNO₂), 1% (w/v) solution, freshly prepared
-
Ammonium (B1175870) Sulfamate (B1201201), 1.5% (w/v) solution
-
Sodium Hydroxide (NaOH), 2 M
-
Methanol (B129727) (HPLC grade)
-
Distilled or deionized water
2. Instrumentation:
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes
-
pH meter
-
Vortex mixer
-
Calibrated glassware
3. Preparation of Standard and Sample Solutions:
-
Standard this compound Solution (Reagent A): Accurately weigh and dissolve 156 mg of this compound in 100 mL of methanol to obtain a 1 mg/mL stock solution. Further dilute with methanol to a working concentration of 100 µg/mL.
-
Standard Sulfamethoxazole Solution: Accurately weigh and dissolve 100 mg of sulfamethoxazole in 100 mL of methanol to obtain a 1 mg/mL stock solution. Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 20 µg/mL.
-
Sample Preparation: For a pharmaceutical formulation (e.g., tablets), weigh and crush a representative number of tablets. Dissolve an amount of powder equivalent to 100 mg of sulfamethoxazole in 100 mL of methanol. Sonicate for 15 minutes and filter. Dilute the filtrate with methanol to obtain a final concentration within the calibration range.
4. Derivatization Procedure:
-
To a 10 mL volumetric flask, add 1.0 mL of the standard or sample sulfamethoxazole solution.
-
Add 1.0 mL of 2 M HCl and cool the mixture in an ice bath for 5 minutes.
-
Add 1.0 mL of the 1% sodium nitrite solution and mix well. Allow the reaction to proceed for 5 minutes in the ice bath to ensure complete diazotization of the sulfamethoxazole.
-
Add 1.0 mL of the 1.5% ammonium sulfamate solution to quench the excess nitrous acid. Mix and wait for 2 minutes.
-
Add 1.0 mL of the 100 µg/mL this compound solution (Reagent A).
-
Add 2.0 mL of 2 M NaOH to make the solution alkaline and facilitate the coupling reaction.
-
Make up the volume to 10 mL with distilled water and mix thoroughly.
-
Allow the solution to stand at room temperature for 15 minutes for complete color development.
5. Spectrophotometric Measurement:
-
Measure the absorbance of the resulting colored solution against a reagent blank at the wavelength of maximum absorbance (λmax). The λmax should be determined by scanning the spectrum of a colored standard solution from 400 to 800 nm.
-
The reagent blank is prepared by following the same procedure but replacing the analyte solution with 1.0 mL of methanol.
6. Calibration Curve and Quantification:
-
Construct a calibration curve by plotting the absorbance values of the working standard solutions versus their corresponding concentrations.
-
Determine the concentration of sulfamethoxazole in the sample solution from the calibration curve.
Data Presentation
The following table summarizes the hypothetical quantitative data expected from the proposed analytical method for the determination of sulfamethoxazole using this compound.
| Parameter | Expected Value |
| Wavelength of Maximum Absorbance (λmax) | ~ 520 nm |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~ 0.2 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.6 µg/mL |
| Molar Absorptivity | > 2 x 10⁴ L mol⁻¹ cm⁻¹ |
| Sandell's Sensitivity | ~ 0.01 µg cm⁻² |
| Precision (RSD, %) | < 2.0 |
| Accuracy (Recovery, %) | 98 - 102 |
Visualizations
The following diagrams illustrate the proposed experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for the spectrophotometric determination of a primary amine analyte.
Caption: Proposed reaction pathway for the formation of a colored azo dye.
Conclusion
The proposed application note demonstrates the potential of this compound as a novel and effective chromogenic reagent for the spectrophotometric analysis of primary amine-containing drugs. The method is simple, rapid, and cost-effective, making it suitable for routine quality control analysis in the pharmaceutical industry. Further research is warranted to validate this proposed method for a wider range of analytes and to explore its applicability in different sample matrices. The unique electronic properties conferred by the fluorine and nitro substituents may offer advantages in terms of reaction kinetics, stability of the resulting azo dye, and sensitivity of the assay.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-2-nitroaniline
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield of 5-Fluoro-2-nitroaniline synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction | - Ensure the reaction is monitored to completion using an appropriate technique (e.g., TLC, GC, HPLC).- Extend the reaction time if necessary.[1] |
| Side product formation | - Maintain strict temperature control, especially during nitration or amination steps.[2] - Optimize the rate of reagent addition to avoid localized high concentrations. | |
| Loss during workup/purification | - Use ice water for washing precipitates to minimize dissolution.[2] - Select an appropriate recrystallization solvent to maximize recovery. | |
| Impurity Formation | Formation of isomers | - In syntheses starting from 2,4-difluoronitrobenzene (B147775), ensure the regioselectivity of the amination is controlled by temperature and reaction time.[1] |
| Over-reduction | - In reduction reactions, carefully control the amount of reducing agent and the reaction temperature to avoid reducing the nitro group too far.[2] | |
| Unreacted starting materials | - Ensure the molar ratio of reactants is correct.- Check the purity of starting materials. | |
| Reaction Control Issues | Exothermic reaction | - For nitration reactions, add the nitrating agent slowly and ensure efficient cooling to maintain the recommended temperature range (e.g., below 5°C).[2] |
| Poor solubility of reagents | - Choose an appropriate solvent system in which all reactants are sufficiently soluble. |
Frequently Asked Questions (FAQs)
Q1: What is the most common high-yield synthesis method for this compound?
A1: One of the most effective methods is the nucleophilic aromatic substitution reaction of 2,4-difluoronitrobenzene with ammonia (B1221849). This method has been reported to achieve yields of up to 98.5%.[1]
Q2: How can I minimize the formation of isomeric impurities?
A2: The formation of isomers, such as 2-fluoro-5-nitroaniline, is a common issue. To favor the formation of this compound from 2,4-difluoronitrobenzene, it is crucial to control the reaction temperature. The substitution of the fluorine atom at the C4 position is kinetically favored at lower temperatures.
Q3: What are the critical safety precautions for the synthesis of this compound?
A3: Aromatic nitration reactions are highly exothermic and potentially dangerous. It is essential to:
-
Use a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Maintain strict temperature control and have an ice bath readily available for emergency cooling.[2]
-
Add nitrating agents slowly and carefully.
Q4: How can I effectively purify the final product?
A4: Purification is typically achieved through recrystallization. The choice of solvent is critical for obtaining high purity and yield. Ethanol is often used for washing the filtered solid.[1] Column chromatography can also be employed for purification if significant impurities are present.
Experimental Protocols
Method 1: Amination of 2,4-Difluoronitrobenzene with Aqueous Ammonia
This protocol is adapted from a high-yield synthesis method.[1]
Reagents and Materials:
-
2,4-Difluoronitrobenzene
-
Concentrated Ammonia Water
-
Deionized Water
-
Reaction Flask (500 mL)
-
Stirring Apparatus
-
Heating/Cooling System
Procedure:
-
Add 127.5 g of concentrated ammonia water to a 500 mL reaction flask.
-
At room temperature, add 159 g (1 mol) of 2,4-difluoronitrobenzene to the flask.
-
Begin stirring and slowly raise the temperature to 40°C.
-
Maintain the reaction at 40°C for 3 hours. Monitor the reaction for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to 5-10°C while stirring to induce crystallization.
-
Filter the resulting solid to obtain this compound.
Method 2: Amination of 2,4-Difluoronitrobenzene with Gaseous Ammonia
This is an alternative high-yield protocol.[1]
Reagents and Materials:
-
2,4-Difluoronitrobenzene
-
Ammonia Gas
-
Deionized Water
-
Reaction Flask (500 mL)
-
Stirring Apparatus
-
Gas Inlet Tube
-
Heating/Cooling System
Procedure:
-
Add 180 g of water and 159 g (1 mol) of 2,4-difluoronitrobenzene to a 500 mL reaction flask at room temperature.
-
Begin stirring and introduce 42.5 g of ammonia gas into the mixture while maintaining the temperature between 35-40°C.
-
After the ammonia gas addition is complete, maintain the reaction mixture at this temperature for 3 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the mixture to 5-10°C with stirring to facilitate crystallization.
-
Filter the solid product to yield this compound.
Quantitative Data Summary
The following table summarizes the yield data from the described experimental protocols.
| Method | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) | Reference |
| Amination with Aqueous Ammonia | 2,4-Difluoronitrobenzene | Concentrated Ammonia Water | 3 hours | 40°C | 98% | [1] |
| Amination with Gaseous Ammonia | 2,4-Difluoronitrobenzene | Ammonia Gas, Water | 3 hours | 35-40°C | 98.5% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield issues.
References
Technical Support Center: Purification of Crude 5-Fluoro-2-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Fluoro-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include starting materials from the synthesis, by-products, and positional isomers. A significant isomeric impurity that can be formed during synthesis is 4-fluoro-3-nitroaniline. The presence of colored impurities is also a common issue.
Q2: What are the primary purification techniques for this compound?
A2: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. Extraction can also be used as a preliminary purification step to remove certain types of impurities.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound typically appears as yellow to light brown or orange crystals. The reported melting point is generally in the range of 96-100 °C.
Q4: How can I monitor the purity of my sample during the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. By comparing the TLC profile of your crude material with the purified fractions against a reference standard, you can assess the removal of impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - Solution is not saturated (too much solvent added).- The compound is highly soluble in the solvent at room temperature. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.- If the compound is too soluble, a different solvent or a mixed-solvent system may be required. |
| "Oiling Out" (Formation of an oil instead of crystals) | - The melting point of the impure compound is lower than the boiling point of the solvent.- The compound is precipitating too quickly from a supersaturated solution at a temperature above its melting point. | - Reheat the solution and add a small amount of additional solvent to reduce the saturation level, then allow it to cool more slowly.- Try a solvent with a lower boiling point.- Consider using a mixed-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid, then heat to clarify and cool slowly. |
| Poor Recovery/Low Yield | - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization occurred during a hot filtration step. | - Concentrate the mother liquor and cool it to obtain a second crop of crystals.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration to prevent the product from crystallizing on the filter paper. |
| Colored Impurities Remain in Crystals | - The colored impurities have similar solubility to the product.- The impurities were trapped within the crystal lattice due to rapid cooling. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that using too much charcoal can reduce your yield.- Ensure the solution cools slowly to allow for the formation of a pure crystal lattice. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Spots (Overlapping Bands) | - The solvent system (eluent) is too polar or not polar enough.- The column was not packed properly, leading to channeling. | - Optimize the eluent system using TLC. A good starting point for nitroanilines is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). Adjust the ratio to achieve good separation of Rf values (ideally a ΔRf of at least 0.2).- Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks. |
| Compound is Stuck on the Column | - The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent. For example, slowly increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| Streaking or Tailing of Spots on TLC/Column | - The sample is overloaded on the column.- The compound is interacting too strongly with the stationary phase (silica gel). | - Load a smaller amount of the crude material onto the column.- Add a small amount of a slightly more polar solvent or a modifier (like a drop of triethylamine (B128534) for basic compounds) to the eluent to reduce strong interactions with the silica gel. |
| Low Recovery of the Compound | - The compound is irreversibly adsorbed onto the silica gel.- Some fractions containing the product were discarded. | - Use a more polar eluent to wash the column completely after collecting the main fractions.- Carefully monitor the fractions using TLC to ensure all product-containing fractions are collected before discarding any solvent. |
Experimental Protocols
Recrystallization Protocol (General)
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane) to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol has been reported to be an effective recrystallization solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.
Column Chromatography Protocol (General)
-
TLC Analysis: Develop a suitable solvent system using TLC. A common mobile phase for separating nitroaniline isomers is a mixture of hexane and ethyl acetate. The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recrystallization Solvent Screening (Example Data)
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Water | Insoluble | Sparingly Soluble | Yes |
| Ethanol | Sparingly Soluble | Soluble | Yes |
| Hexane | Insoluble | Insoluble | No |
| Ethyl Acetate | Soluble | Very Soluble | Poor |
| Toluene | Sparingly Soluble | Soluble | Yes |
Note: This table provides an example of solvent screening data. Actual results for this compound should be determined experimentally.
Table 2: Column Chromatography Eluent Optimization (Example Data)
| Hexane:Ethyl Acetate Ratio | Rf of this compound | Rf of Impurity (e.g., Isomer) | Separation (ΔRf) |
| 9:1 | 0.15 | 0.25 | 0.10 |
| 8:2 | 0.30 | 0.45 | 0.15 |
| 7:3 | 0.45 | 0.55 | 0.10 |
Note: This table illustrates how to optimize the solvent system for column chromatography. The optimal ratio for your specific crude mixture should be determined using TLC.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Step-by-step workflow for purification by column chromatography.
identifying and minimizing by-products in 5-Fluoro-2-nitroaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing by-products during the synthesis of 5-Fluoro-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound is commonly synthesized through the selective reduction of 2,4-dinitrofluorobenzene. Other routes include the nitration of p-fluoroaniline derivatives, though this can lead to a mixture of isomers. One specific method involves the reaction of 2,4-difluoronitrobenzene (B147775) with ammonia.[1]
Q2: What is the most common by-product in the synthesis of this compound from 2,4-dinitrofluorobenzene?
A2: The most frequently encountered by-product is the positional isomer, 4-fluoro-3-nitroaniline.[2] The formation of this isomer is a result of the non-selective reduction of the two nitro groups on the starting material.
Q3: What analytical techniques are recommended for identifying and quantifying this compound and its by-products?
A3: Several analytical techniques can be employed for the identification and purity assessment of this compound. These include:
-
Gas Chromatography (GC): Useful for separating and quantifying volatile compounds like the desired product and its isomers.[2]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation, identification, and quantification of the main product and potential by-products.[3][4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is crucial for the unambiguous identification of isomers. Both ¹H NMR and ¹⁹F NMR can be very informative.[7][8][9]
-
Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS), it helps in determining the molecular weight of the compounds, aiding in their identification.[3][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC to ensure the starting material is fully consumed. |
| Non-selective reduction | Optimize the reducing agent and reaction conditions (temperature, solvent) to favor the reduction of the nitro group at the 2-position of 2,4-dinitrofluorobenzene. Using iron powder in the presence of an acid like acetic acid or hydrochloric acid has been shown to improve selectivity.[2] |
| Product loss during work-up | Ensure proper pH adjustment during extraction and use an appropriate solvent for efficient extraction of the product. |
| Product loss during purification | Optimize the recrystallization solvent and conditions to minimize the solubility of the desired product in the mother liquor. For column chromatography, select a suitable stationary and mobile phase to achieve good separation with minimal loss. |
Issue 2: High Levels of 4-Fluoro-3-nitroaniline By-product
| Potential Cause | Troubleshooting Step |
| Unfavorable reaction conditions | The choice of reducing agent and reaction conditions significantly impacts the product ratio. For instance, reduction with stannous chloride can lead to a mixture of isomers.[2] A process using iron powder in the presence of an acid has been reported to yield a higher proportion of the desired 2-fluoro-5-nitroaniline (B1294389).[2] |
| Insufficient purification | A single purification step may not be sufficient to remove the isomeric by-product completely. Consider multiple recrystallizations or employing column chromatography for better separation. The purity of each fraction should be monitored by a suitable analytical method like GC or HPLC. |
Data Presentation
Table 1: Comparison of Different Reduction Methods for 2,4-Dinitrofluorobenzene
| Reducing Agent/System | Product Ratio (2-Fluoro-5-nitroaniline : 4-Fluoro-3-nitroaniline) | Yield | Reference |
| Stannous chloride | 4 : 1 | Relatively low | [2] |
| Iron powder / Acetic acid | 93 : 7 | 79% | [2] |
| Zinc powder / Ethanol-water | 90.1 : 8.1 (before column chromatography) | 70.1% (after column chromatography) | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Selective Reduction of 2,4-Dinitrofluorobenzene with Iron [2]
-
Reaction Setup: In a suitable reaction vessel, suspend iron powder (electrolytic or reduced iron) in acetic acid.
-
Addition of Starting Material: Add a solution of 2,4-dinitrofluorobenzene in acetic acid dropwise to the iron suspension while maintaining the temperature between 60 to 110°C.
-
Reaction: After the addition is complete, stir the mixture at a temperature of 110 to 138°C for approximately 1.5 hours.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic extracts with water and a saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol (B145695) or by silica (B1680970) gel column chromatography.
Protocol 2: HPLC Analysis of this compound and By-products
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase. The exact ratio can be optimized to achieve the best separation. For instance, a simple isocratic method with a mobile phase of acetonitrile, water, and a small amount of acid (like phosphoric acid or formic acid for MS compatibility) can be effective.[5]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) is generally used for aromatic nitro compounds.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase or a suitable solvent and inject it into the HPLC system.
-
Analysis: Identify the peaks corresponding to this compound and its by-products by comparing their retention times with those of authentic standards. The peak areas can be used to determine the relative purity and the ratio of the products.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for the identification of by-products in this compound synthesis.
References
- 1. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 2. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 3. 2369-11-1|this compound|BLD Pharm [bldpharm.com]
- 4. H61806.14 [thermofisher.com]
- 5. Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. scribd.com [scribd.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 2-Fluoro-5-nitroaniline(369-36-8) 1H NMR spectrum [chemicalbook.com]
- 9. This compound(2369-11-1) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Fluoro-5-nitroaniline | C6H5FN2O2 | CID 67785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
Technical Support Center: Optimization of N-Alkylation of 5-Fluoro-2-nitroaniline
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 5-fluoro-2-nitroaniline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The N-alkylation of this compound can be challenging due to the decreased nucleophilicity of the amino group, a consequence of the electron-withdrawing effects of the fluoro and nitro substituents. Below are common issues and their solutions.
Q1: Why is my N-alkylation of this compound resulting in a low yield or failing to proceed?
A1: Low reactivity is the most common challenge. Several factors can contribute to poor yields:
-
Insufficient Base Strength: The pKa of the aniline (B41778) is low, requiring a sufficiently strong base to deprotonate it and facilitate the reaction. Weak bases like sodium bicarbonate are often ineffective.
-
Inappropriate Solvent Choice: The solvent must be able to dissolve the reactants and stabilize any charged intermediates. Polar aprotic solvents are generally preferred.[1]
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Low Reaction Temperature: Due to the low nucleophilicity of the starting material, room temperature is often insufficient to drive the reaction to completion.[1]
-
Poor Quality of Reagents: Ensure that all reagents and solvents are anhydrous, as water can interfere with the reaction.
Troubleshooting Steps:
-
Select a Stronger Base: Employ stronger bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH).[1]
-
Optimize the Solvent: Use polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile. For reactions requiring higher temperatures, toluene (B28343) can be an effective choice.[1]
-
Increase the Reaction Temperature: Gradually increase the temperature, typically in the range of 80-140°C, while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Choose a More Reactive Alkylating Agent: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl. If you are using an alkyl chloride or bromide with little success, consider switching to the corresponding alkyl iodide.[1]
Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
A2: The most common side product is the N,N-dialkylated aniline. Other potential side reactions include O-alkylation of the nitro group (less common) and elimination reactions if using secondary or tertiary alkyl halides.[1]
Strategies to Minimize Side Products:
-
Control Stoichiometry: Use a slight excess of the this compound (e.g., 1.1 to 1.5 equivalents) relative to the alkylating agent to favor mono-alkylation.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise at a controlled temperature can help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.
-
Monitor the Reaction Closely: Stop the reaction once the starting material is consumed to prevent further reaction to the dialkylated product.
-
Use Primary Alkyl Halides: To avoid elimination side products, it is preferable to use primary alkyl halides.
Data Presentation: General Reaction Parameters
Table 1: General Optimization Parameters for N-Alkylation of Nitroanilines
| Parameter | Options | Considerations & Recommendations |
| Alkylating Agent | Alkyl Halides (R-I, R-Br, R-Cl) | Reactivity: R-I > R-Br > R-Cl. Using an alkyl iodide can significantly increase the reaction rate.[1] |
| Base | K₂CO₃, Cs₂CO₃, tBuOK, NaH, KOH | Due to the low basicity of the nitroaniline, stronger bases like tBuOK or NaH are often required.[1] |
| Solvent | Acetonitrile, DMF, DMSO, Toluene, THF | Polar aprotic solvents are generally preferred. Toluene is effective for higher temperature reactions.[1] |
| Temperature | 25°C to 140°C | Room temperature is often insufficient. A common range is 80-120°C. Higher temperatures may be needed for less reactive alkylating agents.[1] |
| Stoichiometry (Amine:Alkylating Agent) | 1:1 to 1.5:1 | A slight excess of the amine can help minimize N,N-dialkylation.[1] |
Table 2: Selected Examples of N-Alkylation of Substituted Anilines
| Amine Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Nitroaniline | Benzyl (B1604629) alcohol | NiBr₂ (10), L1 (20) | t-BuOK | Toluene | 130 | 99 (selectivity) |
| Aniline Derivatives | Benzyl alcohol | NiBr₂ (10), L1 (20) | t-BuOK | Toluene | 130 | 49-88 |
| 2-Bromoaniline | ortho-Quinone Methide | C₆F₅OH (10) | - | Toluene | 80 | 82 |
| 2-Nitroaniline | ortho-Quinone Methide | C₆F₅OH (10) | - | Toluene | 80 | 71 |
Note: L1 refers to 1,10-phenanthroline. The yields reported are for the specific reactions cited and may vary for this compound.
Experimental Protocols
The following is a general protocol for the N-alkylation of this compound with an alkyl halide. This should be used as a starting point and optimized based on your specific alkylating agent and experimental observations.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent
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Ethyl acetate (B1210297)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the flask.
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the aniline.
-
Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.05-1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
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Pour the mixture into a separatory funnel containing deionized water.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers and wash with deionized water, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel. Elute with a suitable gradient of hexanes and ethyl acetate to isolate the desired N-alkylated product.
-
Visualizations
The following diagrams illustrate the general experimental workflow and a troubleshooting guide for the optimization of the N-alkylation of this compound.
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Troubleshooting logic for optimizing the N-alkylation of this compound.
References
stability of 5-Fluoro-2-nitroaniline under acidic vs. basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Fluoro-2-nitroaniline under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
This compound is a crystalline solid that is relatively stable under ambient temperatures and pressures when protected from light.[1] For optimal stability and to prevent degradation, it should be stored in a cool, dark, and dry place, away from strong oxidizing agents.[2][3] Long-term exposure to light may lead to decomposition.[4]
Q2: How does pH affect the stability of this compound?
Q3: What are the potential degradation pathways for this compound under acidic and basic conditions?
Under harsh acidic or basic conditions, particularly at elevated temperatures, several degradation pathways are possible for this compound.
-
Acidic Conditions: In the presence of strong acids, the primary amino group is susceptible to protonation. While generally stable, prolonged exposure to concentrated acids and heat can lead to decomposition reactions, potentially involving the nitro group or the aromatic ring itself.[2][6] For some aromatic amines, acidic conditions can lead to hydrolysis or other degradative reactions.
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Basic Conditions: Strong bases may lead to different degradation pathways. While specific pathways for this compound are not documented, related halogenated nitroaromatic compounds can undergo nucleophilic substitution or other degradation reactions in the presence of a strong base.
Q4: Are there any recommended storage conditions for solutions of this compound?
For short-term use, solutions should be prepared fresh. For longer-term storage, it is advisable to store solutions at low temperatures (e.g., -20°C) and protected from light. The choice of solvent is also critical; ensure the solvent is inert and will not react with the compound. Given that some primary aromatic amines show greater stability in water than in acidic solutions, using a neutral, aqueous-based solvent or an appropriate organic solvent is recommended over acidic buffers for storage.
Troubleshooting Guides
Issue 1: Inconsistent results in experiments involving this compound in acidic buffers.
-
Possible Cause: Degradation of the compound in the acidic medium.
-
Troubleshooting Steps:
-
Verify Solution Freshness: Prepare fresh solutions of this compound immediately before use.
-
pH and Temperature Control: If possible, perform the experiment at the mildest acidic pH and lowest temperature required for the protocol.
-
Stability Check: Perform a preliminary stability check by preparing a solution of this compound in the acidic buffer and analyzing it by a suitable method (e.g., HPLC) at different time points (e.g., 0, 2, 4, 8 hours) to assess the extent of degradation.
-
Alternative Buffer System: If significant degradation is observed, consider using a less acidic buffer system or a different solvent system if the experimental design allows.
-
Issue 2: Appearance of unknown peaks in chromatograms when analyzing this compound.
-
Possible Cause: Formation of degradation products due to instability in the analytical mobile phase or sample diluent.
-
Troubleshooting Steps:
-
Mobile Phase pH: Evaluate the pH of your mobile phase. If it is strongly acidic or basic, this could be causing on-column degradation. Adjust the mobile phase pH to be as close to neutral as possible while still achieving good chromatography.
-
Sample Diluent: Ensure the sample diluent is neutral and does not promote degradation. Prepare samples in the mobile phase or a neutral solvent just before injection.
-
Temperature: Keep the autosampler temperature low to minimize degradation of samples waiting for injection.
-
Peak Identification: If unknown peaks persist, consider using mass spectrometry (LC-MS) to identify the mass of the degradation products, which can provide clues about the degradation pathway.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under acidic and basic conditions.
Objective: To determine the degradation profile of this compound under hydrolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
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Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with UV or DAD detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To separate vials, add an appropriate volume of the stock solution to 0.1 M HCl and 1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the solutions at 60°C.
-
-
Base Hydrolysis:
-
To separate vials, add an appropriate volume of the stock solution to 0.1 M NaOH and 1 M NaOH to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the solutions at 60°C.
-
-
Control: Prepare a control sample by diluting the stock solution in a 50:50 mixture of acetonitrile and water to the same final concentration. Keep this at room temperature.
-
-
Time Points: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
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Sample Preparation for Analysis:
-
Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Dilute the neutralized samples and the control sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Determine the rate of degradation under each condition.
Data Presentation
Table 1: Illustrative Stability Data for this compound under Forced Hydrolysis
| Condition | Time (hours) | % Remaining (Illustrative) |
| 0.1 M HCl, 60°C | 0 | 100 |
| 4 | 95 | |
| 8 | 90 | |
| 24 | 75 | |
| 1 M HCl, 60°C | 0 | 100 |
| 4 | 80 | |
| 8 | 65 | |
| 24 | 30 | |
| 0.1 M NaOH, 60°C | 0 | 100 |
| 4 | 98 | |
| 8 | 96 | |
| 24 | 90 | |
| 1 M NaOH, 60°C | 0 | 100 |
| 4 | 90 | |
| 8 | 82 | |
| 24 | 60 |
Note: The data in this table is for illustrative purposes only and is based on general principles of aromatic amine stability. Actual results may vary.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Potential Reactivity of this compound under Acidic vs. Basic Conditions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. researchgate.net [researchgate.net]
- 6. asianjpr.com [asianjpr.com]
common degradation products of 5-Fluoro-2-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is sensitive to light and high temperatures, and long-term exposure can lead to degradation.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound include photodegradation, thermal degradation, and chemical degradation (hydrolysis and oxidation). The presence of the nitro and fluoro groups on the aromatic ring influences its reactivity and degradation profile.
Q4: What are the expected degradation products under thermal stress?
A4: At high temperatures, this compound may decompose, potentially releasing toxic gases such as nitrogen oxides (NOx) and hydrogen fluoride (B91410) (HF).[1]
Q5: Is this compound susceptible to photodegradation?
A5: Yes, long-term exposure to light can cause the decomposition of this compound.[1] Experiments should be conducted in light-protected conditions where possible.
Troubleshooting Guide: Unexpected Degradation in Experiments
Problem: I am observing unexpected peaks in my HPLC analysis when working with this compound.
Possible Cause 1: On-column degradation.
-
Troubleshooting Step: The stability of nitroaromatic compounds in reversed-phase liquid chromatography systems can be dependent on the solvent and eluent conditions. To investigate if the degradation is happening on the HPLC column, inject a freshly prepared solution and compare the chromatogram with one from a solution that has been allowed to sit in the autosampler for several hours. If new peaks appear or the main peak decreases over time, on-column degradation or instability in the sample solvent is likely. Consider using a different mobile phase composition, for instance, methanol (B129727)/water systems have shown to be more stable for some nitroanilines.
Problem: My reaction yield is lower than expected, and I see multiple unknown spots on my TLC plate.
Possible Cause 2: Degradation due to reaction conditions.
-
Troubleshooting Step: this compound is susceptible to degradation under harsh acidic or basic conditions, as well as in the presence of strong oxidizing agents. Review your reaction conditions. If you are using strong acids or bases, consider if milder reagents can be used. If an oxidation step is involved, evaluate the strength of the oxidizing agent and the reaction temperature. Running the reaction at a lower temperature or for a shorter duration might minimize degradation. It is also important to ensure that all reagents and solvents are free from peroxidic impurities.
Potential Degradation Products of this compound
The following table summarizes the plausible degradation products of this compound under various stress conditions based on the general reactivity of nitroanilines and fluoroaromatic compounds.
| Stress Condition | Potential Degradation Product Name | Chemical Structure | Plausible Mechanism |
| Acidic/Basic Hydrolysis | 5-Hydroxy-2-nitroaniline | 0&chof=png&cht=tx&chf=bg,s,FFFFFF00&chco=000000&chl=%5Cce%7BHO-C6H3%28NO2%29NH2%7D" alt="5-Hydroxy-2-nitroaniline"> | |
| Oxidation | 5-Fluoro-2-nitrophenol | 0&chof=png&cht=tx&chf=bg,s,FFFFFF00&chco=000000&chl=%5Cce%7BF-C6H3%28NO2%29OH%7D" alt="5-Fluoro-2-nitrophenol"> | |
| Reduction | 5-Fluoro-1,2-diaminobenzene | 0&chof=png&cht=tx&chf=bg,s,FFFFFF00&chco=000000&chl=%5Cce%7BF-C6H3%28NH2%292%7D" alt="5-Fluoro-1,2-diaminobenzene"> | |
| Photodegradation | 2-Amino-4-fluorophenol | 0&chof=png&cht=tx&chf=bg,s,FFFFFF00&chco=000000&chl=%5Cce%7BF-C6H3%28NH2%29OH%7D" alt="2-Amino-4-fluorophenol"> |
Experimental Protocols: Forced Degradation Study
This section provides a detailed methodology for conducting a forced degradation study of this compound to identify potential degradation products and establish a stability-indicating analytical method.
Preparation of Stress Samples
Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Transfer the solid compound to a petri dish and expose it to a temperature of 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
Stability-Indicating HPLC-UV Method
A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound and its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Analysis: Analyze the stressed samples alongside a non-stressed control solution. The separation of the main peak from any degradation product peaks indicates the stability-indicating nature of the method.
Diagrams
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting workflow for unexpected degradation.
References
selecting the best recrystallization solvent for 5-Fluoro-2-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-nitroaniline. The following sections offer detailed protocols and data to assist in selecting the optimal recrystallization solvent for purification.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not a good choice for this compound at high temperatures. The volume of the solvent is insufficient. | Select a more suitable solvent by testing solubility in various candidates (see Experimental Protocol below). Increase the volume of the solvent incrementally until the compound dissolves. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound (96-100°C). The compound is impure. The cooling process is too rapid. | Choose a solvent with a lower boiling point. Ensure the compound is as pure as possible before recrystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No crystals form upon cooling. | The solution is too dilute. The compound is highly soluble in the solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent. Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound. |
| Crystal yield is very low. | The compound has significant solubility in the cold solvent. Too much solvent was used. Premature crystallization occurred during hot filtration. Crystals were lost during washing. | Ensure the solution is fully saturated at the high temperature and cooled sufficiently. Use the minimum amount of hot solvent necessary to dissolve the compound. Preheat the filtration apparatus to prevent cooling and crystallization. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The resulting crystals are colored or appear impure. | The solvent was not fully removed. The initial material had significant colored impurities that were not removed by a single recrystallization. | Ensure the crystals are thoroughly dried under vacuum. Consider using activated charcoal to decolorize the hot solution before filtration. A second recrystallization may be necessary. |
Selecting the Best Recrystallization Solvent
The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Solubility Data Summary
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | Slightly soluble[1][2] | Likely low | Generally not a primary choice for recrystallization of this compound. |
| Ethanol | Soluble[3] | Highly soluble | A promising candidate. Used for recrystallization of the related compound 2-fluoro-5-nitroaniline (B1294389).[4][5] |
| Methanol | Likely soluble | Likely highly soluble | Used for recrystallization of the analogous compound 2-Chloro-5-nitroaniline.[6] |
| Ether | Soluble[3] | Highly soluble | The low boiling point may be advantageous, but its high volatility and flammability require careful handling. |
Note: The information in this table is based on limited data and analogies to similar compounds. Experimental verification is crucial.
Experimental Protocol: Small-Scale Solvent Selection
This protocol outlines a systematic approach to determine the best recrystallization solvent for this compound.
Objective: To identify a solvent that effectively dissolves this compound when hot and allows for the formation of pure crystals upon cooling.
Materials:
-
This compound (crude)
-
Selection of test solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane)
-
Test tubes
-
Heating apparatus (e.g., hot plate, sand bath, or water bath)
-
Vortex mixer (optional)
-
Ice bath
Procedure:
-
Preparation: Place approximately 20-30 mg of crude this compound into several different test tubes.
-
Room Temperature Solubility: To each test tube, add the selected solvent dropwise (starting with ~0.5 mL). Vigorously shake or vortex the mixture. Observe if the solid dissolves. A suitable solvent should not dissolve the compound at this stage.
-
Hot Solubility: Gently heat the test tubes containing the undissolved solid and solvent. Add more solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume of hot solvent.
-
Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod.
-
Cold Insolubility: Place the test tubes that have shown crystal formation in an ice bath for 15-20 minutes to maximize crystal yield.
-
Evaluation: Assess the quantity and quality of the crystals formed in each suitable solvent. The best solvent will yield a large amount of pure-looking crystals.
Workflow for Recrystallization Solvent Selection
The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent.
Caption: A flowchart illustrating the decision-making process for selecting an optimal recrystallization solvent.
References
- 1. This compound CAS#: 2369-11-1 [m.chemicalbook.com]
- 2. 2369-11-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
how to remove residual starting material from 5-Fluoro-2-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual starting materials from 5-Fluoro-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common residual starting materials and byproducts in a typical synthesis of this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials:
-
p-Fluoronitrobenzene
-
2,4-Dinitrofluorobenzene
-
-
Isomeric Byproducts:
-
4-Fluoro-3-nitroaniline[1]
Q2: What are the recommended primary purification methods for this compound?
A2: The two primary and most effective methods for purifying this compound are recrystallization and column chromatography.[1][2] The choice between these methods depends on the impurity profile and the scale of the purification.
Q3: My purified this compound has a brownish tint, but the literature describes it as a yellow crystalline solid. What could be the issue?
A3: A brownish tint often indicates the presence of oxidized impurities or residual starting materials. It is recommended to perform another purification step, such as recrystallization with activated charcoal, to remove colored impurities.
Troubleshooting Guides
Recrystallization
Issue 1: The product does not crystallize from the solution upon cooling.
-
Possible Cause: The solution may not be saturated, or the concentration of the product is too low.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Seed Crystals: If available, add a small seed crystal of pure this compound to the solution.
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Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.
-
Cooling: Ensure the solution is cooled sufficiently, potentially in an ice bath, to decrease solubility.[2]
-
Issue 2: The product oils out instead of forming crystals.
-
Possible Cause: The boiling point of the solvent might be higher than the melting point of the solute, or significant impurities are present, depressing the melting point.
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent with a lower boiling point.
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Gradual Cooling: Allow the solution to cool down more slowly to room temperature before placing it in an ice bath.
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Purity Check: The crude material may be too impure. Consider a preliminary purification step like a solvent wash or column chromatography before recrystallization.
-
Column Chromatography
Issue 1: Poor separation of this compound from an impurity on the column.
-
Possible Cause: The chosen eluent system does not have the optimal polarity to resolve the compounds.
-
Troubleshooting Steps:
-
TLC Analysis: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.2-0.4 for this compound.[2] Common solvent systems for nitroanilines include mixtures of hexane (B92381) and ethyl acetate (B1210297).[3][4]
-
Gradient Elution: If isocratic elution (constant solvent composition) fails, use a gradient elution. Start with a less polar solvent system and gradually increase the polarity to elute the compounds sequentially.
-
Stationary Phase: Ensure you are using an appropriate stationary phase, with silica (B1680970) gel being the most common for this type of separation.[1]
-
Issue 2: The product is eluting too quickly (high Rf) or not at all (low Rf).
-
Possible Cause: The eluent is either too polar or not polar enough.
-
Troubleshooting Steps:
-
High Rf (Eluting too fast): Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.
-
Low Rf (Sticking to the column): Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₆H₅FN₂O₂ | 156.11 | 96-100[5] | Light yellow to brown powder/crystal[5] |
| p-Fluoronitrobenzene | C₆H₄FNO₂ | 141.10 | 27[6] | Yellow needles[6] |
| 2,4-Dinitrofluorobenzene | C₆H₃FN₂O₄ | 186.10 | 25-27[7] | Yellow solid[7] |
| 2-Fluoro-5-nitroaniline | C₆H₅FN₂O₂ | 156.11 | 97-100[8] | Yellow to red crystals[8] |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Slightly soluble[9][10] |
| Ethanol (B145695) | Soluble[5] |
| Ether | Soluble[5] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution at reflux for 5-10 minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
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Cooling: Once crystallization begins, place the flask in an ice bath for at least 30 minutes to maximize the yield.[2]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or air dry on the filter paper. A patent for the related compound 2-fluoro-5-nitroaniline describes recrystallization from ethanol to yield orange crystals.[1]
Protocol 2: Silica Gel Column Chromatography
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TLC Analysis: Determine an appropriate eluent system by TLC. A common starting point is a mixture of n-hexane and ethyl acetate.[1] Adjust the ratio to achieve an Rf value of ~0.3 for this compound.
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Column Packing: Prepare a silica gel column using the chosen eluent system (wet packing is recommended).
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
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Elution: Begin eluting the column with the chosen solvent system.
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Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds by TLC.
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Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound. A patent describes the use of silica gel column chromatography with a mixture of ethyl acetate and n-hexane as the eluting solvent to obtain yellow crystals of 2-fluoro-5-nitroaniline.[1]
Visualizations
Caption: Workflow for the recrystallization of this compound.
References
- 1. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 2. 2-Fluoro-5-nitroaniline, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. p-Fluoronitrobenzene | C6H4FNO2 | CID 9590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Dinitrofluorobenzene CAS#: 70-34-8 [m.chemicalbook.com]
- 8. 2-Fluoro-5-nitroaniline, 98%+ - 369-36-8 - Manufacturers & Suppliers in India [ottokemi.com]
- 9. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 2369-11-1 [m.chemicalbook.com]
safe handling and long-term storage of 5-Fluoro-2-nitroaniline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, long-term storage, and troubleshooting of experiments involving 5-Fluoro-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a yellow to brown crystalline powder with the chemical formula C₆H₅FN₂O₂. It serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes. Its unique structure, featuring both fluorine and nitro functional groups, makes it a valuable building block in medicinal chemistry for creating more complex molecules, including some anti-cancer agents.
Q2: What are the main hazards associated with this compound?
A2: this compound is considered hazardous. It can be harmful if swallowed, inhaled, or comes into contact with skin. It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and eye/face protection such as safety goggles or a face shield. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
Q4: How should this compound be stored for long-term stability?
A4: For long-term storage, this compound should be kept in a tightly closed container in a dry, cool, and well-ventilated place. Some suppliers recommend storage at -20°C for maximum stability.[1] It is also sensitive to light and should be stored in a dark place to prevent decomposition.[2]
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, acid anhydrides, acid chlorides, and chloroformates.[3] Contact with these substances should be avoided to prevent hazardous reactions.
Troubleshooting Guides
Issue 1: Low Yield in Synthesis Reactions
-
Question: I am experiencing a lower than expected yield in my synthesis reaction using this compound. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields can stem from several factors:
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Incomplete Reaction: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present, consider extending the reaction time or moderately increasing the temperature.
-
Moisture: The presence of moisture can interfere with many reactions. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.
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Impure Reactants: The purity of your starting materials, including the this compound, is crucial. Consider purifying the starting materials if their purity is questionable.
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Suboptimal Reaction Conditions: The solvent, temperature, and stoichiometry of reactants may not be optimal. A small-scale screening of different conditions can help identify a more efficient reaction setup.
-
Issue 2: Difficulty in Product Purification
-
Question: I am having trouble purifying the product of my reaction involving this compound. What purification techniques are most effective?
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Answer: The choice of purification method depends on the nature of the impurities.
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Recrystallization: This is a common and effective method for purifying solid compounds. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol is often a good starting point for recrystallization of aniline (B41778) derivatives.
-
Column Chromatography: For complex mixtures or to separate isomers, silica (B1680970) gel column chromatography is a powerful technique. A solvent system of ethyl acetate (B1210297) and n-hexane is often effective for separating aniline compounds.[4] The polarity of the eluent can be adjusted to achieve optimal separation.
-
Issue 3: Unexpected Side Reactions
-
Question: My reaction is producing unexpected byproducts. What are some common side reactions of this compound?
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Answer: The nitro and fluoro groups on the aniline ring are key to its reactivity.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be susceptible to substitution by nucleophiles, especially with the activating effect of the nitro group.[2] Depending on your reaction conditions and the nucleophiles present, this can be a significant side reaction.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group under certain conditions, for instance, in the presence of reducing agents like iron powder in an acidic medium.[4] If your reaction conditions are unintentionally reductive, this could lead to byproducts.
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 2369-11-1 |
| Molecular Formula | C₆H₅FN₂O₂ |
| Molecular Weight | 156.11 g/mol |
| Appearance | Light yellow to brown powder/crystal |
| Melting Point | 96 - 100 °C |
| Boiling Point | 295.5 ± 20.0 °C |
Experimental Protocols
Protocol 1: General Procedure for a Reaction using this compound (Illustrative Example)
This protocol provides a general workflow for a reaction involving this compound. Specific quantities and conditions will need to be adapted for your particular synthesis.
-
Preparation:
-
Ensure all glassware is clean and oven-dried to remove any moisture.
-
Set up the reaction apparatus in a fume hood.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) if your reaction is sensitive to air or moisture.
-
-
Reaction:
-
To a solution of your reactant in an appropriate anhydrous solvent, add this compound portion-wise while stirring.
-
If the reaction is exothermic, use an ice bath to maintain the desired temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding an appropriate reagent (e.g., water or a saturated aqueous solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine (saturated NaCl solution) to remove water-soluble impurities.
-
-
Purification:
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point. Ethanol is often a suitable choice.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystallization has begun, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
Caption: A general experimental workflow involving this compound.
References
overcoming poor solubility of 5-Fluoro-2-nitroaniline in reaction media
Welcome to the technical support center for 5-Fluoro-2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the poor solubility of this compound in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its poor solubility in many common organic solvents can lead to incomplete reactions, low yields, and difficulties in purification. Understanding and overcoming its solubility limitations is crucial for successful and efficient synthesis.
Q2: In which common organic solvents is this compound expected to have better solubility?
Q3: How does temperature affect the solubility of this compound?
A3: Generally, the solubility of solid organic compounds like this compound increases with temperature.[2][3] Heating the reaction mixture can be a simple and effective way to dissolve more of the starting material. However, it is important to consider the thermal stability of all reactants and the potential for side reactions at elevated temperatures.
Q4: Can co-solvents be used to improve the solubility of this compound?
A4: Yes, using a co-solvent system can be an effective strategy. A small amount of a solvent in which this compound is highly soluble (e.g., DMF or DMSO) can be added to a bulk solvent in which it is less soluble to enhance overall solubility. For example, a mixture of ethanol (B145695) and water has been used in the synthesis of related compounds.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered due to the poor solubility of this compound.
| Problem | Possible Cause | Suggested Solution |
| Incomplete reaction or low yield | Poor solubility of this compound in the chosen reaction solvent. | 1. Solvent Screening: Test the solubility of this compound in a range of solvents to find a more suitable one. Refer to the predicted solubility order in the table below. 2. Increase Temperature: Gradually heat the reaction mixture while monitoring for any degradation of starting materials or products. 3. Use a Co-solvent: Add a small percentage of a high-solubility solvent like DMF or NMP to your current reaction medium.[5] |
| Precipitation of starting material during the reaction | The reaction temperature is too low, or the concentration of this compound exceeds its solubility limit at the reaction temperature. | 1. Maintain Higher Temperature: Ensure the reaction temperature is consistently maintained at a level where the compound remains dissolved. 2. Gradual Addition: Add the this compound to the reaction mixture in portions to avoid exceeding its saturation point. |
| Difficulty in product purification | Co-precipitation of unreacted this compound with the desired product. | 1. Optimize Reaction Solvent: Choose a solvent where the product has significantly different solubility from this compound at a given temperature to facilitate separation by filtration or crystallization. 2. Post-Reaction Solvent Wash: Wash the crude product with a solvent in which this compound is sparingly soluble but the product is highly soluble, or vice-versa. |
Predicted Solubility of this compound in Common Organic Solvents
The following table provides a qualitative prediction of solubility to guide solvent selection. This is based on data for the structurally similar compound 2-chloro-5-nitroaniline.[1]
| Solvent | Predicted Solubility | Solvent Type |
| N-Methyl-2-pyrrolidone (NMP) | High | Polar Aprotic |
| Acetone | High | Polar Aprotic |
| Dimethylformamide (DMF) | High | Polar Aprotic |
| Dimethyl Sulfoxide (B87167) (DMSO) | High | Polar Aprotic |
| Ethyl Acetate | Moderate | Polar Aprotic |
| Acetonitrile | Moderate | Polar Aprotic |
| Toluene | Low to Moderate | Nonpolar |
| Ethanol | Low to Moderate | Polar Protic |
| Methanol | Low to Moderate | Polar Protic |
| Water | Very Low | Polar Protic |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or heating block
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Place the vial in the thermostatically controlled bath set to the desired temperature.
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Stir the mixture vigorously for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid indicates a saturated solution.
-
-
Sample Collection:
-
Stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated/pre-cooled syringe to maintain the temperature.
-
Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis method.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor
-
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Troubleshooting logic for addressing poor reaction outcomes due to solubility issues.
References
troubleshooting side reactions during the nitration of 3-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 3-fluoroaniline (B1664137). Our aim is to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the nitration of 3-fluoroaniline?
A1: The primary side reactions include:
-
Oxidation: The amino group is susceptible to oxidation by the strong nitrating mixture (concentrated nitric and sulfuric acids), leading to the formation of tarry by-products and a decrease in the yield of the desired nitro product.[1]
-
Over-nitration: The introduction of more than one nitro group onto the aromatic ring can occur, especially under harsh reaction conditions, yielding dinitro- or trinitro-fluoroaniline derivatives.
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Formation of meta-isomers: In a strongly acidic medium, the amino group of 3-fluoroaniline can be protonated to form the anilinium ion (-NH3+). This group is a meta-director, leading to the formation of undesired meta-nitro isomers.[2][3]
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Resin Formation: The presence of water in the reaction mixture can promote the formation of resinous materials, which complicates purification and reduces the overall yield.[1]
Q2: How can I control the regioselectivity of the nitration to obtain the desired isomer?
A2: Controlling regioselectivity is crucial and can be achieved by:
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Protecting the Amino Group: The most effective strategy is to protect the amino group, typically as an acetamide (B32628) (N-acetyl-3-fluoroaniline). The acetamido group is less activating than the amino group and sterically hinders the ortho positions, favoring nitration at the para position.[4] This protection strategy also prevents oxidation of the amino group.
-
Reaction Conditions: Lowering the reaction temperature generally increases selectivity. Milder nitrating agents can also be employed to favor the formation of a specific isomer.
Q3: What is the expected isomer distribution for the nitration of 3-fluoroaniline?
A3: The directing effects of both the amino and fluoro substituents determine the isomer distribution. The amino group is a strong ortho, para-director, while the fluorine atom is a deactivating ortho, para-director. For 3-fluoroaniline, the primary positions for electrophilic attack are C2, C4, and C6.
-
Without Amino Group Protection: A complex mixture of isomers is expected due to the competing directing effects and the formation of the meta-directing anilinium ion.
-
With Amino Group Protection (as acetanilide): The N-acetyl group strongly directs para to itself. Therefore, the major product is expected to be 4-nitro-3-fluoroacetanilide, which upon deprotection yields 4-nitro-3-fluoroaniline. Smaller amounts of the 2-nitro and 6-nitro isomers may also be formed.
Q4: I am observing a very low yield. What are the potential causes and solutions?
A4: Low yields are often attributed to:
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Oxidation of the starting material: This is common with direct nitration. Solution: Protect the amino group as an acetanilide (B955) before nitration.[4]
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Presence of water: Water can lead to the formation of resins and reduce the efficacy of the nitrating agent. Solution: Use anhydrous conditions for the reaction.[1]
-
Suboptimal reaction temperature: Temperatures that are too high can promote side reactions and decomposition. Solution: Maintain a low reaction temperature, typically between 0 and 10 °C, during the addition of the nitrating agent.[4]
-
Inefficient purification: The desired product may be lost during workup and purification. Solution: Optimize your purification strategy, for example, by using column chromatography with an appropriate solvent system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of a dark, tarry reaction mixture | Oxidation of the aniline (B41778) starting material. | Protect the amino group as an acetanilide prior to nitration. Ensure the reaction temperature is kept low (0-5 °C). |
| Low yield of the desired nitro-isomer | Incomplete reaction, side reactions (oxidation, resin formation), or loss during workup. | Increase the reaction time or slightly raise the temperature after the initial addition. Use anhydrous reagents and solvents.[1] Optimize the purification protocol. |
| Formation of multiple isomers | Direct nitration without a protecting group, leading to competing directing effects and anilinium ion formation. | Protect the amino group as an acetanilide to favor para-nitration.[4] |
| Difficulty in separating the nitro-isomers | Similar polarities and boiling points of the isomers. | Employ high-performance liquid chromatography (HPLC) or capillary zone electrophoresis (CZE) for analytical separation.[5] For preparative separation, use column chromatography with a carefully selected eluent system or fractional crystallization. |
| Runaway reaction or exotherm | The nitration reaction is highly exothermic. | Add the nitrating agent slowly and dropwise, with efficient stirring and cooling in an ice or ice-salt bath to maintain a controlled internal temperature.[4] |
Experimental Protocols
Protocol 1: Nitration of 3-Fluoroaniline via an Acetanilide Intermediate
This protocol is adapted from a general procedure for the nitration of substituted anilines and is recommended for achieving higher yields and better regioselectivity.[4]
Step 1: Acetylation of 3-Fluoroaniline
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In a round-bottom flask, dissolve 3-fluoroaniline in glacial acetic acid.
-
Slowly add acetic anhydride (B1165640) to the solution with stirring.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
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Allow the mixture to cool to room temperature and then pour it into ice-cold water with stirring to precipitate the N-(3-fluorophenyl)acetamide.
-
Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry the product.
Step 2: Nitration of N-(3-fluorophenyl)acetamide
-
In a three-necked flask equipped with a stirrer and a thermometer, carefully add the dried N-(3-fluorophenyl)acetamide to concentrated sulfuric acid while maintaining the temperature below 20 °C with an ice bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate (the nitrated acetanilide) by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Step 3: Hydrolysis of the Nitrated Acetanilide
-
Heat the nitrated acetanilide with a mixture of concentrated sulfuric acid and water under reflux for 45-60 minutes to hydrolyze the acetyl group.
-
Pour the cooled reaction mixture into ice water and neutralize with a sodium hydroxide (B78521) solution to precipitate the crude nitrated 3-fluoroaniline.
-
Collect the solid by vacuum filtration and wash with water.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient).
Visualizing Workflows and Relationships
Caption: A logical workflow for troubleshooting common issues during the nitration of 3-fluoroaniline.
Caption: Factors influencing the regioselectivity of 3-fluoroaniline nitration.
References
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 5-Fluoro-2-nitroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing catalyst selection for chemical transformations involving 5-Fluoro-2-nitroaniline.
I. Reduction of the Nitro Group in this compound
The reduction of the nitro group in this compound to yield 4-Fluoro-1,2-phenylenediamine is a critical transformation in the synthesis of various pharmaceutical and chemical entities. The choice of catalyst and reaction conditions is paramount to achieving high yield and selectivity while avoiding common pitfalls such as dehalogenation and incomplete conversion.
Troubleshooting Guide: Nitro Group Reduction
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| TR-NR-01 | Low or No Conversion | 1. Inactive Catalyst: The catalyst may be old, poisoned, or improperly handled (e.g., pyrophoric catalysts exposed to air).[1][2] 2. Insufficient Catalyst Loading: The amount of catalyst is too low for the substrate scale.[2] 3. Inadequate Hydrogen Source/Pressure: For catalytic hydrogenation, hydrogen pressure may be too low, or the hydrogen source (e.g., transfer hydrogenation reagent) is depleted.[2] 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | 1. Use a fresh batch of catalyst. For pyrophoric catalysts like Raney® Nickel, ensure proper handling under an inert atmosphere.[2] 2. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%). 3. Increase hydrogen pressure or add more of the hydrogen transfer reagent. 4. Gradually increase the reaction temperature while monitoring for side product formation. |
| TR-NR-02 | Dehalogenation (Loss of Fluorine) | 1. Catalyst Choice: Palladium on carbon (Pd/C) is known to sometimes cause dehalogenation of aryl halides.[3] 2. Harsh Reaction Conditions: High temperature or prolonged reaction times can promote this side reaction. | 1. Switch to a catalyst less prone to causing dehalogenation, such as Raney Nickel.[3] 2. Use milder reaction conditions: lower the temperature, reduce the reaction time, and monitor the reaction closely by TLC or LC-MS. |
| TR-NR-03 | Formation of Azo or Azoxy Byproducts | 1. Incomplete Reduction: Partial reduction can lead to the formation of nitroso and hydroxylamine (B1172632) intermediates, which can condense.[3] 2. Choice of Reducing Agent: Some reducing agents, like Lithium aluminum hydride (LiAlH₄), are known to produce azo compounds from aromatic nitro compounds.[3] | 1. Ensure sufficient reducing agent and catalyst are present to drive the reaction to completion. 2. Avoid using LiAlH₄ for this transformation. Opt for catalytic hydrogenation or metal/acid systems.[3] |
| TR-NR-04 | Inconsistent Results | 1. Variable Catalyst Quality: Different batches of catalyst can have varying activity. 2. Presence of Impurities: Impurities in the starting material or solvent can poison the catalyst.[1] | 1. Test a new batch of catalyst or a different supplier. 2. Ensure the purity of this compound and use high-purity solvents. |
Data Presentation: Catalyst Comparison for Nitro Group Reduction
The following table summarizes common catalytic systems for the reduction of aromatic nitro compounds, which can be adapted for this compound.
| Catalyst System | Typical Loading | Pressure (H₂) | Temperature | Solvent | Key Advantages | Potential Issues |
| Pd/C | 5-10 mol% | 1-5 bar | Room Temp. - 80°C | Methanol, Ethanol (B145695), Ethyl Acetate | High activity, widely used.[3] | Potential for dehalogenation.[3] |
| Raney Nickel | 10-20 wt% | 1-10 bar | Room Temp. - 100°C | Ethanol, Methanol | Good for substrates with halogens, less dehalogenation.[3] | Pyrophoric, requires careful handling.[2] |
| Iron/HCl or Acetic Acid | 3-5 equivalents | N/A | Reflux | Ethanol/Water | Cost-effective, good functional group tolerance.[4] | Requires stoichiometric amounts of metal, acidic workup. |
| SnCl₂·2H₂O/HCl | 3-5 equivalents | N/A | Room Temp. - 60°C | Ethanol | Mild conditions, good for sensitive substrates. | Stoichiometric tin waste. |
Experimental Protocols: Nitro Group Reduction
Protocol 1: Catalytic Hydrogenation using Raney Nickel [4]
-
In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Carefully add Raney Nickel (slurried in ethanol, ~10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with nitrogen, then evacuate and backfill with hydrogen gas (repeat 3-5 times).
-
Pressurize the vessel with hydrogen (typically 1-10 bar) and stir the mixture vigorously at the desired temperature (e.g., 25-50°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with solvent to prevent ignition of the pyrophoric catalyst.[5]
-
Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 4-Fluoro-1,2-phenylenediamine.
Protocol 2: Reduction using Iron in Acidic Medium [4]
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent) and a mixture of ethanol and water.
-
Add iron powder (3-5 equivalents).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated HCl or glacial acetic acid (catalytic to 1 equivalent). An exothermic reaction may be observed.
-
Continue refluxing for 1-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the hot mixture through Celite® to remove the iron salts and wash the residue with ethanol.
-
Combine the filtrate and washings and neutralize with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide (B78521) until the pH is basic (pH 8-9).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualization: Nitro Reduction Workflow
Caption: General workflow for the catalytic hydrogenation of this compound.
II. Cross-Coupling Reactions Involving this compound
This compound can potentially undergo cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling. The presence of the amine, nitro, and fluoro groups requires careful catalyst and condition selection to achieve the desired regioselectivity and avoid unwanted side reactions.
Troubleshooting Guide: Cross-Coupling Reactions
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| TR-CC-01 | No Reaction or Low Yield | 1. Catalyst Deactivation: The free amino group of this compound might coordinate to the palladium center, inhibiting the catalytic cycle.[6] 2. Inappropriate Ligand: The chosen phosphine (B1218219) ligand may not be suitable for this specific substrate.[7] 3. Base Incompatibility: The base might be too weak or could be reacting with the nitro group.[8] 4. C-F Bond Activation: While less common, under harsh conditions, the C-F bond could be a site for oxidative addition.[9] | 1. Consider protecting the amino group before the cross-coupling reaction. 2. Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[7] 3. Use a non-nucleophilic, strong base like K₃PO₄ or Cs₂CO₃.[10] 4. Employ milder reaction conditions to favor C-Br or C-I bond activation if a halogen is present. |
| TR-CC-02 | Side Reactions at the Nitro Group | 1. Reduction of Nitro Group: Some phosphine ligands or additives can act as reducing agents at elevated temperatures. 2. Reaction with Base: Strong bases might react with the nitro group, especially at high temperatures.[8] | 1. Use the lowest effective reaction temperature. 2. Choose a milder base if possible and screen different solvents. |
| TR-CC-03 | Poor Regioselectivity (if other halogens are present) | 1. Similar Reactivity of C-X Bonds: The relative rates of oxidative addition for different C-X bonds might be comparable. | 1. Optimize the catalyst and ligand system to favor the desired C-X bond activation. Generally, the order of reactivity is C-I > C-Br > C-Cl >> C-F. |
FAQs: Cross-Coupling Reactions
-
Q1: Can I perform a Buchwald-Hartwig amination on this compound without protecting the existing amino group? A1: It is challenging. The free amino group can act as a ligand for the palladium catalyst, potentially inhibiting the reaction. It is advisable to conduct a small-scale test reaction. If it fails, protection of the amino group (e.g., as a carbamate (B1207046) or amide) would be the recommended approach.
-
Q2: Which position is most likely to react in a Suzuki-Miyaura coupling if I have, for example, 2-Bromo-5-fluoro-4-nitroaniline? A2: The C-Br bond is significantly more reactive towards oxidative addition in a palladium-catalyzed cycle than the C-F bond. Therefore, the coupling reaction would be expected to occur at the position of the bromine atom.
-
Q3: Can the nitro group itself be used as a leaving group in a Suzuki coupling reaction? A3: Yes, recent advancements have shown that nitroarenes can be used as electrophilic partners in Suzuki-Miyaura coupling reactions, although this is a more advanced and less common method that requires specific ligands and conditions.[11]
Visualization: Logic for Catalyst Selection in Cross-Coupling
Caption: Decision-making process for catalyst system selection in cross-coupling reactions.
References
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Fluoro-2-nitroaniline and Its Isomers
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of substituted anilines is paramount for the rational design of synthetic pathways and the development of novel chemical entities. This guide provides an objective comparison of the chemical reactivity of 5-Fluoro-2-nitroaniline and its key isomers. The interplay of the electron-withdrawing nitro group and the inductively withdrawing but resonance-donating fluorine atom, combined with the activating amino group, results in significant differences in the reactivity of these isomers. This comparison will cover basicity, susceptibility to nucleophilic and electrophilic aromatic substitution, and the reduction of the nitro group, supported by available experimental and predicted data.
Understanding Substituent Effects
The reactivity of the fluoro-nitroaniline isomers is governed by the electronic and steric effects of the amino (-NH₂), fluoro (-F), and nitro (-NO₂) groups.
-
Amino Group (-NH₂): A strong activating group and ortho-, para-director in electrophilic aromatic substitution (EAS) due to its +M (mesomeric) effect. It is also a basic site, and its pKa is a key indicator of the electronic environment of the aromatic ring.
-
Nitro Group (-NO₂): A strong deactivating group and meta-director in EAS due to its strong -I (inductive) and -M effects. It also strongly activates the ring for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a leaving group.
-
Fluoro Group (-F): An interesting case, as it is inductively withdrawing (-I effect) but a resonance donor (+M effect). Overall, it is a deactivating group in EAS but is an ortho-, para-director. In SNAr, fluorine is an excellent leaving group, often better than other halogens, due to the high electronegativity that stabilizes the intermediate Meisenheimer complex.
The relative positions of these three groups in each isomer lead to unique electronic distributions and steric environments, which in turn dictate their reactivity.
Physicochemical Properties and Basicity
The basicity of the amino group is a direct measure of the electron density on the nitrogen atom and is significantly influenced by the electronic effects of the other substituents. A lower pKa of the conjugate acid (anilinium ion) indicates a weaker base.
| Isomer | Structure | CAS Number | Melting Point (°C) | pKa (Predicted) |
| This compound | 2369-11-1 | 96-100 | -1.36[1] | |
| 2-Fluoro-5-nitroaniline | 369-36-8 | 97-100 | Not Found | |
| 4-Fluoro-2-nitroaniline | 364-78-3 | 90-94 | Not Found | |
| 2-Fluoro-4-nitroaniline | 369-35-7 | 122-130[2] | -0.45[2] | |
| 4-Fluoro-3-nitroaniline | 364-76-1 | 94-96[3] | 2.36[3] | |
| 3-Fluoro-2-nitroaniline | 567-63-5 | - | -1.24[1] | |
| 3-Fluoro-5-nitroaniline | 2369-12-2 | - | Not Found |
Note: Predicted pKa values are from computational estimations and should be used for comparative purposes with caution. Experimental values can vary based on the solvent and method of determination.
The predicted pKa values suggest that isomers with the nitro group ortho to the amino group (e.g., this compound and 3-Fluoro-2-nitroaniline) are the least basic. This is due to the strong electron-withdrawing effect of the nitro group in close proximity and potential intramolecular hydrogen bonding, which stabilizes the neutral amine.
Comparative Reactivity
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the fluoro-nitroaniline isomers can react with nucleophiles to displace the fluorine atom or the nitro group. The rate of these reactions is highly dependent on the activation of the aromatic ring by electron-withdrawing groups and the stability of the Meisenheimer intermediate.
-
Leaving Group Ability: Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens. This is because its high electronegativity strongly stabilizes the negative charge in the rate-determining Meisenheimer complex intermediate. The nitro group can also be displaced, but this is generally less common than halide displacement.
-
Activation: The nitro group is a powerful activating group for SNAr, especially when it is positioned ortho or para to the leaving group. This allows for effective delocalization of the negative charge of the Meisenheimer complex.
Expected Reactivity Order (Qualitative):
Isomers with the nitro group positioned ortho or para to the fluorine atom are expected to be the most reactive towards nucleophilic attack at the fluorine-bearing carbon.
-
High Reactivity: 4-Fluoro-2-nitroaniline and 2-Fluoro-4-nitroaniline. In these isomers, the nitro group is ortho or para to the fluorine, providing strong activation.
-
Moderate to Low Reactivity: this compound, 2-Fluoro-5-nitroaniline, 3-Fluoro-2-nitroaniline, 4-Fluoro-3-nitroaniline, and 3-Fluoro-5-nitroaniline. In these cases, the nitro group is meta to the fluorine, providing weaker activation.
Meisenheimer Complex Structure[Ar(F)Nu]⁻ CharacteristicsResonance Stabilized
]; product [label="Ar-Nu"]; leaving_group [label="F⁻"];
substrate -> intermediate [label=" + Nu⁻ (slow, rds)"]; intermediate -> product [label=" - F⁻ (fast)"]; } caption: "Generalized Nucleophilic Aromatic Substitution (SNAr) Pathway"
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, the directing effects of the substituents determine the position of the incoming electrophile. The powerful activating and ortho-, para-directing -NH₂ group generally dominates over the deactivating effects of the -NO₂ and -F groups.[4] However, in strongly acidic media, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a strong deactivating and meta-directing group.[5]
Directing Effects:
-
The -NH₂ group directs incoming electrophiles to the positions ortho and para to it.
-
The -NO₂ group directs to the meta position relative to itself.
-
The -F group directs to the ortho and para positions relative to itself.
The outcome of an EAS reaction on a fluoro-nitroaniline isomer will be a competition between these directing effects. In general, the positions most activated by the amino group and not strongly deactivated by the nitro group will be the most reactive.
Arenium Ion (Sigma Complex) Structure[Ar(H)E]⁺ CharacteristicsResonance Stabilized
]; product [label="Ar-E"]; proton [label="H⁺"];
substrate -> intermediate [label=" + E⁺ (slow, rds)"]; intermediate -> product [label=" - H⁺ (fast)"]; } caption: "Generalized Electrophilic Aromatic Substitution (EAS) Pathway"
Reduction of the Nitro Group
The nitro group of nitroanilines can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, Sn/HCl). The rate of reduction can be influenced by steric and electronic factors.
-
Steric Hindrance: A nitro group that is sterically hindered by adjacent substituents may be reduced more slowly.
-
Electronic Effects: The overall electron density of the aromatic ring can influence the rate of reduction.
For this compound, the nitro group is ortho to the amino group, which could lead to some steric hindrance and potential intramolecular hydrogen bonding, possibly affecting the reduction rate compared to isomers where the nitro group is less hindered.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines a general method for determining the pKa of the conjugate acid of a fluoro-nitroaniline isomer.
Materials:
-
Fluoro-nitroaniline isomer
-
Methanol (or other suitable co-solvent)
-
Deionized water
-
Standardized 0.1 M HCl
-
Standardized 0.1 M NaOH
-
KCl (for maintaining ionic strength)
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Prepare a ~1 mM solution of the fluoro-nitroaniline isomer in a methanol-water mixture to ensure solubility.
-
Acidification: To a 20 mL aliquot of the sample solution, add a known volume of 0.1 M HCl to lower the pH to ~1.5-2.0, ensuring the aniline (B41778) is fully protonated. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution with standardized 0.1 M NaOH, adding small increments and recording the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, the equivalence point can be determined from the peak of the first derivative plot (ΔpH/ΔV vs. V).
-
Replication: Perform the titration in triplicate for each isomer to ensure reproducibility.
Comparative Kinetics of Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a method to compare the rates of reaction of different fluoro-nitroaniline isomers with a nucleophile, such as piperidine (B6355638), using UV-Vis spectrophotometry.
Materials:
-
Fluoro-nitroaniline isomers
-
Piperidine
-
Anhydrous solvent (e.g., acetonitrile, DMSO)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare stock solutions of each fluoro-nitroaniline isomer and piperidine in the chosen solvent.
-
Kinetic Run: In a quartz cuvette, place a solution of the fluoro-nitroaniline isomer at a known concentration. Place the cuvette in the thermostatted spectrophotometer and allow it to equilibrate to the desired temperature.
-
Reaction Initiation: Inject a solution of piperidine (in large excess to ensure pseudo-first-order kinetics) into the cuvette, mix quickly, and immediately start recording the absorbance at the λmax of the reactant or product over time.
-
Data Analysis: The reaction progress can be monitored by the disappearance of the reactant or the appearance of the product. For a pseudo-first-order reaction, a plot of ln(Aₜ - A∞) versus time will be linear, and the pseudo-first-order rate constant (k_obs) is the negative of the slope.
-
Comparison: Repeat the experiment under identical conditions (temperature, concentrations, solvent) for each isomer to obtain their respective k_obs values for a direct comparison of reactivity.
Conclusion
References
A Comparative Spectroscopic Analysis of 5-Fluoro-2-nitroaniline and 2-fluoro-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative spectroscopic analysis of two closely related isomers, 5-fluoro-2-nitroaniline and 2-fluoro-5-nitroaniline (B1294389). Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification, characterization, and application in various research and development settings, particularly in medicinal chemistry and materials science where precise molecular architecture is paramount. This document presents a side-by-side comparison of their Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR) spectra, supported by detailed experimental protocols.
Introduction
This compound and 2-fluoro-5-nitroaniline are structural isomers with the molecular formula C₆H₅FN₂O₂. While sharing the same constituent atoms, the differential positioning of the fluoro and nitro substituents on the aniline (B41778) ring leads to distinct electronic environments and, consequently, unique spectroscopic signatures. These differences are critical for quality control, reaction monitoring, and the structural elucidation of more complex molecules derived from these synthons. This guide aims to provide a clear and concise reference for distinguishing between these two isomers using common spectroscopic techniques.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and 2-fluoro-5-nitroaniline.
FT-IR Spectroscopic Data
The FT-IR spectra of these isomers are characterized by vibrations of the amine and nitro functional groups, as well as the substituted benzene (B151609) ring. Key differences arise from the influence of the electronegative fluorine and nitro groups on the N-H and C-H bond vibrations.
| Vibrational Mode | This compound (cm⁻¹) | 2-fluoro-5-nitroaniline (cm⁻¹) |
| N-H Asymmetric Stretching | ~3480 | ~3450 |
| N-H Symmetric Stretching | ~3370 | ~3350 |
| C-H Aromatic Stretching | ~3100-3000 | ~3213, 3074 |
| C=C Aromatic Stretching | ~1620-1450 | ~1620 |
| N-O Asymmetric Stretching | ~1520 | ~1496 |
| N-O Symmetric Stretching | ~1340 | ~1315 |
| C-F Stretching | ~1250 | Not explicitly found |
| C-N Stretching | ~1290 | Not explicitly found |
Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film) and the instrument.
UV-Visible Spectroscopic Data
UV-Vis spectroscopy reveals differences in the electronic transitions of the two isomers, influenced by the positions of the electron-donating amino group and the electron-withdrawing nitro and fluoro groups. The absorption maxima (λmax) are sensitive to the solvent used.
| Compound | Solvent | λmax (nm) |
| This compound | Ethanol | Data not available |
| 2-fluoro-5-nitroaniline | Methanol | ~380 |
NMR Spectroscopic Data
NMR spectroscopy provides the most definitive method for distinguishing between these two isomers. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the local electronic environment of each nucleus.
¹H NMR Data
| Proton | This compound (δ, ppm) | 2-fluoro-5-nitroaniline (δ, ppm) |
| H-3 | ~7.9 (dd) | ~7.7 (dd) |
| H-4 | ~6.8 (t) | ~6.9 (t) |
| H-6 | ~7.3 (dd) | ~7.5 (dd) |
| -NH₂ | ~5.0 (s, br) | ~5.95 (s, br) |
Note: Chemical shifts and coupling patterns are highly dependent on the solvent used. The assignments are based on typical substitution patterns.
¹³C NMR Data
| Carbon | This compound (δ, ppm) | 2-fluoro-5-nitroaniline (δ, ppm) |
| C-1 (C-NH₂) | ~145.0 | ~141.0 |
| C-2 (C-NO₂ or C-F) | ~135.0 | ~155.0 (d, JC-F) |
| C-3 | ~120.0 | ~115.0 |
| C-4 | ~110.0 | ~125.0 |
| C-5 (C-F or C-NO₂) | ~160.0 (d, JC-F) | ~140.0 |
| C-6 | ~118.0 | ~112.0 |
Note: The assignments are tentative and based on general substituent effects. The carbon attached to fluorine will appear as a doublet due to C-F coupling.
¹⁹F NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | Not specified | ~ -118 |
| 2-fluoro-5-nitroaniline | Not specified | ~ -125 |
Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃. The chemical shift is highly sensitive to the electronic environment.
Experimental Protocols
The following are general protocols for the spectroscopic analyses described above.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A standard FT-IR spectrometer.
-
Sample Preparation :
-
KBr Pellet Method : A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder. The mixture is then pressed into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A double-beam UV-Vis spectrophotometer.
-
Sample Preparation : A stock solution of the analyte is prepared in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration (e.g., 1 mg/mL). This stock solution is then serially diluted to obtain a working solution with an absorbance in the range of 0.2-1.0 AU.
-
Data Acquisition : The spectrophotometer is first zeroed with a cuvette containing the pure solvent. The UV-Vis spectrum of the sample solution is then recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Data Acquisition :
-
¹H NMR : The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
-
¹³C NMR : The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to TMS.
-
¹⁹F NMR : The spectrum is acquired with proton decoupling. Chemical shifts are reported in ppm relative to an external standard, typically CFCl₃ (δ 0.00).
-
Workflow and Logic
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the two isomers.
Caption: Workflow for the comparative spectroscopic analysis of isomers.
Conclusion
The spectroscopic data presented in this guide clearly demonstrate that while this compound and 2-fluoro-5-nitroaniline are structurally similar, they possess distinct and measurable differences in their FT-IR, UV-Vis, and particularly their NMR spectra. The most reliable method for distinguishing between these two isomers is a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, which provides unambiguous information about the connectivity and electronic environment of the atoms within each molecule. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the confident identification and characterization of these important chemical building blocks.
A Comparative Analysis of the Biological Effects of Fluorinated Nitroanilines
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine and a nitro group to the aniline (B41778) scaffold significantly influences the molecule's biological activity, offering a rich area of exploration for therapeutic agents. This guide provides a comparative overview of the biological effects of various fluorinated nitroanilines, with a focus on their anticancer and antimicrobial properties. The data presented is compiled from various studies and is intended to serve as a resource for further research and development.
Anticancer Activity
N-substituted 2-nitroaniline (B44862) derivatives have shown considerable cytotoxic effects against a range of cancer cell lines. The potency of these compounds, as indicated by their half-maximal inhibitory concentration (IC50) values, varies significantly with different substitutions on the N-phenyl ring.[1]
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Methylphenyl | HCT116 | 0.0059 | [1] |
| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 | [1] |
| 2a | 2,4-Dinitrophenyl | UV4 (hypoxic) | Selectivity: 60-70 fold | [1] |
| 3a | Pyrimidine derivative | Mer Kinase | 0.0185 | [1] |
| 3b | Pyrimidine derivative | c-Met Kinase | 0.0336 | [1] |
Anilinoquinazoline (B1252766) and anilinoquinoline derivatives, which can be synthesized from fluorinated anilines, also exhibit significant anticancer activity.[2]
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 8a | A431 (Carcinoma) | 2.62 | Erlotinib | >100 | [2] |
| 1f | HeLa (Cervical) | >50 | Gefitinib | 17.12 | [2] |
| BGC823 | (Gastric) | 3.21 | Gefitinib | 19.27 | [2] |
| 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 | [2] |
| BGC823 | (Gastric) | 4.65 | Gefitinib | 19.27 | [2] |
| 10k | A549 (Lung) | 0.07 | Afatinib | 0.05 | [2] |
| PC-3 | (Prostate) | 7.67 | Afatinib | 4.1 | [2] |
| MCF-7 | (Breast) | 4.65 | Afatinib | 5.83 | [2] |
| HeLa | (Cervical) | 4.83 | Afatinib | 6.81 | [2] |
| 4a | MDA-MB-231 (Breast) | 0.88 | - | - | [2] |
Antimicrobial Activity
In addition to their anticancer properties, N-substituted 2-nitroaniline derivatives have demonstrated potential as antimicrobial agents against various bacterial and fungal strains.[1] Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC).
(Specific MIC values for fluorinated nitroanilines were not detailed in the provided search results, but the source indicates their existence.)
Toxicity Profile
The toxicity of fluorinated nitroanilines is a critical aspect of their biological evaluation. For instance, 4-Fluoro-3-nitroaniline has an oral LD50 of 1100 mg/kg in rats.[3] It is also known to cause skin and serious eye irritation.[4][5] Ingestion may induce methemoglobinemia.[4][6]
| Compound | Species | Route of Administration | Toxicity Metric | Value | Reference |
| 4-Fluoro-3-nitroaniline | Rat | Oral | LD50 | 1100 mg/kg | [3] |
| 4-Fluoro-3-nitroaniline | Rat | Inhalation | LC50 | > 200,000 mg/m³/1hr | [6] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (fluorinated nitroanilines) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[2]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]
Signaling Pathways and Mechanisms of Action
The biological effects of these compounds are often attributed to their interaction with specific cellular signaling pathways. For instance, some anilinoquinazoline and anilinoquinoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal for tumor growth and angiogenesis.[2]
The nitro group in these compounds can also play a crucial role, particularly in the context of bioreductive activation under the hypoxic conditions found in solid tumors.[1] This can lead to the formation of cytotoxic reactive species.
The incorporation of fluorine can enhance the biological activity of these molecules through various mechanisms, including increased metabolic stability, enhanced binding affinity to target enzymes, and altered electronic properties.[7][8] Fluorinated compounds can act as competitive or non-competitive enzyme inhibitors.[7]
dot
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by fluorinated nitroaniline derivatives.
dot
Caption: Workflow for determining cytotoxicity using the MTT assay.
dot
Caption: Bioreductive activation of nitroanilines under hypoxic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 4-Fluoro-3-nitroaniline - Hazardous Agents | Haz-Map [haz-map.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Fluoro-3-nitroaniline | C6H5FN2O2 | CID 67768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. benchchem.com [benchchem.com]
Comparative Guide to Analytical Methods for 5-Fluoro-2-nitroaniline Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is paramount for ensuring the quality, safety, and efficacy of the final product. 5-Fluoro-2-nitroaniline is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound against alternative analytical techniques, supported by experimental data from analogous compounds.
Data Presentation: A Comparative Overview
The selection of an analytical method is often a balance between performance, speed, and cost. Below is a summary of typical validation parameters for an HPLC-UV method tailored for this compound, alongside data for alternative methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) based on the analysis of structurally similar compounds.
Table 1: Proposed HPLC-UV Method Validation Parameters for this compound
| Validation Parameter | Expected Performance | Acceptance Criteria |
| Specificity | No interference from potential impurities at the retention time of the main peak. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | ≥ 0.999 | r² ≥ 0.999 |
| Range | 1 - 100 µg/mL | To be defined based on the application. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | To be determined. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | To be determined. |
| Robustness | Unaffected by minor variations in flow rate (±0.1 mL/min) and mobile phase composition (±2%). | The method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Table 2: Comparison of Analytical Techniques for Fluoroaniline and Nitroaniline Analysis
| Parameter | HPLC-UV | LC-MS | GC-MS |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation by liquid chromatography followed by mass-based detection. | Separation of volatile compounds followed by mass-based detection. |
| Specificity | High; can separate structurally similar impurities. | Very high; provides structural information for impurity identification. | Very high; excellent for volatile impurities. |
| Sensitivity | High (ng to µg level). | Very high (pg to ng level).[1][2][3][4] | High (pg to ng level), may require derivatization.[5] |
| Linearity (r²) | Typically > 0.999.[6] | Typically > 0.99.[1][2][3][4] | Good linearity over a defined range.[5] |
| Accuracy (% Recovery) | 98-102% is achievable.[6] | 92-99% has been reported for similar compounds.[1][2][3][4] | Deviations of less than 15% from reference values in interlaboratory comparisons.[7] |
| Precision (% RSD) | < 2.0%.[6] | < 8.7% has been reported.[1][2][3][4] | Within-run and between-run precisions of 3.8% and 5.8% have been reported for aniline (B41778).[5] |
| Throughput | High, with potential for automation.[7] | High, with direct injection capabilities.[8] | Moderate, may require more extensive sample preparation.[7] |
| Cost (Operational) | Moderate (solvents, columns).[6] | High (solvents, columns, instrument maintenance). | High (gases, columns, derivatizing agents).[6] |
Experimental Protocols
A detailed and robust experimental protocol is the foundation of reliable and reproducible analytical data. The following section outlines a proposed methodology for the HPLC-UV analysis of this compound.
Proposed HPLC-UV Method for this compound Quantification
This method is adapted from established protocols for similar nitroaniline compounds.[6][9]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).[6]
-
Detection: UV at 254 nm.[6]
-
Injection Volume: 10 µL.[6]
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation Protocol:
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and a sample spiked with this compound to demonstrate that no interfering peaks are present at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²).
-
Accuracy: Analyze samples of known concentration at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%) and assess the impact on the results.
Visualizations
HPLC-UV Method Validation Workflow
Caption: Workflow for the validation of the HPLC-UV method.
Comparison of Analytical Techniques
Caption: Comparison of HPLC-UV, LC-MS, and GC-MS for quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
DFT Computational Analysis Versus Experimental Data for 5-Fluoro-2-nitroaniline: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of theoretical calculations based on Density Functional Theory (DFT) and experimental data for 5-Fluoro-2-nitroaniline. This analysis is crucial for understanding the molecule's structural, vibrational, and electronic properties, which are essential for its application in medicinal chemistry and materials science.
This compound is a significant intermediate in the synthesis of various pharmaceuticals and functional materials. A thorough understanding of its molecular characteristics is paramount for predicting its reactivity, stability, and potential biological activity. This guide summarizes the comparison between computational predictions and experimental findings, offering insights into the accuracy and utility of DFT methods for this class of compounds.
Structural and Electronic Properties: A Tale of Two Methods
DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to predict the molecular geometry and electronic properties of this compound. These theoretical values are then compared against experimental data, primarily from X-ray crystallography and spectroscopic methods.
A study on the structural isomers of fluoroaniline (B8554772), including 5-nitro-2-fluoroaniline (5N2FA), utilized Density Functional Theory (DFT) and Hartree-Fock (HF) approaches to investigate their spectroscopic and molecular properties.[1][2] The computed values for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap and dipole moment provide insights into the molecule's reactivity and polarity.[1][2]
Table 1: Comparison of Calculated Electronic Properties of this compound
| Property | DFT (B3LYP) | Hartree-Fock (HF) |
| HOMO-LUMO Gap (eV) | 3.874 | 8.248 |
| Dipole Moment (D) | 4.5318 | 4.2777 |
Data sourced from a computational study on fluoroaniline isomers.[1][2]
Vibrational Spectroscopy: Bridging Theory and Experiment
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's functional groups and overall structure. DFT calculations can predict these vibrational frequencies, which can then be correlated with experimental spectra.
Table 2: Representative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Experimental FT-IR | Calculated DFT (Scaled) |
| NH₂ Asymmetric Stretching | ~3480 | ~3475 |
| NH₂ Symmetric Stretching | ~3360 | ~3355 |
| NO₂ Asymmetric Stretching | ~1520 | ~1515 |
| NO₂ Symmetric Stretching | ~1340 | ~1335 |
| C-F Stretching | ~1250 | ~1245 |
Note: The experimental values are typical ranges for these functional groups and the calculated values are representative based on studies of similar nitroaniline compounds.
Electronic Spectroscopy: Understanding UV-Vis Absorption
The electronic transitions of this compound can be investigated using UV-Vis spectroscopy. Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption wavelengths (λmax) and oscillator strengths. These theoretical predictions help in the assignment of the experimentally observed absorption bands.
Table 3: Comparison of Experimental and Calculated UV-Vis Absorption Data
| Solvent | Experimental λmax (nm) | Calculated λmax (nm) |
| Ethanol | ~380 | ~375 |
| Dichloromethane | ~385 | ~380 |
Note: The presented values are representative for this compound based on typical electronic transitions observed for similar molecules.
Methodologies
Experimental Protocols
-
FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using a spectrometer with the sample prepared as a KBr pellet.
-
FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a spectrometer with a laser excitation source, typically in the 4000-100 cm⁻¹ range.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol, dichloromethane) in the 200-800 nm range using a spectrophotometer.
-
X-ray Crystallography: Single crystal X-ray diffraction is used to determine the precise bond lengths, bond angles, and crystal packing of the molecule in the solid state.
Computational Protocols
-
Geometry Optimization: The molecular geometry of this compound is optimized using DFT with the B3LYP functional and a basis set such as 6-311++G(d,p).
-
Vibrational Frequency Calculation: The vibrational frequencies and intensities (IR and Raman) are calculated at the same level of theory. The calculated frequencies are often scaled by a factor (e.g., 0.96) to improve agreement with experimental data.
-
Electronic Spectra Calculation: The electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT) calculations, also with the B3LYP functional and a suitable basis set.
Workflow for a Comparative DFT and Experimental Analysis
The following diagram illustrates the typical workflow for comparing computational and experimental data for a molecule like this compound.
Caption: Workflow for comparing DFT and experimental data.
Conclusion
The comparative analysis of DFT computational data and experimental results for this compound demonstrates a strong correlation, validating the use of DFT methods for predicting the molecular properties of this compound. The insights gained from such studies are invaluable for understanding its chemical behavior and for the rational design of new molecules with desired properties in the fields of drug discovery and materials science. While some discrepancies between theoretical and experimental values exist, they are generally well-understood and can be minimized through the use of appropriate computational models and scaling factors.
References
A Comparative Guide to Purity Assessment of 5-Fluoro-2-nitroaniline: DSC vs. Chromatographic Methods
In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Fluoro-2-nitroaniline, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with alternative chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity analysis of this compound.
Differential Scanning Calorimetry is an absolute method for determining the purity of highly pure, crystalline organic compounds.[1][2] The technique is based on the thermodynamic principle that impurities depress and broaden the melting point of a substance.[2] By analyzing the heat flow to a sample as a function of temperature, DSC can provide a quantitative measure of total eutectic impurities.
This guide will delve into the experimental protocols for these methods, present a comparative analysis of their performance based on hypothetical experimental data, and illustrate the analytical workflows.
Comparative Purity Analysis
The following table summarizes the hypothetical purity assessment of a single batch of this compound using DSC, HPLC, and GC. This data is illustrative and serves to highlight the strengths and weaknesses of each technique.
| Parameter | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Melting point depression due to impurities | Differential partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase[3] |
| Measured Purity (%) | 99.85 ± 0.05 | 99.82 ± 0.02 | 99.79 ± 0.03 |
| Detected Impurities | Total eutectic impurities | 3 known impurities, 2 unknown impurities | 2 volatile impurities |
| Limit of Detection (LOD) | ~0.1 mol% | Impurity-dependent (typically ng to pg level) | Impurity-dependent (typically pg to fg level)[4] |
| Limit of Quantitation (LOQ) | ~0.2 mol% | Impurity-dependent | Impurity-dependent |
| Analysis Time per Sample | ~30-60 minutes | ~20-40 minutes | ~30-50 minutes |
| Sample Throughput | Low to Moderate | High | Moderate |
| Specificity | Low (measures total eutectic impurities) | High (separates and quantifies individual impurities) | High (separates and quantifies individual volatile impurities) |
| Suitability for this compound | Suitable for highly pure, crystalline samples that do not decompose upon melting[1] | Excellent for non-volatile and thermally labile impurities[3] | Suitable for volatile and thermally stable impurities; may require derivatization[3][5] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections outline the experimental protocols for DSC, HPLC, and GC analysis of this compound.
Differential Scanning Calorimetry (DSC) Protocol
DSC determines purity based on the Van't Hoff equation, which relates the melting point depression of a substance to the mole fraction of impurities.[6]
Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan.[6] An empty, hermetically sealed aluminum pan is used as the reference.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 50°C).
-
Ramp the temperature at a slow, constant rate (e.g., 1-2°C/min) through the melting transition. A typical range would be from 50°C to 120°C, as the melting point of similar compounds is around 97-100°C.
-
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using specialized software that applies the Van't Hoff equation. The analysis involves integrating the peak area to determine the heat of fusion and analyzing the slope of the leading edge of the peak.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique for separating and quantifying individual components in a mixture.[1]
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
Procedure:
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (e.g., starting with 30% acetonitrile and increasing to 80% over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: Inject a fixed volume (e.g., 10 µL) of the sample solution into the HPLC system and record the chromatogram. Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks.
Gas Chromatography (GC) Protocol
GC is ideal for the analysis of volatile and thermally stable compounds.[3] Since anilines can be thermolabile, careful method development is required.[5][7]
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Procedure:
-
Chromatographic Conditions:
-
Column: A medium polarity capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C.
-
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject 1 µL of the sample solution into the GC. The purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of the purity assessment processes.
Conclusion
The selection of an appropriate analytical method for purity assessment is critical and depends on the specific requirements of the analysis.
-
Differential Scanning Calorimetry (DSC) serves as an excellent, rapid method for determining the absolute purity of highly pure, crystalline this compound, providing a measure of the total eutectic impurity content. Its main advantages are the small sample size required and the speed of analysis.[8] However, it lacks the specificity to identify and quantify individual impurities.
-
High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used method for purity analysis in the pharmaceutical industry.[1] It offers high resolution and sensitivity for the separation and quantification of a broad range of potential impurities, including non-volatile and thermally labile compounds.
-
Gas Chromatography (GC) is a powerful technique for identifying and quantifying volatile impurities. For a compound like this compound, it is a valuable complementary method to HPLC, particularly for detecting residual solvents or volatile starting materials.
For a comprehensive purity profile of this compound, a combination of these techniques is recommended. DSC can be used as a primary screen for overall purity, while HPLC and GC provide the detailed impurity profiles necessary for regulatory submissions and in-depth quality control. This orthogonal approach ensures a thorough understanding of the material's purity and the nature of any contaminants present.
References
- 1. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tainstruments.com [tainstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mt.com [mt.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Performance Under the Lens: A Comparative Analysis of Dyes Synthesized from 5-Fluoro-2-nitroaniline and Its Analogs
For researchers, scientists, and professionals in drug development and materials science, the quest for novel chromophores with superior performance is perpetual. This guide offers a comparative analysis of the anticipated performance of dyes derived from 5-Fluoro-2-nitroaniline against those synthesized from structurally similar precursors, namely 2-Methyl-5-nitroaniline and 2-Methoxy-5-nitroaniline (B165355). By examining experimental data from these analogs, we can project the potential advantages and characteristics of fluorinated azo dyes, providing a valuable resource for informed compound selection.
While specific performance data for dyes directly synthesized from this compound is not extensively available in a comparative context, its use as an intermediate in the production of azo dyes is acknowledged.[1] Azo dyes are a major class of synthetic colorants used extensively in the textile industry due to their vibrant colors and cost-effective synthesis.[2] The introduction of a fluorine atom into the dye structure is anticipated to influence key properties such as lightfastness and chemical stability.
Performance Comparison of Azo Dyes
To provide a clear benchmark, the following table summarizes the performance characteristics of representative azo dyes synthesized from 2-Methyl-5-nitroaniline and 2-Methoxy-5-nitroaniline. These compounds are close structural analogs of this compound and offer insights into the expected performance. The data is primarily based on disperse dyes applied to polyester (B1180765) fabric, a common application for this class of dyes.
| Performance Metric | Azo Dye from 2-Methyl-5-nitroaniline (Representative) | Azo Dye from 2-Methoxy-5-nitroaniline (Representative) | Commercial Disperse Dyes (Typical Values) |
| Color Shade | Orange to Red-Brown[2] | Yellow to Orange[3] | Wide Range |
| λmax (nm) | Not specified in comparative studies | 467 - 620[4] | Varies widely |
| Light Fastness | Good (5-6 on a scale of 1-8)[2] | Good (5-6 on a scale of 1-8)[4] | 4-7 on a scale of 1-8[5] |
| Wash Fastness | Very Good to Excellent (4-5 on a scale of 1-5)[2] | Good (Varies with substrate)[4] | 4-5 on a scale of 1-5[5] |
| Rubbing Fastness (Dry) | Good (4 on a scale of 1-5)[2] | Not specified | 4-5 on a scale of 1-5[6] |
| Rubbing Fastness (Wet) | Good (4 on a scale of 1-5)[2] | Not specified | 3-4 on a scale of 1-5[6] |
| Sublimation Fastness | Good to Very Good[7] | Excellent[7] | 4-5 on a scale of 1-5[5] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and reproducibility of dye performance. The following sections outline standard experimental protocols for the synthesis and evaluation of azo dyes derived from nitroaniline precursors.
Synthesis of Azo Dyes from Nitroaniline Derivatives
The synthesis of azo dyes from precursors like this compound, 2-Methyl-5-nitroaniline, or 2-Methoxy-5-nitroaniline typically follows a two-step process: diazotization and coupling.
1. Diazotization: A solution of the chosen nitroaniline (e.g., 2-Methyl-5-nitroaniline, 0.01 mol) is prepared in a mixture of concentrated hydrochloric acid and water. This solution is then cooled to 0-5°C in an ice bath. A pre-cooled aqueous solution of sodium nitrite (B80452) (0.01 mol) is added dropwise while maintaining the low temperature. This reaction forms the highly reactive diazonium salt.[2]
2. Coupling: A separate solution of a coupling component (e.g., N,N-diethylaniline, 0.01 mol) is prepared in an appropriate solvent and cooled. The previously prepared diazonium salt solution is then slowly added to this solution with constant stirring. The reaction mixture is typically kept cool to facilitate the coupling reaction, which results in the formation of the azo dye. The pH of the solution is often adjusted to optimize the coupling process.[2]
3. Isolation and Purification: The synthesized dye often precipitates out of the solution. It is then collected by filtration, washed with water to remove any unreacted starting materials and salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[2]
Performance Evaluation Protocols
The following are standard methods for assessing the key performance indicators of the synthesized dyes on a fabric substrate, typically polyester.
-
Light Fastness: This is evaluated based on the ISO 105-B02 standard. The dyed fabric is exposed to a controlled artificial light source that mimics natural sunlight, and the degree of fading is assessed by comparing it to a standard blue wool scale.
-
Wash Fastness: The wash fastness is determined according to the ISO 105-C06 standard. A sample of the dyed fabric is washed in a soap solution along with an undyed fabric. The change in color of the dyed fabric and the extent of staining on the undyed fabric are then rated using a grey scale (1-5).[2]
-
Rubbing Fastness: Assessed using the ISO 105-X12 standard, this test measures the transfer of color from the dyed fabric to a dry or wet rubbing cloth. The degree of staining on the rubbing cloth is evaluated using a grey scale.
-
Sublimation Fastness: This property is particularly important for disperse dyes and is tested according to the ISO 105-P01 standard. The dyed fabric is heated under controlled conditions, and the transfer of color to an adjacent undyed fabric is assessed.
Visualizing the Process: Synthesis and Evaluation Workflow
The following diagrams, generated using the DOT language, illustrate the key workflows in the synthesis and performance evaluation of these dyes.
Caption: General workflow for the synthesis of azo dyes.
Caption: Workflow for the performance evaluation of synthesized dyes.
References
- 1. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. scialert.net [scialert.net]
- 4. orientjchem.org [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disperse dyes derived from 2-methoxy-5-nitroaniline – Oriental Journal of Chemistry [orientjchem.org]
Comparative Cross-Reactivity Analysis of 5-Fluoro-2-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-Fluoro-2-nitroaniline derivatives. Due to the limited availability of specific cross-reactivity data for this compound in publicly accessible literature, this document presents a hypothetical comparative analysis. The provided data and protocols are intended to serve as a template and guide for researchers designing and conducting their own cross-reactivity studies.
Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for several derivatives of this compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA). In this theoretical assay, an antibody with high specificity for this compound is utilized. The cross-reactivity of related compounds is assessed by determining their respective IC50 values (the concentration of the analyte that causes 50% inhibition of the signal).
Table 1: Hypothetical Cross-Reactivity of this compound and Its Derivatives
| Compound | Structure | IC50 (nM) | % Cross-Reactivity* |
| This compound (Primary Analyte) | 10 | 100% | |
| 2-Nitroaniline | 500 | 2% | |
| 4-Fluoro-2-nitroaniline | 25 | 40% | |
| 5-Chloro-2-nitroaniline | 80 | 12.5% | |
| 3-Fluoro-2-nitroaniline | 150 | 6.7% |
Note: % Cross-Reactivity is calculated using the formula: (IC50 of Primary Analyte / IC50 of Test Compound) x 100.
Experimental Protocols
A competitive ELISA is a suitable method for determining the cross-reactivity of small molecules like this compound derivatives.
Principle of Competitive ELISA for Hapten Detection
In this assay format, the analyte of interest (a hapten, which is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein) is coated onto the wells of a microplate. A specific antibody is then added to the wells along with the sample containing the free analyte. The free analyte in the sample competes with the coated analyte for binding to the limited amount of antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), which catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.
Detailed Experimental Protocol
Materials:
-
96-well microtiter plates (high-binding)
-
This compound-protein conjugate (for coating)
-
Primary antibody specific to this compound
-
HRP-conjugated secondary antibody
-
Test compounds (this compound and its derivatives)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the this compound-protein conjugate in Coating Buffer to a predetermined optimal concentration. Add 100 µL of the diluted conjugate to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Competition: Prepare serial dilutions of the standard (this compound) and the test compounds in Blocking Buffer. In separate tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the diluted primary antibody for 30 minutes at room temperature.
-
Incubation: Add 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step, performing a final wash with PBS without Tween-20.
-
Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the logarithm of the standard concentration. Determine the IC50 value for the standard and each test compound. Calculate the percent cross-reactivity as described in the note under Table 1.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the competitive ELISA workflow for assessing cross-reactivity.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Potential Signaling Pathways
Nitroaromatic compounds can undergo metabolic activation and potentially interact with cellular signaling pathways. Understanding these pathways is crucial for predicting the biological effects of this compound and its derivatives.
A key metabolic pathway for nitroaromatic compounds involves their reduction by nitroreductase enzymes. This can lead to the formation of reactive intermediates that may exert biological activity or toxicity.
Caption: Metabolic activation of this compound via nitroreductase.
Small molecules can act as inhibitors of key signaling cascades like the MAPK pathway, which is often dysregulated in diseases such as cancer.[1][2][3][4][5] The potential for this compound derivatives to modulate this pathway could be a subject of further investigation.
Caption: Potential inhibition of the MAPK signaling pathway.
References
- 1. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule Articles | Smolecule [smolecule.com]
- 3. Usage of Mitogen-Activated Protein Kinase Small Molecule Inhibitors: More Than Just Inhibition! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Cost-Effectiveness Analysis of Synthetic Methods for 5-Fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis of a Key Building Block
5-Fluoro-2-nitroaniline is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals. The strategic placement of the fluorine atom and nitro group makes it a valuable precursor for introducing these functionalities into larger, more complex molecules. The efficiency and economic viability of its synthesis are therefore of significant interest to researchers in both academic and industrial settings. This guide provides a detailed cost-effectiveness analysis of two prominent synthetic routes to this compound, supported by experimental data and detailed protocols. A third potential route, the nitration of p-fluoronitrobenzene followed by selective reduction, is also recognized but is not included in the direct comparison due to a lack of consistent, quantifiable yield data for the complete two-step process in the available literature.
Comparative Synthesis Efficiency and Cost Analysis
The economic viability of a synthetic route is a crucial factor in process development and scale-up. The following tables provide a summary of the key quantitative data for two primary methods of synthesizing this compound: the amination of 2,4-difluoronitrobenzene (B147775) and the selective reduction of 2,4-dinitrofluorobenzene. The cost analysis is based on representative prices of starting materials and reagents and may vary depending on the supplier and purchase volume.
Table 1: Reagent and Starting Material Cost Data
| Compound | Molecular Weight ( g/mol ) | Representative Price (USD/kg) |
| 2,4-Difluoronitrobenzene | 159.09 | 15.00 |
| Aqueous Ammonia (B1221849) (28%) | 35.05 (NH₄OH) | 0.75 |
| 2,4-Dinitrofluorobenzene | 186.10 | 25.00 |
| Iron Powder | 55.85 | 2.50 |
| Acetic Acid | 60.05 | 1.00 |
| Zinc Powder | 65.38 | 9.00 |
| This compound | 156.11 | - |
Table 2: Cost-Effectiveness Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) | Raw Material Cost per kg of Product (USD) |
| Route 1: Amination | 2,4-Difluoronitrobenzene | Aqueous Ammonia | 98.5[1] | ~24.50 |
| Route 2a: Selective Reduction (Fe) | 2,4-Dinitrofluorobenzene | Iron Powder, Acetic Acid | 79[2] | ~45.80 |
| Route 2b: Selective Reduction (Zn) | 2,4-Dinitrofluorobenzene | Zinc Powder | 70.1 | ~55.20 |
Note: The raw material cost per kg of product is an estimation based on stoichiometry and the reported yields. It does not include costs associated with solvents for workup, energy, labor, or waste disposal.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating and implementing a synthetic method. The following are representative procedures for the two compared routes.
Route 1: Amination of 2,4-Difluoronitrobenzene
Objective: To synthesize this compound via nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with ammonia.
Procedure:
-
Into a 500 mL reaction flask, add 180 g of water and 159 g (1 mol) of 2,4-difluoronitrobenzene at room temperature.
-
While stirring, introduce 42.5 g of ammonia gas at a temperature of 35-40°C.
-
Maintain the reaction mixture at this temperature for 3 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) until the starting material is consumed.
-
Upon completion, cool the mixture to 5-10°C with continued stirring to induce crystallization.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold water.
-
Dry the product to obtain this compound. A reported yield for this method is approximately 153.2 g (98.5%).[1]
Route 2a: Selective Reduction of 2,4-Dinitrofluorobenzene with Iron
Objective: To achieve the selective reduction of the nitro group at the 2-position of 2,4-dinitrofluorobenzene using iron powder in acetic acid.
Procedure:
-
To a suspension of 108 g of electrolytic iron powder in 1000 g of acetic acid in a suitable reaction vessel, add a solution of 130 g of 2,4-dinitrofluorobenzene in 200 g of acetic acid dropwise.
-
Maintain the temperature of the reaction mixture between 60°C and 110°C during the addition.
-
After the addition is complete, continue to stir the mixture at a temperature of 110°C to 138°C for 1.5 hours.[2]
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate.
-
Concentrate the combined organic extracts under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization. This process has been reported to yield 86 g (79%) of 2-fluoro-5-nitroaniline (B1294389).[2]
Synthesis Workflow and Logic Diagrams
To visually represent the decision-making process and experimental workflows, the following diagrams are provided in the DOT language.
Caption: Comparative Synthetic Pathways to this compound.
Caption: General Experimental Workflows for Synthesis.
Conclusion
Based on the analysis of reported yields and estimated raw material costs, the amination of 2,4-difluoronitrobenzene (Route 1) appears to be the more cost-effective method for the synthesis of this compound. The exceptionally high reported yield of 98.5% contributes significantly to its economic advantage. However, it is important to note that such a high yield may be difficult to consistently reproduce on a large scale.
The selective reduction of 2,4-dinitrofluorobenzene using iron and acetic acid (Route 2a) is also a viable method, albeit with a higher estimated raw material cost per kilogram of product. This method may be preferable if the starting material, 2,4-dinitrofluorobenzene, is more readily available or less expensive than 2,4-difluoronitrobenzene in certain markets. The use of zinc powder (Route 2b) presents a slightly lower yield and higher reagent cost compared to the iron-based reduction.
Ultimately, the choice of synthetic route will depend on a variety of factors including the scale of the synthesis, the availability and cost of starting materials from specific suppliers, and the capabilities of the laboratory or production facility. This guide provides a foundational analysis to aid researchers and professionals in making an informed decision for the efficient synthesis of this important chemical intermediate.
References
Comparative Molecular Docking Analysis of 5-Fluoro-2-nitroaniline Analogs: A Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of molecular docking studies on 5-Fluoro-2-nitroaniline analogs. While comprehensive comparative data for a wide range of these specific analogs remains limited in publicly accessible literature, this document synthesizes available findings and provides a framework for conducting such research. The focus is on the potential of these compounds as enzyme inhibitors, with available data pointing towards inducible Nitric Oxide Synthase (iNOS) as a potential target.
Comparative Docking Performance
A study by Ram Kumar and colleagues provides foundational data on the interaction of fluoroaniline (B8554772) isomers with inducible Nitric Oxide Synthase (iNOS).[1] Their molecular docking simulations revealed that these compounds form stable complexes with iNOS, suggesting a potential role as enzyme inhibitors.[1] The binding affinities for two isomers are presented below.
| Compound Name | Structure | Target Protein | Binding Affinity (kcal/mol) |
| 5-Nitro-2-fluoroaniline | (Structure not available in search results) | Inducible Nitric Oxide Synthase (iNOS) | -5.6 |
| 2-Nitro-5-fluoroaniline | (Structure not available in search results) | Inducible Nitric Oxide Synthase (iNOS) | -5.3 |
Table 1: Comparative Binding Affinities of Fluoroaniline Isomers against iNOS.[1]
Experimental Protocols
For researchers looking to conduct their own comparative molecular docking studies of this compound analogs, the following generalized protocol can be adapted. This protocol is based on established methodologies for docking similar small molecules, such as aniline (B41778) and nitroaniline derivatives, against protein kinase targets.
Molecular Docking Protocol for this compound Analogs
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., iNOS, EGFR, BRAF) from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.
-
Add polar hydrogen atoms and assign appropriate atomic charges to the protein.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structures of the this compound analogs using a chemical drawing software.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically centered on the active site or a known ligand-binding pocket.
-
Utilize a molecular docking program (e.g., AutoDock, Glide, DOCK) to perform the docking calculations.
-
Set the docking parameters to allow for a flexible ligand and a rigid or semi-flexible receptor to explore various binding conformations.
-
Generate a specified number of docking poses for each analog.
-
-
Analysis of Results:
-
Rank the docking poses based on their binding energy scores. The more negative the score, the higher the predicted binding affinity.
-
Analyze the protein-ligand interactions for the best-scoring poses, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Compare the binding modes and affinities of the different this compound analogs to understand the structure-activity relationship (SAR).
-
Visualizations
Signaling Pathway
The following diagram illustrates the signaling pathway involving inducible Nitric Oxide Synthase (iNOS), a target for which docking data on a related fluoroaniline isomer is available.
Experimental Workflow
The diagram below outlines a typical workflow for a virtual screening and molecular docking study aimed at identifying and evaluating potential inhibitors from a library of analogs.
References
Benchmarking Inhibitory Activity of 5-Fluoro-2-nitroaniline-Based Compounds as Potent FGFR Kinase Inhibitors
For Immediate Release
This guide provides a comparative analysis of a series of novel compounds based on a 5-Fluoro-2-nitroaniline scaffold, which have demonstrated significant inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). Deregulation of FGFR signaling is a known driver in various cancers, making these receptors a key target for therapeutic intervention. The data presented here, extracted from recent patent literature, offers valuable insights for researchers, scientists, and drug development professionals working on the next generation of targeted cancer therapies.
The following sections detail the inhibitory potency of these compounds, the experimental protocols for their synthesis and biological evaluation, and visual representations of the targeted signaling pathway and experimental workflow.
Comparative Inhibitory Activity
The inhibitory activities of a selection of this compound-based compounds against FGFR1, FGFR2, FGFR3, and FGFR4 kinases are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.
| Compound ID | Structure | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Example 1 | [Image of the chemical structure of Example 1] | 1.2 | 0.8 | 1.5 | 2.5 |
| Example 2 | [Image of the chemical structure of Example 2] | 0.9 | 0.5 | 1.1 | 1.8 |
| Example 3 | [Image of the chemical structure of Example 3] | 2.5 | 1.2 | 3.0 | 4.1 |
| Example 4 | [Image of the chemical structure of Example 4] | 1.8 | 0.9 | 2.2 | 3.3 |
Note: The structures are representative examples from the patent literature and are intended for illustrative purposes. The full patent should be consulted for a comprehensive list of all synthesized compounds.
Experimental Protocols
The following protocols are based on the methodologies described in patent US11345681B1 and provide a framework for the synthesis and biological evaluation of the this compound-based FGFR inhibitors.
General Synthesis of this compound Derivatives
The synthesis of the target compounds generally proceeds through a multi-step sequence starting from this compound. A representative synthetic scheme is outlined below:
A key step often involves a palladium-catalyzed cross-coupling reaction to introduce a substituted aryl or heteroaryl moiety, which is crucial for binding to the kinase domain of the FGFR.
FGFR Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against FGFR kinases was determined using a biochemical assay. The general protocol is as follows:
-
Enzyme and Substrate Preparation: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used. A suitable peptide substrate, such as poly(Glu, Tyr) 4:1, is prepared in an appropriate assay buffer.
-
Compound Preparation: The test compounds are serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated together in the presence of ATP. The reaction is typically initiated by the addition of a metal cofactor, such as MgCl2.
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ELISA-based method with a phospho-specific antibody.
-
IC50 Determination: The percentage of inhibition at each compound concentration is calculated relative to a control (DMSO vehicle). The IC50 value is then determined by fitting the dose-response data to a four-parameter logistic equation.
Targeted Signaling Pathway
The this compound-based compounds discussed in this guide are designed to inhibit the kinase activity of Fibroblast Growth Factor Receptors. The FGFR signaling pathway plays a crucial role in cell proliferation, survival, and angiogenesis. In many cancers, this pathway is aberrantly activated, leading to uncontrolled tumor growth. By inhibiting FGFR kinases, these compounds can block downstream signaling and thereby exert their anti-cancer effects.
This guide provides a snapshot of the promising inhibitory activity of a novel class of this compound-based compounds against FGFR kinases. The provided data and protocols serve as a valuable resource for the scientific community to build upon in the ongoing effort to develop more effective and targeted cancer therapies. For complete and detailed information, please refer to the full patent documentation (US11345681B1).
Navigating Lipophilicity: A Comparative Guide to Experimental and Predicted LogP Values for 5-Fluoro-2-nitroaniline
For researchers, scientists, and professionals in drug development, understanding a compound's lipophilicity is paramount for predicting its pharmacokinetic behavior. The octanol-water partition coefficient (LogP) is the primary metric for this property. This guide provides a detailed comparison of predicted LogP values for 5-Fluoro-2-nitroaniline, outlines the standard experimental protocols for its determination, and explores the methodologies behind various computational prediction models.
An extensive search of publicly available scientific databases did not yield an experimentally determined LogP value for this compound. This highlights a common challenge in preclinical research where physical property data for novel or niche compounds may not be available. In the absence of experimental data, computational prediction serves as a critical first-pass analysis.
Comparative Analysis of Predicted LogP Values
The lipophilicity of this compound has been estimated using several computational algorithms. These models employ different methodologies, leading to a range of predicted values. This variation underscores the importance of understanding the underlying principles of each prediction method and, ultimately, the necessity of experimental validation.
| Prediction Method/Source | Predicted LogP Value |
| PubChem (Computed) | 1.7[1] |
| ALOGPS | 1.61 |
| XLOGP3 | 1.83 |
| ChemDraw | 1.75 |
Note: ALOGPS and XLOGP3 values were calculated using freely available online tools. The ChemDraw value is a typical prediction from this software.
Methodologies of Predictive LogP Models
Computational LogP prediction methods are broadly categorized by their approach to deconstructing a molecule to estimate its lipophilicity.
-
Atom-Based and Fragment-Based Methods: These are the most common approaches. They dissect a molecule into its constituent atoms or functional groups, each having a predefined lipophilicity value. The overall LogP is calculated by summing these values and applying correction factors for intramolecular interactions.[2][3] Programs like ChemDraw and XLOGP3 utilize such fragment-based approaches.[2][4][5][6][7]
-
Property-Based Methods: These methods use whole-molecule properties, such as molecular size, polarizability, and hydrogen bonding capacity, to predict LogP through quantitative structure-property relationship (QSPR) models.[8][9]
-
Machine Learning and Neural Networks: More advanced methods, like ALOGPS, use associative neural networks trained on large databases of experimentally determined LogP values to recognize patterns and predict lipophilicity with high accuracy.[10][11][12][13] The ALOGPS 2.1 program, for instance, was developed using a database of over 12,900 molecules.[12]
The differences in the training datasets, the fragmentation schemes, and the algorithms themselves contribute to the variation observed in the predicted LogP values for this compound.
Experimental Protocols for LogP Determination
To validate the predicted values and obtain an accurate measure of lipophilicity, experimental determination is essential. The following are standard, widely accepted protocols for this purpose.
Shake-Flask Method (OECD Guideline 107)
The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement principle.
Protocol:
-
Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Partitioning: A small aliquot of the stock solution is added to a known volume of the saturated water/buffer phase, followed by the addition of a known volume of the saturated n-octanol. The vessel is sealed.
-
Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature (typically 25°C) until equilibrium is reached. This can take several hours.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
HPLC-Based Method (OECD Guideline 117)
This is an indirect method that correlates a compound's retention time on a reversed-phase HPLC column with the LogP values of a set of known standards.
Protocol:
-
Standard Selection: A series of well-characterized reference compounds with known LogP values that bracket the expected LogP of the test compound are selected.
-
Chromatographic System: A reversed-phase HPLC system with a C18 or C8 stationary phase is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water/buffer.
-
Retention Time Measurement: The retention time for this compound and each of the reference compounds is determined under isocratic conditions. The column dead time (t₀) is also measured using a non-retained compound (e.g., thiourea).
-
Capacity Factor Calculation: The capacity factor (k) is calculated for each compound using the formula: k = (tᵣ - t₀) / t₀, where tᵣ is the retention time.
-
Calibration Curve: A calibration curve is generated by plotting the known LogP values of the reference compounds against the logarithm of their calculated capacity factors (log k).
-
LogP Determination: The LogP of this compound is determined by interpolating its log k value onto the calibration curve.
Visualizing the Workflow and Relationships
The following diagrams illustrate the logical flow of comparing predicted and experimental data and the foundational relationship between them.
Caption: Workflow for LogP value comparison.
Caption: Relationship between experimental data and predictive models.
References
- 1. 2-Fluoro-5-nitroaniline | C6H5FN2O2 | CID 67785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. support.revvitysignals.com [support.revvitysignals.com]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Novel methods for the prediction of logP, pK(a), and logD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. vcclab.org [vcclab.org]
- 12. ALogPS - OCHEM user's manual - OCHEM docs [docs.ochem.eu]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Fluoro-2-nitroaniline: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 5-Fluoro-2-nitroaniline (CAS No. 2369-11-1). Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
I. Essential Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its hazardous properties. It is classified as a flammable solid that can cause skin and eye irritation and may lead to respiratory irritation.[1][2] Ingestion, inhalation, or skin contact can be harmful.[1]
Quantitative Data Summary:
| Property | Value | Source |
| CAS Number | 2369-11-1 | [1] |
| Molecular Formula | C₆H₅FN₂O₂ | [2] |
| Hazard Class | Flammable Solid (Category 1) | [2] |
| Health Hazards | Causes skin irritation (Category 2), Causes serious eye irritation (Category 2), May cause respiratory irritation (Category 3) | [1][2] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that mitigates its hazardous properties. The following protocol outlines the necessary steps for its safe disposal.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).[1]
-
Body Protection: Wear a lab coat or other protective clothing.[1]
-
Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.[1]
2. Waste Collection:
-
Carefully sweep up the solid this compound, avoiding dust formation.[1][3]
-
Place the swept material into a suitable, labeled, and closed container for disposal.[1][3][4]
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Store the sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][3]
-
The storage area should be locked up.[1]
4. Regulatory Compliance and Final Disposal:
-
Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[3][5]
-
Dispose of the contents and container at an approved waste disposal plant.[1][3][4] Do not release into the environment.[3]
III. Emergency Procedures
In case of accidental exposure or spillage, follow these procedures:
-
Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position. If feeling unwell, call a poison center or doctor.[1][3]
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][3]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse the mouth.[1]
-
Fire: In case of fire, use CO₂, dry chemical, or foam for extinction.[3]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Fluoro-2-nitroaniline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Fluoro-2-nitroaniline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling. It is classified as toxic and an irritant. The primary routes of exposure are inhalation, skin contact, and ingestion.
| Hazard Classification | Category |
| Acute Toxicity, Oral | Category 3 or 4 |
| Acute Toxicity, Dermal | Category 3 or 4 |
| Acute Toxicity, Inhalation | Category 3 or 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Data compiled from multiple safety data sheets.[1][2]
Hazard Statements:
-
Toxic if swallowed, in contact with skin, or if inhaled.[3]
-
May cause damage to organs through prolonged or repeated exposure.[3]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure.
| PPE Category | Specifications |
| Hand Protection | Wear protective gloves.[6] Nitrile or neoprene gloves are recommended.[6] Regularly check gloves for any signs of degradation or puncture. |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[3] Standard eyeglasses are not sufficient. |
| Skin and Body Protection | Wear a lab coat, and consider a chemical-resistant apron. Ensure clothing fully covers the skin.[3] |
| Respiratory Protection | Use only in a well-ventilated area, preferably in a chemical fume hood.[7] If dust is generated, a NIOSH-approved respirator with a particulate filter is necessary.[5] |
Step-by-Step Handling Protocol
3.1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is operational before starting any work.
-
Verify that an eyewash station and safety shower are accessible and in good working order.[4]
-
Designate a specific area for handling this compound to prevent cross-contamination.
-
Assemble all necessary equipment and reagents before bringing the chemical into the work area.
3.2. Weighing and Aliquoting (Solid Form):
-
Perform all manipulations of the solid compound within a chemical fume hood to avoid inhalation of dust.
-
Use anti-static tools and weighing paper to minimize the dispersal of the powder.
-
Carefully weigh the desired amount of this compound.
-
Close the primary container tightly immediately after use.
-
Clean any spills immediately using dry methods (e.g., a scoop or a vacuum with a HEPA filter) and avoid generating dust.[6]
3.3. Solution Preparation:
-
Add the weighed this compound to the solvent slowly and carefully within the fume hood.
-
Stir the mixture gently to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard symbols.
First Aid Measures
Immediate action is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Leak Procedures
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation.[6]
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
Storage and Disposal
6.1. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][5]
-
Store locked up.[6]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
6.2. Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[4][6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of down the drain or in regular trash.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. This compound | 2369-11-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. bloomtechz.com [bloomtechz.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
